Product packaging for 4-(trans-4-Heptylcyclohexyl)phenol(Cat. No.:)

4-(trans-4-Heptylcyclohexyl)phenol

Cat. No.: B11724599
M. Wt: 274.4 g/mol
InChI Key: LQNATOSZMJPGNE-UHFFFAOYSA-N
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Description

4-(trans-4-Heptylcyclohexyl)phenol is a useful research compound. Its molecular formula is C19H30O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O B11724599 4-(trans-4-Heptylcyclohexyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

4-(4-heptylcyclohexyl)phenol

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17,20H,2-11H2,1H3

InChI Key

LQNATOSZMJPGNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural analysis and characterization of 4-(trans-4-Heptylcyclohexyl)phenol, a key intermediate in the synthesis of advanced materials such as liquid crystals. The guide is designed for researchers, analytical chemists, and drug development professionals, offering a logical, workflow-based approach to structural elucidation. We move from initial molecular weight confirmation through detailed spectroscopic interrogation of the molecular framework and stereochemistry, to final purity assessment. Each section details the causality behind the chosen analytical technique, provides validated protocols, and interprets the expected data, ensuring a self-validating system of analysis.

Chapter 1: Introduction and Core Analytical Questions

This compound is a bifunctional organic molecule featuring a polar phenol head, a rigid non-aromatic cyclohexyl spacer, and a flexible nonpolar heptyl tail. This specific architecture makes it a valuable building block, particularly as a mesogen for liquid crystal displays (LCDs).[1][2] The performance of the final material is critically dependent on the molecule's precise structure and purity. The linear, rod-like shape of the trans isomer is essential for achieving the necessary molecular orientation to form liquid crystalline phases.[1] The cis isomer, with its bent shape, would disrupt this ordering and degrade material performance.

Therefore, a rigorous structural analysis must definitively answer three core questions:

  • Identity: Is the compound indeed this compound, with the correct molecular formula and weight?

  • Stereochemistry: Does the molecule possess the required trans configuration at the 1,4-substituted cyclohexane ring?

  • Purity: What is the isomeric and chemical purity of the material?

This guide will walk through a multi-technique workflow designed to answer these questions with a high degree of scientific certainty.

Molecular Structure Overview

A clear understanding of the molecule's components is essential for interpreting the analytical data.

Caption: Labeled structure of this compound.

Chapter 2: Initial Verification: Molecular Mass and Formula

The first step in any structural analysis is to confirm the molecular weight and formula. Mass Spectrometry (MS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization (EI) is a suitable technique for this molecule due to its thermal stability. We expect to see a clear molecular ion peak ([M]•+) corresponding to the molecular weight of the intact molecule. The fragmentation pattern provides a fingerprint that can further confirm the structure by revealing stable fragments resulting from the cleavage of specific bonds.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₉H₃₀O [2]
Molecular Weight 274.45 g/mol [1]
Physical State Solid / Crystalline Powder [3][4]

| CAS Number | 90525-37-4 |[2] |

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Expected Data & Interpretation:

  • Molecular Ion Peak ([M]•+): A strong peak at m/z 274 , confirming the molecular weight.[1]

  • Key Fragmentation:

    • m/z 175: [M - C₇H₁₅]⁺. Loss of the heptyl radical (mass 99) through alpha-cleavage at the cyclohexyl ring. This is often a significant peak.

    • m/z 107: [C₇H₇O]⁺. A fragment corresponding to the hydroxytropylium ion or cresol radical cation, resulting from cleavage of the cyclohexyl-phenol bond.

    • m/z 94: [C₆H₅OH]•+. A peak corresponding to the phenol radical cation, indicating cleavage of the C-C bond between the two rings.[5]

    • Series of peaks differing by 14 amu (CH₂): In the lower mass range, a characteristic pattern from the fragmentation of the heptyl and cyclohexyl aliphatic chains.

Chapter 3: Elucidating the Carbon-Hydrogen Framework and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR provides information on the proton environments and their connectivity, while ¹³C NMR identifies all unique carbon atoms.

¹H NMR Spectroscopy

Expertise & Causality: The key to confirming the trans stereochemistry lies in the coupling constants (J-values) of the cyclohexane protons. In a chair conformation, the proton at C1 attached to the phenyl ring will have large diaxial coupling constants (~10-13 Hz) to the adjacent axial protons at C2 and C6 if the phenyl group is equatorial. In the trans isomer, both substituents are equatorial in the most stable conformation, leading to this characteristic splitting pattern. The corresponding cis isomer would show smaller axial-equatorial or equatorial-equatorial couplings.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6][7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-OH ~4.5-5.5 singlet (broad) 1H Phenolic proton, chemical shift is concentration and solvent dependent.[6][8]
Aromatic H (ortho to OH) ~6.7-6.9 doublet 2H Shielded by the electron-donating OH group. Part of an AA'BB' system.[6]
Aromatic H (meta to OH) ~7.0-7.2 doublet 2H Less shielded protons of the phenyl ring. Part of an AA'BB' system.[6]
Cyclohexyl H (CH-Ph) ~2.4-2.6 tt 1H Deshielded by the adjacent phenyl ring. Key diagnostic signal.
Cyclohexyl H (CH-Heptyl) ~1.1-1.3 m 1H Aliphatic methine proton.
Cyclohexyl H (axial) ~1.7-1.9 m 4H Axial protons on the cyclohexane ring.
Cyclohexyl H (equatorial) ~1.3-1.5 m 4H Equatorial protons on the cyclohexane ring.
Heptyl -CH₂- ~1.2-1.4 m 10H Methylene protons of the heptyl chain.

| Heptyl -CH₃ | ~0.8-0.9 | t | 3H | Terminal methyl group of the heptyl chain. |

Interpretation of Stereochemistry: The signal at ~2.4-2.6 ppm (CH-Ph) is critical. It should appear as a triplet of triplets (tt) with two large coupling constants (J_ax-ax ≈ 12 Hz) and two smaller coupling constants (J_ax-eq ≈ 3 Hz), confirming the axial position of this proton and thus the equatorial position of the phenyl substituent. This is the hallmark of the desired trans isomer.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a count of the unique carbon environments. Due to the molecule's symmetry, certain carbons in the phenyl and cyclohexyl rings are chemically equivalent, which simplifies the spectrum. The chemical shifts are highly predictable and serve as a robust confirmation of the carbon skeleton.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 400 MHz (operating at ~100 MHz for carbon) or higher field NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Assignment Predicted δ (ppm) Rationale
Aromatic C (C-OH) ~153-155 Deshielded ipso-carbon attached to the electronegative oxygen.[9]
Aromatic C (C-Cyclohexyl) ~135-138 Quaternary ipso-carbon attached to the cyclohexyl ring.[9]
Aromatic CH (meta to OH) ~127-129 Aromatic methine carbons.[7][9]
Aromatic CH (ortho to OH) ~115-117 Shielded by the electron-donating OH group.[7][9]
Cyclohexyl CH (C-Ph) ~43-45 Methine carbon attached to the phenyl ring.
Cyclohexyl CH (C-Heptyl) ~42-44 Methine carbon attached to the heptyl chain.
Cyclohexyl CH₂ ~33-35 Aliphatic carbons adjacent to the substituted carbons.
Cyclohexyl CH₂ ~29-31 Remaining aliphatic carbons in the ring.
Heptyl Chain (-CH₂-) ~22-37 A series of peaks for the aliphatic methylene carbons.

| Heptyl Chain (-CH₃) | ~14 | Terminal methyl carbon.[7] |

Chapter 4: Confirming Functional Groups and Purity

While NMR provides the core structural map, other techniques are required to quickly confirm the presence of key functional groups and to quantify the sample's purity.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to verify the presence of the molecule's key functional groups. The O-H bond of the phenol and the C-H bonds of the aromatic and aliphatic portions of the molecule have characteristic vibrational frequencies.

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 (broad) O-H stretch Phenolic -OH (H-bonded)
3100-3000 C-H stretch Aromatic C-H
2960-2850 C-H stretch Aliphatic C-H (Cyclohexyl & Heptyl)
~1600, ~1500 C=C stretch Aromatic Ring

| ~1230 | C-O stretch | Phenolic C-O |

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the industry-standard technique for determining the purity of non-volatile organic compounds. A reverse-phase method will effectively separate the non-polar target compound from more polar or less polar impurities. Crucially, it can also separate the cis and trans isomers, allowing for the determination of isomeric purity.[10] The cis isomer is generally more polar and will have a shorter retention time on a reverse-phase column.

Experimental Protocol: Purity Analysis by RP-HPLC

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Dilute to ~0.1 mg/mL for injection.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 274 nm.[11]

    • Injection Volume: 10 µL.

Expected Data & Interpretation:

  • A single major peak should be observed at a specific retention time.

  • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Any peak eluting slightly before the main peak may correspond to the cis isomer. Spiking the sample with a known cis/trans mixture can confirm this assignment. Purity of >99% is often required for materials science applications.[1]

Chapter 5: Integrated Structural Elucidation Workflow

The power of this analytical approach lies not in any single technique, but in their logical and complementary application. The workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment.

Caption: Workflow for the comprehensive structural analysis of the target compound.

References

  • Dhingra, S. (2013). How does one identify between trans & cis 4-(4-n-alkylcyclohexyl) phenol? ResearchGate.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • National Center for Biotechnology Information. (n.d.). 4-(Heptan-4-yl)phenol. PubChem Compound Database.
  • Crysdot LLC. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem Compound Database.
  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3.
  • Loboa, N. P., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-cyclohexyl-. NIST Chemistry WebBook.
  • Quick Company. (n.d.). A Process For Preparation Of 4 Cyclohexylphenol.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.
  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin.
  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography.
  • National Institute of Standards and Technology. (n.d.). Cyclohexene, 4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-ethoxy-. NIST Chemistry WebBook.
  • Arkat USA, Inc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. ARKIVOC.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Anisotropic Importance

4-(trans-4-Heptylcyclohexyl)phenol stands as a significant molecule within the realm of materials science, primarily recognized for its role as a liquid crystal (LC) intermediate.[1][2] Its unique molecular architecture, a hybrid of a rigid alicyclic core and a polar aromatic head, imparts the specific anisotropic properties essential for the formulation of advanced liquid crystal displays (LCDs).[3][4] This structure consists of three key moieties: a flexible n-heptyl chain, a rigid trans-configured cyclohexane ring, and a polar phenol group. This combination allows the molecule to self-assemble into the ordered, fluid mesophases (e.g., nematic phase) that are fundamental to the electro-optical switching in TN (twisted nematic) displays.[2][4]

The heptyl chain influences the material's viscosity and melting point, while the trans-cyclohexylphenol core provides the structural rigidity and polar interactions necessary for forming the liquid crystalline phase.[2] Understanding the precise physicochemical properties of this compound is therefore not an academic exercise, but a critical prerequisite for designing, synthesizing, and optimizing high-performance liquid crystal mixtures for the electronics industry. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques, to support researchers and developers in this field.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its macroscopic behavior. The combination of a saturated alicyclic ring and an aromatic phenol group in this compound results in a rod-like shape, a crucial factor for its mesogenic (liquid crystal-forming) properties.

PropertyValueSource
CAS Number 90525-37-4[5]
Molecular Formula C₁₉H₃₀O[5]
Molecular Weight 274.44 g/mol [2]
Appearance White to off-white solid[3]
Canonical SMILES CCCCCCC1CCC(CC1)C2=CC=C(C=C2)ON/A
InChI Key LQNATOSZMJPGNE-UHFFFAOYSA-N[1]

Thermal Properties: Defining the Mesophase Window

The thermal properties, particularly the melting point and any liquid crystalline phase transitions, are the most critical parameters for the application of this compound. These transitions define the operational temperature range of the material. While specific, experimentally verified data for the heptyl derivative is not widely published, data from analogues and predictive models provide valuable insights.

PropertyValueData TypeSource / Note
Melting Point ~195 °CExperimental (DSC)[1] - This value is noted as potentially high and may represent a specific polymorphic form or require further verification.
Melting Point (Propyl Analogue) 138 °CExperimental[6][7]
Melting Point (Pentyl Analogue) 138-142 °CExperimentalN/A
Boiling Point 398.2 ± 21.0 °CPredicted[3]
Density 0.949 ± 0.06 g/cm³Predicted[3]
Causality in Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the definitive technique for characterizing the thermal transitions of liquid crystal intermediates. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, revealing endothermic events like melting (solid-to-liquid or solid-to-liquid crystal) and exothermic events like crystallization.

The choice of parameters is critical for obtaining high-quality, reproducible data:

  • Heating/Cooling Rate (e.g., 5-10 °C/min): A rate in this range is a well-established compromise. A faster rate could cause thermal lag and broaden transition peaks, while a slower rate might reduce signal intensity, making subtle transitions difficult to detect.

  • Inert Atmosphere (Nitrogen): The analysis is conducted under a continuous flow of an inert gas like nitrogen. This is crucial to prevent oxidative degradation of the phenol-containing molecule at elevated temperatures, which would introduce artifacts into the thermogram.

  • Sample Mass (e.g., 3-5 mg): This mass is sufficient to produce a clear signal without causing significant thermal gradients within the sample itself, ensuring uniform heating and sharp transitions.

  • Hermetically Sealed Pans: Using sealed aluminum pans prevents the loss of any volatile components during heating, ensuring the measured thermal events are representative of the bulk material.

Step-by-Step Protocol: DSC Analysis
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure accuracy.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the final melting transition (e.g., 220 °C). This is the first heating cycle , which reveals the thermal history of the material as-received.

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample at the same rate (10 °C/min) back to the starting temperature to observe crystallization behavior.

    • Ramp the temperature again in a second heating cycle . This cycle is crucial as it provides data on the intrinsic thermal properties of the material, free from the influence of its prior thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and enthalpy (area under the peak) of any observed transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid).

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation Calibrate 1. Calibrate DSC (e.g., with Indium) Weigh 2. Weigh 3-5 mg of Sample Calibrate->Weigh Seal 3. Hermetically Seal in Al Pan Weigh->Seal Load 4. Load Sample & Ref. Purge with N2 Seal->Load Heat1 5a. First Heating Scan (10°C/min) Load->Heat1 Cool 5b. Controlled Cooling (10°C/min) Heat1->Cool Heat2 5c. Second Heating Scan (10°C/min) Cool->Heat2 Analyze 6. Analyze Thermogram Heat2->Analyze Transitions Identify Transitions (Tm, Tlc) Analyze->Transitions Enthalpy Calculate Enthalpy (ΔH) Analyze->Enthalpy

Caption: Workflow for thermal analysis using DSC.

Solubility and Partition Coefficient (LogP)

Solubility is a fundamental property for any compound intended for formulation or purification. Phenols are typically soluble in organic solvents and sparingly soluble in water.[8][9] The long heptyl chain and bulky cyclohexyl group are expected to make this compound highly lipophilic, with very low aqueous solubility.

PropertyValueData TypeSource / Note
Solubility (Methanol) SolubleExperimental (Propyl Analogue)[6][7]
Solubility (Water) Very Low (Predicted)InferredBased on structure and analogue data.
LogP (Octanol/Water) 4.4661Predicted (Propyl Analogue)[10]
Experimental Protocol: Shake-Flask Method for Solubility Determination (Modified OECD 105)

This protocol determines the saturation solubility of the compound in a given solvent at a specific temperature.

  • System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., methanol, ethyl acetate, water) in a sealed, screw-cap vial. The excess solid is critical to ensure equilibrium is reached at saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., 25 °C). Agitate the mixture for a prolonged period (24-48 hours) to ensure equilibrium is fully established. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature bath for several hours to permit the undissolved solid to settle. For aqueous solutions, centrifugation may be required to fully separate the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a volumetric pipette fitted with a filter (e.g., 0.45 µm PTFE syringe filter) to prevent transfer of any solid particles.

  • Quantification:

    • Gravimetric Method (for organic solvents): Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute.

    • Spectrophotometric Method (for UV-active compounds): Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a previously established UV-Vis calibration curve. Measure the absorbance at the λ_max and calculate the concentration.

  • Calculation: Express the solubility in g/L or mol/L based on the mass of the solute and the initial volume of the solvent.

Acidity (pKa)

The pKa value quantifies the acidity of the phenolic proton. This is relevant for understanding the compound's reactivity, its potential for hydrogen bonding, and its behavior in different pH environments during synthesis or in formulated mixtures.

PropertyValueData TypeSource
pKa 10.21 ± 0.30Predicted[3]
pKa (Phenol) 9.95Experimental[9]

The predicted pKa is slightly higher than that of unsubstituted phenol, which is chemically logical. The electron-donating nature of the alkylcyclohexyl group increases the electron density on the aromatic ring, making the phenoxide anion slightly less stable and the proton slightly less acidic.

Visualization: pKa Determination Method Selection

pKa_Method Start Determine pKa of This compound CheckSol Is compound sufficiently soluble in water? Start->CheckSol Potentiometric Potentiometric Titration in Aqueous or Co-Solvent System CheckSol->Potentiometric Yes/Partially CheckChromophore Does UV spectrum shift significantly with pH? CheckSol->CheckChromophore No Spectro UV-Vis Spectrophotometry CheckChromophore->Potentiometric No (Use Co-Solvent) CheckChromophore->Spectro Yes

Caption: Decision workflow for selecting a pKa determination method.

Spectroscopic Profile and Structural Confirmation

While specific spectra for this compound are not publicly available, its structure can be definitively confirmed by a combination of spectroscopic techniques. The expected spectral features can be reliably predicted based on the known behavior of its constituent functional groups.

¹H NMR Spectroscopy

¹H NMR is the most powerful tool for confirming the trans stereochemistry of the cyclohexane ring.

  • Aromatic Region (δ ≈ 6.7-7.1 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted (para) benzene ring.

  • Phenolic Proton (δ ≈ 4.5-5.5 ppm): A broad singlet, which is exchangeable with D₂O.

  • Cyclohexyl Protons (δ ≈ 1.0-2.5 ppm): This region will contain a series of complex multiplets. The key diagnostic signal is the proton at C1 (attached to the phenyl ring). In the trans isomer, this proton is axial and will exhibit a large axial-axial coupling constant (J ≈ 10-13 Hz) to the adjacent axial protons, appearing as a broad triplet or triplet of triplets. This large coupling is absent in the cis isomer.

  • Heptyl Chain (δ ≈ 0.8-1.5 ppm): A triplet at ~0.9 ppm for the terminal methyl group (CH₃) and a series of multiplets for the methylene groups (CH₂).

¹³C NMR Spectroscopy

¹³C NMR confirms the carbon skeleton and the number of unique carbon environments.[11][12]

  • Aromatic Carbons (δ ≈ 115-155 ppm): Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one attached to the OH group and one to the cyclohexyl ring).

  • Cyclohexyl Carbons (δ ≈ 30-45 ppm): Signals corresponding to the CH carbons of the ring.

  • Heptyl Chain Carbons (δ ≈ 14-35 ppm): Signals for the seven carbons of the alkyl chain, with the terminal methyl carbon appearing at ~14 ppm.

FTIR Spectroscopy

FTIR is used to confirm the presence of key functional groups.

  • O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Medium to weak bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Strong bands just below 3000 cm⁻¹ corresponding to the CH₂ and CH₃ groups of the cyclohexyl and heptyl moieties.

  • Aromatic C=C Stretch (≈1500-1600 cm⁻¹): Two or more bands of variable intensity.

  • C-O Stretch (≈1200-1260 cm⁻¹): A strong band associated with the phenol C-O bond.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): A strong peak is expected at m/z = 274, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation would involve cleavage of the heptyl chain and potentially cleavage at the cyclohexyl-phenyl bond. A prominent fragment corresponding to the hydroxyphenylcyclohexyl cation would be expected.

Purity and Isomeric Analysis

Ensuring high chemical and, critically, isomeric purity is paramount for liquid crystal applications, as even small amounts of the cis isomer can disrupt the formation of the desired mesophase and degrade performance.

Causality in Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for assessing purity. The gas chromatograph separates volatile compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification of the separated components.

  • Column Choice (e.g., DB-5ms): A non-polar or mid-polarity column is chosen because it separates compounds primarily based on boiling point differences. The target analyte is relatively non-polar. The "ms" designation indicates a highly inert column suitable for producing high-quality mass spectra.

  • Temperature Programming: A temperature ramp (e.g., from 150 °C to 300 °C) is essential. It allows for the elution of lower-boiling point solvents or impurities first, followed by the target compound, and finally any higher-boiling point byproducts, all with good peak shape.

  • Derivatization (Optional but Recommended): Phenols can exhibit poor peak shape ("tailing") in GC due to their acidic proton interacting with the column. Converting the -OH group to a less polar silyl ether (e.g., using BSTFA) creates a more volatile and less interactive compound, resulting in sharper, more symmetrical peaks and improved quantification accuracy.

Step-by-Step Protocol: GC-MS Purity Analysis
  • Sample Preparation (with Derivatization):

    • Dissolve a small, accurately known amount of the sample (~1 mg) in a suitable solvent (e.g., 1 mL of Dichloromethane or Ethyl Acetate) in a GC vial.

    • Add a derivatizing agent (e.g., 100 µL of BSTFA).

    • Cap the vial and heat at ~60-70 °C for 30 minutes to ensure complete derivatization.

  • Instrument Setup:

    • Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms) in the GC.

    • Set the carrier gas (Helium) to a constant flow rate (e.g., 1.0 mL/min).

    • Set the injector temperature to 280 °C and the injection mode to split (e.g., 50:1 split ratio).

    • Set the GC oven temperature program: hold at 150 °C for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes.

    • Set the MS transfer line temperature to 290 °C and the ion source temperature to 230 °C. Set the MS to scan over a relevant mass range (e.g., m/z 40-500).

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Processing:

    • Integrate the total ion chromatogram (TIC). The chemical purity is calculated as the peak area of the main compound divided by the total area of all peaks, expressed as a percentage.

    • Examine the mass spectrum of the main peak to confirm its identity (molecular ion and fragmentation pattern).

    • Examine the peaks of any impurities to identify them. The cis and trans isomers may separate under these conditions, allowing for the determination of isomeric purity.

Visualization: Analytical Workflow for Purity

Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve 1. Dissolve Sample (~1 mg/mL) Derivatize 2. Derivatize with BSTFA (Heat to 60°C) Dissolve->Derivatize Inject 3. Inject 1 µL into GC-MS Derivatize->Inject Separate 4. Separate via Temperature Programmed GC Inject->Separate Detect 5. Detect & Fragment with MS Separate->Detect Integrate 6. Integrate Chromatogram Detect->Integrate Purity Calculate Area % Purity Integrate->Purity Identity Confirm Identity via Mass Spectrum Integrate->Identity Isomer Quantify Isomeric Purity Integrate->Isomer

Caption: Workflow for purity and isomer analysis using GC-MS.

Conclusion

The physicochemical properties of this compound are intrinsically linked to its function as a high-value liquid crystal intermediate. Its thermal behavior dictates the operational range of devices, its high lipophilicity and acidity are key considerations for synthesis and formulation, and its isomeric purity is a critical quality attribute. The analytical methodologies detailed herein provide a robust framework for the comprehensive characterization of this molecule, enabling researchers and developers to validate its quality, predict its behavior in mixtures, and ultimately harness its unique properties for the creation of advanced materials.

References

  • Narasimhaswamy, T., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). The Royal Society of Chemistry.
  • LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol.
  • Acta Crystallographica Section E. (2008). 4-(4-Pentylcyclohexyl)phenol. National Institutes of Health (NIH).
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • NIST. (n.d.). Phenol, 4-heptyl-. NIST WebBook.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • LookChem. (n.d.). Cas 81936-33-6, 4-(trans-4-Propylcyclohexyl)phenol.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. (n.d.). Phenol. NIST WebBook.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • Chemdad. (n.d.). 4-(trans-4-Propylcyclohexyl)phenol.
  • NIST. (n.d.). Phenol, 4-cyclohexyl-. NIST WebBook.
  • Sofyan, B., & Pratama, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
  • Sciencemadness Wiki. (2024). Phenol.
  • Bobrowski, A., & Grabowska, B. (2015). FTIR method in studies of the resol-type phenol resin structure. AGH University of Krakow Journals.

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4-(trans-4-Heptylcyclohexyl)phenol CAS number 90525-37-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(trans-4-Heptylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Anisotropic Design

This compound, identified by its CAS number 90525-37-4, is a specialized organic compound that holds a significant position in the field of materials science.[1][2] Its unique molecular architecture, which combines aromatic and aliphatic cyclic rings, makes it a cornerstone building block, particularly as a liquid crystal intermediate.[1][2][3] The structure is a careful orchestration of three key moieties: a polar phenol group, a rigid trans-configured cyclohexane ring, and a flexible n-heptyl aliphatic tail. This hybrid design imparts the elongated, rod-like geometry essential for the formation of liquid crystalline phases, which are the bedrock of modern display technologies.[1][2]

The trans configuration of the cyclohexyl substituent is paramount, as it ensures a more linear and elongated molecular shape compared to the bent cis isomer.[1] This linearity is fundamental for the anisotropic intermolecular interactions, primarily van der Waals forces, that drive the long-range orientational order characteristic of the nematic phase used in twisted nematic (TN) liquid crystal displays (LCDs).[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and relevant experimental protocols for professionals engaged in advanced materials and chemical research.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are intrinsic to its function. As a white to off-white solid at room temperature, its high purity is critical for predictable performance in sensitive applications like liquid crystal mixtures.[1][3]

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 90525-37-4[1][2][3][4][5]
Molecular Formula C₁₉H₃₀O[1][3][4]
Molecular Weight 274.44 g/mol [1][4]
Appearance White to off-white solid[1]
Purity ≥ 99.5%[1][3]
Boiling Point 398.2 ± 21.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Topological Polar Surface Area 20.2 Ų[6]
Hydrogen Bond Donor Count 1[6]
Rotatable Bond Count 7[6]
Spectroscopic Characterization

Elucidating the structure and confirming the purity of this compound relies on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Critically, ¹H NMR can verify the trans conformation of the cyclohexane ring through analysis of the proton coupling constants, specifically the characteristic splitting of axial versus equatorial protons.[1]

  • Differential Scanning Calorimetry (DSC): As a thermotropic material, DSC is vital for measuring the temperatures and enthalpies of phase transitions, such as the melting point and any transitions into liquid crystalline phases (e.g., nematic, smectic).[1] This data is crucial for designing liquid crystal mixtures with specific operating temperature ranges.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the synthesized compound, capable of detecting and quantifying trace impurities that could adversely affect electro-optical performance.[1]

  • Infrared (IR) Spectroscopy: The presence of the phenolic hydroxyl group can be confirmed by a characteristic broad O-H stretching vibration. The formation of hydrogen bonds, which can influence the material's self-assembly, can also be inferred from shifts in this vibrational frequency.[1]

Part 2: Synthesis and Manufacturing

The synthesis of alkylcyclohexylphenols is a well-established area of organic chemistry, though achieving high stereoselectivity for the trans isomer and high regioselectivity for the para-substituted product requires careful control of reaction conditions.[1]

General Synthetic Strategies

The construction of the this compound framework typically involves creating a carbon-carbon bond between the heptylcyclohexyl moiety and the phenol ring.[1] Common approaches include:

  • Friedel-Crafts Alkylation: This classic method can be used to alkylate phenol with a suitable heptylcyclohexyl derivative (e.g., heptylcyclohexanol or heptylcyclohexene) in the presence of an acid catalyst. However, a key challenge is controlling selectivity, as ortho- and di-alkylated byproducts can form.[1]

  • Grignard Reactions: A more controlled, multi-step approach often involves a Grignard reagent. For instance, a Grignard reagent derived from an appropriate halo-cyclohexane can react with a protected phenol derivative or a ketone precursor, followed by subsequent reaction steps to yield the final product.[1] This method offers better control over the final structure.

A critical aspect of the synthesis is the purification and potential isomerization to enrich the final product in the desired trans isomer, which is essential for its liquid crystal applications.[1]

Conceptual Synthetic Workflow

Below is a diagram illustrating a plausible multi-step synthesis, which provides greater control over stereochemistry compared to a direct alkylation.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Reduction & Demethylation A trans-4-Heptylcyclohexyl Bromide C Grignard Reagent (trans-4-Heptylcyclohexylmagnesium Bromide) A->C in dry ether B Magnesium (Mg) B->C E Ketone Intermediate C->E D 4-Methoxybenzoyl Chloride (Protected Phenol Precursor) D->E F Reduction (e.g., Wolff-Kishner) E->F G Demethylation (e.g., HBr or BBr₃) F->G H Final Product: This compound G->H caption Conceptual Grignard Synthesis Workflow

Caption: Conceptual Grignard Synthesis Workflow.

Part 3: Core Application in Liquid Crystal Technology

The primary and most significant application of this compound is as a mesogen, or liquid crystal intermediate, for use in LCDs.[1][2][3]

The Role of Molecular Structure in Mesophase Formation

Thermotropic liquid crystals exhibit phases of matter that are intermediate between a crystalline solid and an isotropic liquid.[1] The ability of this compound to form such a phase (specifically, a nematic phase) is a direct consequence of its molecular structure.

  • Rigid Core: The cyclohexane-phenol hybrid architecture provides a rigid, elongated core. This rigidity is essential for the molecules to align along a common axis, known as the director.[1][2]

  • Flexible Tail: The n-heptyl chain provides flexibility. This flexible tail helps to lower the melting point of the material and, critically, reduces the viscosity of the liquid crystal mixture, which improves the switching speed and electro-optical response of the display.[1][2]

  • Polar Head: The terminal phenol group provides polarity, influencing intermolecular interactions and the dielectric anisotropy of the liquid crystal mixture, a key parameter for how the molecules respond to an applied electric field.[1]

The interplay between these structural elements dictates the material's properties and its suitability for specific display applications, such as TN-LCDs.[2]

G cluster_0 Molecular Structure cluster_1 Resulting Properties cluster_2 Material Function cluster_3 End Application Struct This compound Rigid Core (Cyclohexyl-Phenol) Flexible Tail (n-Heptyl Chain) Polar Head (Phenol -OH) Props Anisotropic Geometry (Rod-like Shape) Controlled Viscosity & Response Speed Dielectric Anisotropy Struct:f1->Props:p1 Struct:f2->Props:p2 Struct:f3->Props:p3 Function Mesogen Nematic Phase Formation Props->Function:m2 App Liquid Crystal Displays (LCDs) Function->App caption Structure-Property-Application Relationship

Caption: Structure-Property-Application Relationship.

Part 4: Biological Activity and Toxicological Considerations

While the primary application of this compound is in materials science, it is structurally related to other alkylphenols, a class of compounds known for their potential biological activity. There is no specific toxicological or biological activity data available in the provided search results for CAS 90525-37-4. However, researchers should be aware of the data for analogous compounds.

Alkylphenols such as 4-nonylphenol and 4-octylphenol are known environmental contaminants and have been studied for their cytotoxic and endocrine-disrupting effects.[7] Studies on human cell lines have shown that these related compounds can induce cell death and interfere with cellular processes like autophagy and the antioxidant response, particularly in liver cells.[7]

Given its phenolic structure, this compound should be handled with appropriate care. Phenolic compounds can be toxic and corrosive.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and handling within a well-ventilated fume hood, are mandatory.[8][9] For research use only, it is not intended for human or veterinary applications.[1]

Part 5: Exemplary Experimental Protocols

Protocol 1: Characterization of Thermotropic Properties by DSC

This protocol outlines the steps to analyze the phase transitions of this compound.

Objective: To determine the melting point and identify any liquid crystalline phase transition temperatures.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the high-purity solid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min). This scan removes the sample's prior thermal history.

    • First Cooling Scan: Cool the sample at the same controlled rate (10 °C/min) back to room temperature. This allows for the observation of transitions from the isotropic liquid state.

    • Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis as it represents the intrinsic material properties.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to phase transitions (e.g., solid-to-liquid crystal, liquid crystal-to-isotropic liquid). The peak onset temperature is typically reported as the transition temperature.

G Start Start Prep Prepare Sample (3-5 mg in Al pan) Start->Prep Setup Place Sample & Reference in DSC Cell Prep->Setup Purge Purge with Nitrogen (50 mL/min) Setup->Purge Heat1 Heat to 220°C (10°C/min) Purge->Heat1 Cool1 Cool to 25°C (10°C/min) Heat1->Cool1 Heat2 Heat to 220°C (10°C/min) Cool1->Heat2 Analyze Analyze Thermogram (Identify Transition Peaks) Heat2->Analyze End End Analyze->End caption DSC Experimental Workflow

Caption: DSC Experimental Workflow.

Conclusion

This compound (CAS 90525-37-4) is a highly specialized molecule whose value is derived from its precisely engineered structure. The combination of a rigid polar core and a flexible nonpolar tail makes it an exemplary mesogen for the formulation of nematic liquid crystal mixtures. Its primary role as a liquid crystal intermediate underscores its importance in the electronics and display industries. While its biological profile is not well-characterized, its structural similarity to other alkylphenols warrants prudent handling and adherence to safety protocols. For materials scientists and researchers, this compound remains a key building block for creating advanced functional materials, from high-performance displays to novel polymer systems.

References

  • This compound | Benchchem. (URL: )
  • CAS.90525-37-4 4-(trans-4-Heptylcyclohexyl)
  • Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5% Factory - Price - HONGJIN CHEM. (URL: )
  • 4-(trans-4-Ethylcyclohexyl)phenol - Yantai Xianhua Technology Group Co., Ltd. (URL: [Link])
  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - MDPI. (URL: [Link])
  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - NIH. (URL: [Link])

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synthesis pathway for 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(trans-4-Heptylcyclohexyl)phenol

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound, a molecule of significant interest in the development of liquid crystals and as a key building block in pharmaceutical research.[1][2] The unique molecular architecture, combining a polar phenol head with a rigid, non-polar heptylcyclohexyl tail, imparts valuable properties for creating ordered molecular assemblies.[3] This document will delve into the strategic considerations behind a multi-step synthesis, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of this compound is most effectively approached through a convergent strategy that builds the core components separately before their final assembly. The chosen pathway emphasizes stereochemical control to achieve the desired trans configuration of the cyclohexane ring, which is crucial for its applications. Our proposed synthesis involves four key stages:

  • Construction of the Heptyl-Aryl Ketone: Formation of the C-C bond between the heptyl chain and the protected phenol ring via Friedel-Crafts acylation.

  • Formation of the Cyclohexyl Ring: Stereoselective hydrogenation of the aromatic ring to yield the desired cyclohexanol intermediate.

  • Installation of the Second Ring and Stereochemical Control: Introduction of the second aromatic ring via a Grignard reaction, followed by dehydration and a second hydrogenation to establish the trans-cyclohexylphenyl linkage.

  • Final Deprotection: Cleavage of the protecting group to unveil the final phenol product.

Below is a visual representation of the overall synthetic workflow.

G A Anisole & Heptanoyl Chloride B 4-Heptanoylanisole A->B Friedel-Crafts Acylation C 4-Heptylanisole B->C Wolff-Kishner Reduction D 4-Heptylcyclohexanol C->D Catalytic Hydrogenation E 4-Heptylcyclohexanone D->E Oxidation F 1-(4-Methoxyphenyl)-4-heptylcyclohexanol E->F Grignard Reaction (4-methoxyphenylmagnesium bromide) G 4-(4-Heptylcyclohex-1-en-1-yl)anisole F->G Dehydration H 4-(trans-4-Heptylcyclohexyl)anisole G->H Catalytic Hydrogenation I This compound H->I Demethylation

Caption: A multi-step .

Part 1: Synthesis of the Key Intermediate: 4-Heptylcyclohexanone

The initial phase of the synthesis focuses on constructing the 4-heptylcyclohexanone core, which serves as the electrophilic partner in the subsequent Grignard reaction.

Step 1.1: Friedel-Crafts Acylation of Anisole

The synthesis commences with a Friedel-Crafts acylation to attach the seven-carbon chain to a protected phenol. Anisole is chosen as the starting material over phenol to prevent O-acylation and to leverage the para-directing effect of the methoxy group, which is strongly activating.[4]

Reaction: Anisole + Heptanoyl Chloride → 4-Heptanoylanisole

Rationale: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion from heptanoyl chloride.[5][6] The electron-rich anisole ring then undergoes electrophilic aromatic substitution, with the methoxy group directing the incoming acyl group predominantly to the para position due to steric hindrance at the ortho positions.[4]

Experimental Protocol:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in a dry solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add heptanoyl chloride (1.0 equivalent) dropwise at 0 °C.

  • After stirring for 15-20 minutes, add anisole (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[7]

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-heptanoylanisole.

Step 1.2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of the ketone must be reduced to a methylene group to form the heptyl chain. The Wolff-Kishner reduction is often preferred for this transformation due to its compatibility with the methoxy group.

Reaction: 4-Heptanoylanisole → 4-Heptylanisole

Rationale: The Wolff-Kishner reduction, carried out under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide, effectively deoxygenates the ketone without affecting the acid-sensitive methoxy group.[6]

Experimental Protocol:

  • In a flask equipped with a reflux condenser, combine 4-heptanoylanisole (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

  • Heat the mixture to reflux (around 180-200 °C) for 4-6 hours. Water will be evolved and can be removed using a Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with a non-polar solvent like hexane or ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 4-heptylanisole is often pure enough for the next step.

Step 1.3: Birch Reduction and Isomerization (Alternative to Catalytic Hydrogenation)

While catalytic hydrogenation of 4-heptylanisole can produce 4-heptylcyclohexanol, achieving high trans selectivity can be challenging. An alternative approach involves a Birch reduction followed by isomerization to favor the thermodynamically more stable trans isomer. However, for simplicity and high yield, we will proceed with a direct hydrogenation and subsequent oxidation, with the understanding that stereoisomer separation or isomerization might be necessary.

Step 1.4: Catalytic Hydrogenation of 4-Heptylanisole

The aromatic ring of 4-heptylanisole is reduced to a cyclohexane ring. This step is critical for establishing the stereochemistry of the final product.

Reaction: 4-Heptylanisole → 4-Heptylcyclohexanol

Rationale: Catalytic hydrogenation using catalysts like rhodium on alumina or ruthenium on carbon under hydrogen pressure can effectively reduce the aromatic ring.[8][9] The reaction conditions, such as solvent, temperature, and catalyst choice, can influence the diastereomeric ratio of the resulting cyclohexanol. Often, a mixture of cis and trans isomers is obtained, which may require separation or can be carried through to the next step where the stereocenter at the hydroxyl-bearing carbon is removed.

Experimental Protocol:

  • In a high-pressure autoclave, dissolve 4-heptylanisole (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of 5% Rh/Al₂O₃ or a similar hydrogenation catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C with vigorous stirring.

  • Maintain the reaction for 12-24 hours, monitoring hydrogen uptake.

  • After cooling and venting the autoclave, filter the catalyst and concentrate the solvent to obtain the crude 4-heptylcyclohexanol.

Step 1.5: Oxidation to 4-Heptylcyclohexanone

The secondary alcohol is oxidized to the corresponding ketone, which is the key intermediate for the subsequent Grignard reaction.

Reaction: 4-Heptylcyclohexanol → 4-Heptylcyclohexanone

Rationale: A variety of oxidizing agents can be used for this transformation, such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in sulfuric acid), or a Swern oxidation. A common and efficient method involves using an oxygen-containing gas with a catalyst, which is environmentally benign.[10]

Experimental Protocol (using PCC):

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dry dichloromethane (DCM) in a round-bottom flask.

  • Add a solution of 4-heptylcyclohexanol (1.0 equivalent) in DCM dropwise to the stirred suspension.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional ether and concentrate the filtrate to yield the crude 4-heptylcyclohexanone. Purification can be achieved by column chromatography.

Part 2: Assembly of the Cyclohexylphenol Framework and Final Product Formation

With the 4-heptylcyclohexanone in hand, the next phase involves coupling it with the protected phenol moiety and subsequent transformations to yield the final product.

Step 2.1: Grignard Reaction with 4-Methoxyphenylmagnesium Bromide

A Grignard reaction is employed to form the C-C bond between the cyclohexanone and the anisole ring.

Reaction: 4-Heptylcyclohexanone + 4-Methoxyphenylmagnesium Bromide → 1-(4-Methoxyphenyl)-4-heptylcyclohexanol

Rationale: The Grignard reagent, 4-methoxyphenylmagnesium bromide, is a potent nucleophile that attacks the electrophilic carbonyl carbon of 4-heptylcyclohexanone.[11] This reaction creates a tertiary alcohol and assembles the complete carbon skeleton of the target molecule. The Grignard reagent is prepared from 4-bromoanisole and magnesium metal.[12]

Experimental Protocol:

  • Prepare the Grignard reagent by reacting 4-bromoanisole (1.2 equivalents) with magnesium turnings (1.3 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Cool a solution of 4-heptylcyclohexanone (1.0 equivalent) in dry THF to 0 °C.

  • Add the freshly prepared Grignard reagent dropwise to the ketone solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tertiary alcohol.

Step 2.2: Dehydration and Hydrogenation to the trans-Isomer

The tertiary alcohol is dehydrated to form an alkene, which is then hydrogenated to the desired alkane. This two-step sequence is crucial for establishing the final trans stereochemistry.

Reactions:

  • 1-(4-Methoxyphenyl)-4-heptylcyclohexanol → 4-(4-Heptylcyclohex-1-en-1-yl)anisole

  • 4-(4-Heptylcyclohex-1-en-1-yl)anisole → 4-(trans-4-Heptylcyclohexyl)anisole

Rationale: Acid-catalyzed dehydration of the tertiary alcohol yields a tetrasubstituted alkene. Subsequent catalytic hydrogenation of this alkene, typically with a palladium catalyst, will favor the delivery of hydrogen from the less sterically hindered face, leading to the thermodynamically more stable trans product.[13]

Experimental Protocol:

  • Dehydration: Dissolve the crude alcohol in a solvent like toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting material is consumed.

  • Hydrogenation: The crude alkene can be directly subjected to catalytic hydrogenation. Dissolve the alkene in ethanol or ethyl acetate, add a catalytic amount of 10% Pd/C, and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until hydrogen uptake ceases.

  • Filter the catalyst and concentrate the solvent. The resulting product is 4-(trans-4-heptylcyclohexyl)anisole. Purification by column chromatography may be necessary.

Step 2.3: Demethylation to this compound

The final step is the cleavage of the methyl ether to reveal the phenol.

Reaction: 4-(trans-4-Heptylcyclohexyl)anisole → this compound

Rationale: The demethylation of anisole derivatives is a common transformation. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose. BBr₃ is particularly efficient and proceeds under mild conditions.[14][15]

Experimental Protocol (using BBr₃):

  • Dissolve 4-(trans-4-heptylcyclohexyl)anisole (1.0 equivalent) in dry DCM and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere.

  • Add a solution of BBr₃ (1.1-1.2 equivalents) in DCM dropwise.

  • After addition, allow the reaction to warm slowly to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the slow addition of water or methanol.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The final product, this compound, can be purified by recrystallization or column chromatography.

Data Summary

StepProductKey ReagentsTypical Yield (%)
1.14-HeptanoylanisoleAnisole, Heptanoyl Chloride, AlCl₃85-95
1.24-HeptylanisoleHydrazine Hydrate, KOH80-90
1.44-HeptylcyclohexanolH₂, Rh/Al₂O₃70-85
1.54-HeptylcyclohexanonePCC or other oxidant80-90
2.11-(4-Methoxyphenyl)-4-heptylcyclohexanol4-Methoxyphenylmagnesium Bromide75-85
2.24-(trans-4-Heptylcyclohexyl)anisolep-TsOH, H₂, Pd/C85-95 (over 2 steps)
2.3This compoundBBr₃80-95

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The strategic use of a protecting group for the phenol, coupled with a Grignard reaction and a stereochemically-directing hydrogenation step, ensures high yields of the desired trans-isomer. The protocols provided are based on well-established chemical transformations and can be adapted and optimized for specific laboratory or industrial settings. Careful control of reaction conditions and rigorous purification of intermediates are paramount to achieving the high purity required for applications in materials science and medicinal chemistry.

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  • LookChem. Cas 1131-60-8,4-Cyclohexylphenol.
  • Mishra, N. K., et al. (2017). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 25(15), 4046-4061.
  • A Process For Preparation Of 4 Cyclohexylphenol. Quick Company.
  • Wikipedia. Friedel–Crafts reaction.
  • Friedel-Crafts Acylation of Anisole. (2006). CHE 171 Lab Report.
  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole.
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  • Organic Chemistry Portal. Suzuki Coupling.
  • Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (2020).
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (2007). The Journal of Organic Chemistry, 72(22), 8459-8467.
  • Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
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A Technical Guide to Key Isomers of C19H30O for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of prominent isomers of the molecular formula C19H30O, focusing on their properties, biological significance, and the experimental methodologies crucial for their study. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable, field-proven insights.

Introduction: The Significance of C19H30O Isomers in Endocrinology and Pharmacology

The molecular formula C19H30O encompasses a range of structurally related steroid hormones that are pivotal to human physiology and pharmacology. These isomers, while sharing the same atomic composition, exhibit distinct three-dimensional arrangements that lead to vastly different biological activities. Understanding these nuances is fundamental to endocrinology research and the development of targeted therapeutics. This guide will focus on three key isomers: the endogenous prohormones Dehydroepiandrosterone (DHEA) and Androstenedione, and the synthetic anabolic steroid Nandrolone. Each plays a unique role, from serving as a crucial precursor in the biosynthesis of sex hormones to acting as a potent therapeutic agent. We will delve into their individual characteristics, mechanisms of action, and the analytical techniques required for their accurate assessment.

Dehydroepiandrosterone (DHEA): The Adrenal Prohormone

Dehydroepiandrosterone (DHEA) is one of the most abundant circulating steroid hormones in humans, primarily synthesized in the adrenal cortex, with additional production in the gonads and the brain.[1] It functions as a critical metabolic intermediate in the biosynthesis of androgens and estrogens.[1]

Physicochemical Properties of DHEA

A thorough understanding of the physicochemical properties of DHEA is essential for developing analytical methods and formulations.

PropertyValueSource
Molecular Formula C19H28O2[1]
Molar Mass 288.43 g/mol
Melting Point 140-141 °C[2]
Solubility Insoluble in water; Soluble in ethanol (≥58.6 mg/mL) and DMSO (≥13.7 mg/mL)[3]
LogP 3.23[2]

Note: The molecular formula for DHEA is C19H28O2, not C19H30O. The prompt's topic contains a slight inaccuracy, which is corrected here.

Biosynthesis and Metabolism of DHEA

DHEA synthesis begins with cholesterol, which is converted to pregnenolone by the enzyme CYP11A1 in the mitochondria.[4] Pregnenolone is then transported to the endoplasmic reticulum, where CYP17A1 mediates its conversion to DHEA.[4] DHEA can then be sulfated to form DHEAS, its more stable and abundant form in circulation, or it can be converted to androstenedione.[1][5]

DHEA_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA DHEA Pregnenolone->DHEA CYP17A1 DHEAS DHEAS DHEA->DHEAS SULT2A1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase

Mechanism of Action

DHEA's biological effects are multifaceted. It can act directly on various receptors or be metabolized into more potent androgens and estrogens.[6][7] DHEA itself has been shown to bind to and modulate the activity of nuclear receptors such as the androgen receptor (AR) and estrogen receptors (ERα and ERβ), albeit with lower affinity than their primary ligands.[8] Furthermore, DHEA and its sulfate, DHEAS, can act as neurosteroids by modulating neurotransmitter receptors like GABA-A and NMDA receptors.[5][9]

Androstenedione: The Central Precursor

Androstenedione is a weak androgenic steroid hormone that serves as a crucial intermediate in the biosynthesis of testosterone and estrone.[10] It is produced in the adrenal glands and the gonads.[10]

Physicochemical Properties of Androstenedione
PropertyValueSource
Molecular Formula C19H26O2[10]
Molar Mass 286.41 g/mol [10]
Melting Point 170-173 °C[11]
Solubility Insoluble in water; Soluble in chloroform, ethanol, and methanol.[12]
LogP 2.75[11]

Note: The molecular formula for Androstenedione is C19H26O2, not C19H30O.

Biosynthesis and Metabolism of Androstenedione

Androstenedione is synthesized via two primary pathways. The main pathway involves the conversion of DHEA to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[10] A secondary pathway involves the conversion of 17α-hydroxyprogesterone directly to androstenedione.[10] Once synthesized, androstenedione is a key branch point, being converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) or to estrone by aromatase.[10][13]

Androstenedione_Metabolism DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD 17α-hydroxyprogesterone 17α-hydroxyprogesterone 17α-hydroxyprogesterone->Androstenedione 17,20-lyase Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase

Mechanism of Action

While androstenedione itself has weak androgenic activity, its primary biological significance lies in its role as a prohormone.[10][14] The physiological effects observed are largely attributable to its conversion to the more potent hormones, testosterone and estrogen.[14] In women, androstenedione is a significant source of testosterone.[14]

Nandrolone: The Synthetic Anabolic Steroid

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[15] It is often used in its esterified forms, such as nandrolone decanoate and nandrolone phenylpropionate, to prolong its duration of action.[16]

Physicochemical Properties of Nandrolone
PropertyValueSource
Molecular Formula C18H26O2
Molar Mass 274.40 g/mol
Melting Point 124 °C
Solubility Practically insoluble in water; soluble in ethanol and vegetable oils.
LogP 3.6

Note: The molecular formula for Nandrolone is C18H26O2, not C19H30O.

Synthesis of Nandrolone

Nandrolone can be synthesized from estradiol. The process involves the methylation of the phenolic hydroxyl group of estradiol, followed by reduction of the aromatic ring to form an enol ether.[17] Subsequent hydrolysis leads to the formation of the keto group and isomerization of the double bond to yield nandrolone.[17]

Mechanism of Action

Nandrolone functions by binding to and activating the androgen receptor (AR), which then translocates to the nucleus and modulates the transcription of target genes.[18][19] This leads to its anabolic effects, such as increased protein synthesis and muscle growth.[19][20] Nandrolone is characterized by a high ratio of anabolic to androgenic activity, which is attributed to its metabolism.[16] Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT) in androgenic tissues, nandrolone is converted to the less potent dihydronandrolone.[16]

Experimental Protocols

Accurate quantification and characterization of these C19H30O isomers are critical for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods for their analysis.

HPLC Method for the Determination of DHEA in Dietary Supplements

This protocol is adapted from a validated method for the quantification of DHEA in dietary supplements.[21]

1. Materials and Reagents:

  • DHEA reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • C18 HPLC column (e.g., Eurospher-100, 150 mm × 4.6 mm, 5μm)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase: Methanol and water (70:30 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Stock Standard Solution (0.5 mg/mL): Accurately weigh and dissolve DHEA reference standard in the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.0625, 0.125, 0.25, and 0.5 mg/mL) with the mobile phase to construct a calibration curve.

  • Sample Preparation: For dietary supplements, accurately weigh a portion of the powdered sample, dissolve it in the mobile phase, sonicate, and filter through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of DHEA in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare DHEA Standard Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Supplement Sample Solutions Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify DHEA in Sample Detection->Quantification Calibration->Quantification

LC-MS/MS Method for DHEAS Quantification in Serum

For enhanced specificity and sensitivity, especially in biological matrices, LC-MS/MS is the preferred method.[22]

1. Sample Preparation:

  • Protein Precipitation: To a serum sample, add an internal standard and a protein precipitation agent (e.g., acetonitrile).

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for analysis. For cleaner samples, solid-phase extraction (SPE) can be employed.

2. LC-MS/MS Conditions:

  • Liquid Chromatography: Utilize a suitable reversed-phase column for separation.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor and product ion transitions for both DHEAS and the internal standard.

3. Data Analysis:

  • Calculate the concentration of DHEAS based on the peak area ratio of the analyte to the internal standard, and compare this to a calibration curve.

Comparative Analysis and Conclusion

The C19H30O isomers DHEA, androstenedione, and nandrolone, despite their structural similarities, exhibit distinct physicochemical properties and biological functions. DHEA and androstenedione are crucial endogenous precursors in the steroidogenic pathway, with their effects largely mediated through their conversion to more potent sex hormones. In contrast, nandrolone is a synthetic steroid designed to maximize anabolic effects while minimizing androgenicity.

The choice of analytical methodology is paramount for the accurate study of these compounds. While HPLC with UV detection is suitable for quantifying these compounds in simpler matrices like dietary supplements, the complexity of biological samples necessitates the superior specificity and sensitivity of LC-MS/MS.

This guide has provided a comprehensive overview of these key C19H30O isomers, from their fundamental properties to detailed experimental considerations. By understanding the nuances of their chemistry, biology, and analysis, researchers and drug development professionals can better navigate the complexities of steroid hormone research and develop more effective and targeted therapeutic interventions.

References

  • The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body. MDPI.
  • Novel mechanisms for DHEA action in. Journal of Molecular Endocrinology.
  • Nandrolone Decanoate. PubChem.
  • What is Nandrolone Phenpropionate used for?. Patsnap Synapse.
  • Nandrolone: Uses, Benefits & Side Effects. Cleveland Clinic.
  • Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography. PubMed.
  • Physical chemical properties and percutaneous absorption of dehydroepiandrosterone (DHEA). ProQuest.
  • Mechanisms of Action of Dehydroepiandrosterone. PubMed.
  • What is Androstenedione - Properties & Specifications.
  • Nandrolone. Wikipedia.
  • Quantification of DHEA in human serum on a routine basis: development and validation of a tandem mass spectrometry based method. UNIPI.
  • THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. PMC.
  • Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. NIH.
  • Nandrolone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
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  • Determination of dehydroepiandrosterone in dietary supplements by reversed-phase HPLC. African Journals Online (AJOL).
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  • Showing metabocard for Androstenedione (HMDB0000053). Human Metabolome Database.
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  • Dehydroepiandrosterone Sulfate (DHEAS). Creative Diagnostics.
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  • Androstenedione: Pro-hormone BOOST or Bust? #shorts. YouTube.
  • Synthesis of androstenedione and testosterone from cholesterol via dehydrepiandrosterone SOURCE. ResearchGate.
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A Theoretical and Computational Guide to 4-(trans-4-Heptylcyclohexyl)phenol: From Molecular Properties to Biological Implications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-(trans-4-Heptylcyclohexyl)phenol, a molecule of significant interest in materials science, particularly as a liquid crystal intermediate. Recognizing the dual-use potential and the need for a holistic understanding in modern materials and drug development, this document outlines a multi-scale computational approach. We detail methodologies spanning from quantum mechanical calculations to elucidate electronic structure and spectroscopic properties, to molecular dynamics simulations for predicting bulk-phase behavior, and quantitative structure-activity relationship (QSAR) models for assessing potential biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for in-silico investigation, enabling the prediction of physicochemical properties, and providing insights into potential toxicological profiles relevant to human health and environmental safety.

Introduction: A Molecule at the Interface of Materials and Biology

This compound is a fascinating hybrid molecule, combining a rigid cyclohexane-phenol core with a flexible heptyl alkyl chain.[1] This specific architecture, particularly the trans configuration of the cyclohexyl ring, imparts a rod-like, elongated molecular shape.[1] This geometry is fundamental to its application as a mesogen, a core component in the formulation of liquid crystal displays (LCDs), where it contributes to the formation of ordered nematic phases.[1][2] The phenol group provides a polar head, influencing intermolecular interactions such as hydrogen bonding, which are critical for the self-assembly and stability of liquid crystalline phases.[1]

Beyond its role in advanced materials, the phenolic moiety raises important considerations for biological activity. Phenol and its alkylated derivatives are a well-studied class of compounds with diverse biological effects. A significant body of research has identified various alkylphenols as endocrine-disrupting chemicals (EDCs), capable of interfering with hormonal signaling pathways. This dual-identity—a functional material and a potential bioactive agent—necessitates a comprehensive theoretical evaluation to guide both its application in materials science and its safety assessment from a biomedical perspective.

This guide establishes a theoretical workflow to fully characterize this compound, demonstrating how computational chemistry can predict its properties from the single-molecule level to bulk behavior and potential biological interactions.

Theoretical Framework: A Multi-Scale Approach

A robust theoretical investigation of a molecule like this compound requires a multi-pronged computational strategy. No single method can capture the full spectrum of its properties. We propose a hierarchical approach, starting with the most fundamental quantum mechanical descriptions and building up to more complex, large-scale simulations.

G cluster_0 Quantum Mechanics (Single Molecule) cluster_1 Classical Mechanics (Bulk Phase) cluster_2 Statistical Modeling (Biological Activity) QM Density Functional Theory (DFT) MD Molecular Dynamics (MD) QM->MD Provides force field parameters QSAR Quantitative Structure-Activity Relationship (QSAR) QM->QSAR Calculates electronic descriptors MD->QSAR Generates conformational data, descriptors

Caption: A hierarchical workflow for the theoretical study of this compound.

Part I: Quantum Mechanical Characterization

Density Functional Theory (DFT) is the cornerstone for investigating the electronic structure and intrinsic properties of a single molecule. These calculations provide the foundation for understanding its reactivity, spectroscopic signature, and for parameterizing more coarse-grained models.

Objectives of DFT Calculations
  • Geometric Optimization: To determine the lowest energy conformation of the molecule.

  • Electronic Properties: To calculate the distribution of electrons, dipole moment, and frontier molecular orbitals (HOMO/LUMO).

  • Spectroscopic Prediction: To simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra for validation against experimental data.

  • Reactivity Descriptors: To compute parameters like chemical hardness and electrophilicity index, which can offer insights into the molecule's stability and reactivity.

Experimental Protocol: DFT Calculation
  • Structure Preparation: Construct the 3D structure of this compound. Ensure the correct trans stereochemistry at the cyclohexane ring.

  • Method Selection:

    • Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) is a suitable starting point, offering a good description of polarization and diffusion for most atoms.

  • Calculation Type:

    • Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.

    • Frequency Calculation: Following optimization, a frequency calculation is crucial. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the predicted IR spectrum.

    • NMR Calculation: Employ the GIAO (Gauge-Independent Atomic Orbital) method to predict the chemical shifts of ¹H and ¹³C NMR.

  • Data Analysis:

    • Analyze the optimized geometry, paying attention to bond lengths, angles, and the dihedral angle defining the orientation of the phenol ring relative to the cyclohexane.

    • Visualize the HOMO and LUMO to understand the regions of electron density most likely involved in chemical reactions or electronic transitions.

Expected Quantitative Data
PropertyPredicted Value (Illustrative)Significance
Dipole Moment (Debye)~2.5 - 3.5 DIndicates molecular polarity, crucial for intermolecular interactions and liquid crystal phase formation.
HOMO-LUMO Gap (eV)~5 - 6 eVRelates to electronic excitability and chemical stability. A larger gap suggests higher stability.
O-H Stretch Frequency (cm⁻¹)~3600 - 3650 cm⁻¹ (gas phase)A key vibrational mode for identifying the phenolic group and studying hydrogen bonding in condensed phases.
Aromatic ¹H NMR Shifts (ppm)~6.7 - 7.2 ppmCharacteristic signals of the phenolic ring, sensitive to substituent effects.

Part II: Simulating Bulk Properties with Molecular Dynamics

While DFT provides a precise picture of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding how an ensemble of these molecules behaves over time, revealing macroscopic properties like phase transitions, which are central to its application in liquid crystals.

Objectives of MD Simulations
  • Phase Behavior: To predict the temperature ranges for different phases (e.g., crystalline, nematic, isotropic liquid).

  • Order Parameter: To quantify the degree of orientational order in the nematic phase.

  • Transport Properties: To calculate diffusion coefficients and rotational correlation times.

Experimental Protocol: All-Atom MD Simulation
  • Force Field Selection: Choose a well-parameterized classical force field. The General Amber Force Field (GAFF) or a similar force field designed for organic molecules is appropriate. Partial atomic charges should be derived from the earlier DFT calculations (e.g., using the RESP or CHELPG scheme) to accurately model electrostatic interactions.

  • System Setup:

    • Create a simulation box and populate it with a large number of this compound molecules (~500-1000 molecules).

    • Start with a random distribution of molecules at a low density.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the initial configuration to remove steric clashes.

    • Equilibration: Gradually heat the system and run it under constant pressure and temperature (NPT ensemble) to allow the system to reach thermal and density equilibrium.

    • Production Run: Once equilibrated, run a long simulation (nanoseconds to microseconds) to collect trajectory data for analysis.

    • Annealing: To study phase transitions, perform simulated annealing by slowly cooling the system from a high temperature (isotropic phase) and monitoring for phase changes.

  • Data Analysis:

    • Order Parameter (S): Calculate the nematic order parameter as a function of temperature to identify the nematic-isotropic transition temperature.

    • Radial Distribution Functions (RDFs): Analyze RDFs to understand the spatial arrangement of molecules in different phases.

    • Mean Squared Displacement (MSD): Calculate the MSD to determine the diffusion coefficient.

G cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis A Define Force Field (GAFF + DFT Charges) B Create Simulation Box (N molecules) A->B C Energy Minimization D NPT Equilibration C->D E Production Run (NVT/NPT) D->E F Simulated Annealing (Cooling Ramp) D->F G Order Parameter vs. Temp E->G H Radial Distribution Functions E->H I Mean Squared Displacement E->I F->G

Caption: A typical workflow for Molecular Dynamics simulation of liquid crystal phase behavior.

Part III: Assessing Biological Activity with QSAR

For drug development professionals, the primary concern with a phenolic compound is its potential for unintended biological interactions. Alkylphenols are known endocrine disruptors, and computational toxicology methods like QSAR can provide a rapid, cost-effective initial assessment of this risk.

Objectives of QSAR Modeling
  • Toxicity Prediction: To estimate the potential toxicity of the molecule by comparing its properties to those of known toxicants.

  • Endocrine Disruption Potential: To predict the likelihood of interaction with nuclear receptors, such as the estrogen receptor.

  • ADMET Properties: To forecast basic Absorption, Distribution, Metabolism, Excretion, and Toxicology properties.

Rationale and Approach

QSAR models are built on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. By building a statistical model based on a training set of molecules with known activities, one can predict the activity of a new molecule.

Experimental Protocol: QSAR Analysis
  • Descriptor Calculation: Using the optimized geometry from DFT calculations, compute a wide range of molecular descriptors:

    • Topological: Molecular weight, number of rotatable bonds, etc.

    • Physicochemical: LogP (lipophilicity), topological polar surface area (TPSA).

    • Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges.

  • Model Selection: Utilize pre-existing, validated QSAR models for relevant endpoints. Several public and commercial platforms offer models for:

    • Estrogen Receptor Binding Affinity: Crucial for assessing endocrine disruption potential.

    • Acute Toxicity (e.g., to Tetrahymena pyriformis): A common benchmark for the ecotoxicity of phenolic compounds.

    • Hepatotoxicity and Carcinogenicity: Important endpoints for human health assessment.

  • Applicability Domain: A critical step is to ensure that this compound falls within the "applicability domain" of the chosen QSAR model. This means the model was trained on molecules structurally similar to the target, ensuring the prediction is reliable.

  • Prediction and Interpretation: Run the descriptor set through the selected models to obtain predictions for the various toxicological endpoints.

Predicted Biological Profile (Based on Analogues)

Alkylphenols as a class are known to exhibit estrogenic activity.[3][4] Studies on compounds like 4-tert-octylphenol and nonylphenol show they can bind to the estrogen receptor, albeit with lower affinity than estradiol, and promote proliferation in estrogen-dependent cells.[4][5] Therefore, a QSAR model would likely predict that this compound has a potential for estrogenic activity.

EndpointPredicted OutcomeRationale / Implication for Drug Development
Estrogen Receptor BindingProbable AgonistThe phenolic hydroxyl group is a key pharmacophore for estrogen receptor binding. This flags the compound for potential endocrine-disrupting activity, a critical concern for safety and off-target effects.
Acute Aquatic ToxicityHighPhenolic compounds are generally toxic to aquatic life. This is relevant for environmental impact assessment during manufacturing and disposal.
Lipophilicity (LogP)High (>5)The long heptyl chain and cyclohexyl ring contribute to high lipophilicity. This suggests potential for bioaccumulation in fatty tissues, a characteristic of many persistent environmental pollutants.
Metabolic StabilityModerate to HighThe phenolic ring is susceptible to Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolism. However, the bulky cyclohexyl group may sterically hinder enzymatic access.

Conclusion and Future Directions

The theoretical framework presented here provides a powerful, in-silico pipeline to characterize this compound from first principles. DFT calculations can elucidate its fundamental electronic and structural properties, which are essential for understanding its behavior as a liquid crystal. Molecular dynamics simulations can then bridge the gap from the single-molecule to the bulk phase, predicting the collective behavior that gives rise to its mesogenic properties. Finally, QSAR modeling provides a crucial initial screening for potential biological hazards, particularly its likely role as an endocrine disruptor.

This comprehensive computational approach allows for the proactive design and assessment of new materials. By understanding the structure-property and structure-activity relationships, researchers can rationally design next-generation liquid crystal molecules with enhanced performance while simultaneously flagging and mitigating potential toxicological risks. The validation of these theoretical predictions with targeted experimental studies remains a critical step and represents the next logical phase in the comprehensive evaluation of this and related compounds.

References

  • PubChem. (n.d.). 4-Cyclohexylphenol.
  • ResearchGate. (2013, October 7). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?.
  • Paris, F., Balaguer, P., Térouanne, B., Servant, N., Lacoste, C., Cravedi, J. P., Nicolas, J. C., & Sultan, C. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 193(1-2), 43–49.
  • OECD Existing Chemicals Database. (1994, November 24). PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9.
  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154–167.

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Cyclohexylphenol Compounds

Abstract

Cyclohexylphenols, organic compounds characterized by a phenol ring substituted with a cyclohexyl group, represent a class of molecules that has transitioned from being staple industrial intermediates to valuable scaffolds in modern drug discovery. Their unique molecular architecture, combining the reactivity of a phenol with the lipophilicity and conformational flexibility of a cyclohexyl ring, has underpinned their utility for nearly a century. This guide provides a comprehensive exploration of the discovery and history of cyclohexylphenol compounds, detailing the evolution of their synthesis from early 20th-century methods to contemporary green catalytic processes. We will examine the causality behind experimental choices in synthetic strategies, provide detailed protocols for key reactions, and discuss the expanding applications of these versatile compounds.

Introduction: The Structural and Chemical Significance of Cyclohexylphenols

Cyclohexylphenols are a class of aromatic alcohols defined by a cyclohexyl group attached to a phenol ring. The position of the cyclohexyl substituent—ortho (2-), meta (3-), or para (4-) to the hydroxyl group—critically influences the molecule's physical properties and chemical reactivity. The para- and ortho-isomers are the most commercially and scientifically significant.

The core value of these compounds lies in the amalgamation of two distinct chemical moieties:

  • The Phenolic Ring: Provides aromaticity, a site for electrophilic substitution, and an acidic hydroxyl group that can be readily functionalized into ethers and esters.

  • The Cyclohexyl Group: Imparts significant lipophilicity (hydrophobicity), steric bulk, and conformational flexibility, which are crucial for interacting with biological targets like enzyme active sites and for enhancing the durability of polymers.[1]

This unique combination makes cyclohexylphenols valuable intermediates in the synthesis of a wide array of commercial products, including antioxidants, UV absorbers, dyes, resins, and biocides.[2][3] More recently, their role as "privileged scaffolds" in medicinal chemistry has been recognized, enabling the design of novel therapeutics that target receptors and enzymes requiring critical hydrophobic interactions.[1]

Historical Context: Early Discovery via Friedel-Crafts Chemistry

The genesis of cyclohexylphenol synthesis is intrinsically linked to the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts in 1877, which provided a foundational method for alkylating aromatic rings.[4] While the initial work focused on simpler alkyl groups, the principles were soon extended to cyclic systems.

The earliest comprehensive methods for producing cyclohexylphenols on a larger scale appear in the industrial patent literature of the early 1930s. A seminal 1931 patent by Britton and Perkins, assigned to The Dow Chemical Company, describes the reaction of phenol with cyclohexene or cyclohexanol in the presence of siliceous catalysts like fuller's earth.[5] This early work established the fundamental reaction conditions, noting that reaction temperatures between 100°C and 350°C could be used and that the relative proportions of ortho- and para-cyclohexylphenol isomers were dependent on the temperature, with higher temperatures (above 160°C) favoring the para-isomer.[5][6]

These initial processes, along with methods using traditional Brønsted acids (sulfuric acid, phosphoric acid) and Lewis acids (aluminum chloride), were effective but suffered from significant drawbacks.[7][8] These homogeneous catalysts were highly corrosive, difficult to separate from the product mixture, and generated substantial acidic waste, posing significant environmental challenges.[8] Furthermore, control over isomer selectivity was often poor, leading to complex mixtures of ortho-, para-, and poly-alkylated products that required costly and inefficient separation.[7]

The Evolution of Synthetic Methodologies

The persistent industrial demand for cyclohexylphenols, particularly the para-isomer, drove extensive research into more efficient, selective, and environmentally benign synthetic routes. The primary strategies that have emerged are direct alkylation, hydroalkylation, and the hydrogenation of phenylphenols.

Direct Alkylation of Phenol: The Workhorse Reaction

The most common route to cyclohexylphenols is the direct Friedel-Crafts alkylation of phenol using either cyclohexene or cyclohexanol as the alkylating agent.[7] The choice of catalyst is the most critical factor in determining the reaction's efficiency and, most importantly, its isomer selectivity.

Fundamental Mechanism: The reaction proceeds via electrophilic aromatic substitution. The catalyst activates the alkylating agent to form a cyclohexyl carbocation (or a polarized complex), which is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-director, leading to substitution at the 2- and 4-positions.

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Rearomatization Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation + H⁺ Catalyst Acid Catalyst (H⁺) Phenol Phenol Intermediate Arenium Ion (Resonance Stabilized) Phenol->Intermediate + Carbocation Product o/p-Cyclohexylphenol Intermediate->Product - H⁺

Caption: Generalized mechanism of Friedel-Crafts alkylation of phenol.

Catalyst Development:

  • Homogeneous Acid Catalysts: Early methods employed catalysts like H₂SO₄, H₃PO₄, and AlCl₃.[7][9] While effective at promoting the reaction, they offered poor selectivity and presented significant environmental and operational challenges due to their corrosive nature and the difficulty of removal.[8]

  • Aluminum Phenoxide Catalysts: An important advancement was the use of aluminum phenoxide, often prepared in situ from aluminum metal and the phenol reactant.[10] This catalyst system exhibits a strong preference for ortho-alkylation. The selectivity is attributed to a coordination complex formed between the phenol's hydroxyl group and the aluminum catalyst, which directs the incoming electrophile to the adjacent ortho position.[11][12]

  • Heterogeneous Solid Acid Catalysts: The drive for "green chemistry" led to the development of solid acid catalysts, which are easily recoverable, reusable, and less corrosive. Zeolites, such as H-Mordenite and H-Beta, have proven particularly effective.[7] Their well-defined microporous structures can exert shape-selectivity, sterically hindering the formation of the bulkier ortho-isomer and thus favoring the production of 4-cyclohexylphenol with high selectivity (>70%).[7] Other solid acids like 12-tungstophosphoric acid (TPA) supported on zirconia have also been shown to be active and recyclable catalysts, often favoring the 2-cyclohexylphenol isomer.

Experimental Protocol: Selective Synthesis of 4-Cyclohexylphenol using H-Mordenite

This protocol is based on the method described for achieving high para-selectivity using a zeolite catalyst.[7]

Part A: Catalyst Preparation (H-Mordenite)

  • Mordenite Synthesis: Dissolve 2.8 g of aluminum powder and 24 g of NaOH in 200 mL of H₂O. Mix this solution with 300 g of colloidal SiO₂ (30 wt. %) and 94.6 g of tetraethylammonium bromide.

  • Hydrothermal Treatment: Stir the resulting mixture thoroughly and heat it in an autoclave at 150°C for 72 hours to crystallize the mordenite.

  • Washing and Drying: Filter the solid product, wash it extensively with deionized water until free of sodium ions, and dry at 120°C for 10 hours.

  • Calcination: Calcine the dried solid at 520°C for 16 hours to remove the organic template, yielding the Na-form of the mordenite (Na-Mordenite).

  • Ion Exchange: To create the acidic form, repeatedly exchange the Na-Mordenite with a 1M ammonium nitrate (NH₄NO₃) solution at 80°C.

  • Final Activation: Filter, wash, and dry the resulting ammonium-form mordenite. Calcine it at 500°C to decompose the ammonium ions and generate the final, acidic H-Mordenite catalyst.[7]

Part B: Alkylation Reaction

  • Reactor Setup: Charge a batch reactor with phenol and H-Mordenite catalyst (e.g., a phenol-to-catalyst weight ratio of 20:1).

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (typically 140-220°C) with vigorous stirring.[7]

  • Reactant Addition: Slowly add cyclohexanol or cyclohexene to the reactor over a period of 2-4 hours. The molar ratio of phenol to the alkylating agent should be in the range of 1:1 to 5:1 to minimize polyalkylation.[7]

  • Reaction Completion: Maintain the reaction at temperature for an additional 2-12 hours after the addition is complete to ensure maximum conversion.[7]

  • Work-up: Cool the reactor, filter the solid catalyst (which can be regenerated and reused), and analyze the liquid product mixture using Gas Chromatography (GC) to determine conversion and isomer distribution. The product can be purified by fractional distillation.

Hydroalkylation of Phenol

A more advanced, one-pot approach is the hydroalkylation of phenol. This method combines the alkylation step with a hydrogenation source, offering a distinct pathway to cyclohexylphenols.[2][13]

Mechanism and Causality: In this process, phenol is reacted under hydrogen pressure in the presence of a dual-function catalyst system. A notable example uses a palladium-on-alumina (Pd-Al₂O₃) catalyst combined with a fused salt mixture of NaCl-AlCl₃.[2][13] The palladium component acts as the hydrogenation catalyst, while the Lewis acidic molten salt facilitates the alkylation. This tandem approach allows for the reaction to proceed under different mechanistic constraints than direct alkylation, sometimes offering unique selectivity profiles.

Experimental Protocol: Hydroalkylation of Phenol

This protocol is adapted from the method described by Kamiyama et al.[2]

  • Reactor Charging: In a suitable pressure reactor, combine 30 g of phenol, 1 g of 1% Pd-Al₂O₃ catalyst, and 6 g of a fused salt mixture of NaCl-AlCl₃ (1:1 molar ratio).[1][13]

  • Reaction Conditions: Seal the reactor and pressurize it with hydrogen gas. Heat the mixture to 120°C and maintain this temperature with vigorous stirring for approximately 4.5 hours.[1][13]

  • Product Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove the solid catalyst and salts.

  • Washing: Wash the organic phase sequentially with water and brine to remove any residual salts and impurities.

  • Purification: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization to isolate 4-cyclohexylphenol.[1]

Selective Hydrogenation of Phenylphenols

An alternative synthetic route involves the selective hydrogenation of a 4-phenylphenol (a hydroxylated biphenyl) to yield 4-cyclohexylphenol. This method is advantageous when the phenylphenol starting material is readily available.

Mechanism and Causality: This reaction leverages catalysts that can selectively hydrogenate one of the aromatic rings while leaving the other intact. Palladium on carbon (Pd-C) is a commonly reported catalyst for this transformation.[7] The selectivity is achieved by carefully controlling reaction conditions such as temperature, pressure, and solvent to favor the hydrogenation of the unsubstituted phenyl ring over the phenol-containing ring.

G Phenol Phenol Alkylation Direct Alkylation (e.g., H-Mordenite) Phenol->Alkylation Hydroalkylation Hydroalkylation (e.g., Pd/Al₂O₃ + Fused Salt) Phenol->Hydroalkylation Cyclohexene Cyclohexene / Cyclohexanol Cyclohexene->Alkylation Phenylphenol 4-Phenylphenol Hydrogenation Selective Hydrogenation (e.g., Pd-C) Phenylphenol->Hydrogenation H2 H₂ H2->Hydroalkylation H2->Hydrogenation CHP Cyclohexylphenol (o- and p- isomers) Alkylation->CHP Hydroalkylation->CHP Hydrogenation->CHP

Caption: Major synthetic pathways to cyclohexylphenol compounds.

Applications: From Industrial Bulk Chemicals to High-Value Pharmaceuticals

The utility of cyclohexylphenols has expanded significantly from their initial applications.

Table 1: Key Industrial and Research Applications of Cyclohexylphenols

Application AreaSpecific UseFunction and Rationale
Polymer & Materials Antioxidant IntermediatePrecursor for hindered phenolic antioxidants used in plastics and rubber to prevent oxidative degradation.[3]
UV Absorber SynthesisKey building block for UV absorbers that protect materials from photodegradation.[3]
Resin ProductionUsed as a monomer or modifier in the production of phenolic and epoxy resins to enhance thermal stability and mechanical properties.[1][2]
Agrochemicals Pesticide & Herbicide SynthesisServes as a chemical intermediate in the manufacturing of various crop protection products.[3]
Biocides & Disinfectants Biocidal FormulationsDerivatives are used for their antimicrobial properties.[2][3]
Drug Discovery Privileged ScaffoldThe cyclohexyl group provides a well-defined hydrophobic moiety that can fit into the lipophilic pockets of enzymes and receptors.[1]
Opioid Receptor Modulators3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been synthesized as novel µ-opioid receptor (MOR) antagonists.[14][15]

The application in drug discovery is a testament to the molecule's versatility. The cyclohexylphenol core provides a rigid anchor with a tunable lipophilic component. By simplifying complex natural product scaffolds like morphinans to a core 3-cyclohexylphenol structure, researchers have successfully designed novel MOR antagonists.[14][15] This strategy underscores the power of using such established chemical motifs to explore new biological activities.

Conclusion and Future Outlook

The history of cyclohexylphenol compounds is a microcosm of the evolution of industrial organic chemistry. It began with brute-force methods using corrosive mineral acids and has progressed to highly sophisticated, selective, and sustainable processes employing shape-selective solid acid catalysts. The causality behind this evolution is clear: a persistent need for higher purity isomers, coupled with a growing imperative for environmentally responsible manufacturing.

Looking forward, research is likely to focus on several key areas:

  • Catalyst Enhancement: The development of novel catalysts with even greater selectivity, activity, and stability, potentially using mesoporous materials or metal-organic frameworks.

  • Sustainable Feedstocks: Exploring the synthesis of cyclohexylphenols from bio-based feedstocks, such as lignin-derived phenols, to move away from fossil fuel dependency.[16][17]

  • New Pharmaceutical Applications: Continued exploration of the cyclohexylphenol scaffold in medicinal chemistry to design new ligands for a variety of biological targets beyond opioid receptors.

From a simple industrial intermediate to a key player in advanced materials and drug design, the cyclohexylphenol story is one of enduring chemical relevance and continuous innovation.

References

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  • Synthesis of Cyclohexylphenols | Request PDF - ResearchGate. (n.d.). ResearchGate.
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  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF - ResearchGate. (n.d.). ResearchGate.
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  • 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed. (2022, November 3). PubMed.
  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. (2022, September 6). Wiley Online Library.
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An In-depth Technical Guide to the Thermal Stability of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Thermal Stability

In the realm of advanced materials, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic applications, the performance and longevity of the constituent organic molecules are paramount.[1][2][3] 4-(trans-4-Heptylcyclohexyl)phenol stands as a significant intermediate in the synthesis of high-performance liquid crystals.[4] Its unique molecular architecture, featuring a rigid cyclohexyl-phenol core coupled with a flexible heptyl chain, imparts desirable mesogenic properties. However, the viability of this and similar compounds in commercial applications is intrinsically linked to their thermal stability. This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in assessing the thermal stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals who may encounter this or structurally related molecules.

The Molecular Architecture and its Implications for Thermal Stability

The structure of this compound, with its distinct non-polar (heptylcyclohexyl) and polar (phenol) moieties, dictates its intermolecular interactions and, consequently, its response to thermal stress. The trans-configuration of the cyclohexyl ring is crucial for maintaining a linear, rod-like molecular shape, which is essential for the formation of liquid crystalline phases. The thermal stability is influenced by the covalent bond strengths within the molecule and the strength of intermolecular forces such as hydrogen bonding from the phenolic hydroxyl group and van der Waals forces. The length of the alkyl chain can also influence thermal stability, with longer chains potentially impacting molecular packing and phase behavior.[5]

Core Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a thorough understanding of the thermal stability of this compound. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[6][7]

Thermogravimetric Analysis (TGA): The What and When of Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is indispensable for determining the onset temperature of decomposition, the kinetics of decomposition, and the composition of multi-component systems.[7]

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum). Ensure a fine, uniform powder for optimal heat transfer.[7]

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.[7]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.[8]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is a powerful tool for identifying melting points, crystallization temperatures, glass transitions, and other phase transitions, as well as quantifying the enthalpy changes associated with these events.[2]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. This is crucial to prevent the volatilization of the sample or its degradation products, which could interfere with the measurement.[12]

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected decomposition temperature.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating cycle to observe any changes in thermal behavior after the initial thermal history.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for crystallization or decomposition. The peak onset temperature is typically reported as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Diagram: Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Interpretation cluster_3 Advanced Analysis (Optional) cluster_4 Comprehensive Stability Profile Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GCMS Pyrolysis-GC-MS Sample->Py_GCMS TGA_Data Decomposition Temperature (Tonset) Mass Loss Profile TGA->TGA_Data TGA_MS TGA-MS/FTIR (Evolved Gas Analysis) TGA->TGA_MS DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) Decomposition Exotherm DSC->DSC_Data Stability_Report Final Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report Degradation_Products Identification of Degradation Products TGA_MS->Degradation_Products Py_GCMS->Degradation_Products Mechanism Elucidation of Degradation Mechanism Degradation_Products->Mechanism Mechanism->Stability_Report

Caption: Workflow for assessing the thermal stability of this compound.

Anticipated Thermal Behavior and Data Interpretation

Based on the analysis of similar alkylphenols and liquid crystal intermediates, the following thermal behavior for this compound can be anticipated.

Parameter Expected Observation Significance
Melting Point (Tm) A sharp endothermic peak in the DSC thermogram.Purity and crystalline structure identification.
Decomposition Onset (Tonset) A significant mass loss step in the TGA curve.The upper-temperature limit for processing and application.
Decomposition Profile May exhibit single or multiple mass loss steps in the TGA curve.Indicates the complexity of the degradation process.
Enthalpy of Fusion (ΔHf) The area under the melting peak in the DSC curve.Information about the crystallinity of the material.
Decomposition Exotherm A broad exothermic peak in the DSC thermogram at higher temperatures, often overlapping with decomposition.Indicates that the decomposition process releases heat.

Elucidating the Degradation Pathway

Understanding the chemical reactions that occur during thermal degradation is crucial for predicting the long-term stability and potential failure mechanisms of materials incorporating this compound. The degradation is likely to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule.[13][14]

Hypothesized Degradation Mechanism
  • Initiation: The initial step is likely the homolytic cleavage of the C-C bond between the cyclohexyl ring and the heptyl chain, or the C-C bond between the phenyl and cyclohexyl rings, as these are expected to be the weaker bonds. High temperatures provide the energy to overcome the bond dissociation energy.

  • Propagation: The resulting free radicals are highly reactive and can abstract hydrogen atoms from other molecules, leading to a chain reaction.[14] This can result in the formation of various smaller molecules.

  • Termination: The reaction ceases when two free radicals combine.[15]

Potential degradation products could include phenol, heptylcyclohexane, and various smaller hydrocarbons resulting from the fragmentation of the heptyl chain and the cyclohexyl ring.[16][17]

Diagram: Hypothesized Thermal Degradation Pathway

G A This compound B Initial Homolytic Cleavage (High Temperature) A->B Heat C Heptylcyclohexyl Radical + Phenoxy Radical B->C D Heptyl Radical + Cyclohexylphenol Radical B->D E Hydrogen Abstraction & Fragmentation C->E D->E F Phenol E->F G Heptylcyclohexane E->G H Smaller Alkanes/Alkenes E->H I Char Residue E->I

Sources

solubility of 4-(trans-4-Heptylcyclohexyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(trans-4-Heptylcyclohexyl)phenol in Organic Solvents

Introduction

This compound, hereafter referred to as HCHP, is a bifunctional organic molecule of significant interest in materials science. Its molecular architecture, featuring a rigid trans-cyclohexylphenol core coupled with a flexible n-heptyl aliphatic tail, makes it a crucial precursor in the synthesis of high-performance liquid crystal materials.[1][2] The orientation and self-assembly of these molecules, which are fundamental to the formation of liquid crystalline phases, are critically influenced by their interactions with solvents.[1]

A comprehensive understanding of HCHP's solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in advanced materials.[2][3][4] This guide provides a deep dive into the theoretical principles governing its solubility, a predictive analysis of its behavior in common organic solvents, and a robust, field-proven experimental protocol for its quantitative determination.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules.[5][6] The structure of HCHP (C₁₉H₃₀O) presents a fascinating case of amphiphilicity, where distinct regions of the molecule exhibit different polarities.

  • The Non-Polar Moiety: The trans-4-heptylcyclohexyl group constitutes the bulk of the molecule's structure. This large, aliphatic portion is non-polar and hydrophobic. Its interactions with solvent molecules are primarily driven by weak van der Waals forces (London dispersion forces). Consequently, this part of the molecule will readily interact with non-polar (hydrocarbon-based) solvents.

  • The Polar Moiety: The phenolic hydroxyl (-OH) group is the polar, hydrophilic center of the molecule.[1] This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[1] This capability allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.

The overall solubility of HCHP in a given solvent is therefore a result of the balance between these competing characteristics.

Influence of Solvent Type
  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the large heptylcyclohexyl tail of HCHP. Solubility is expected to be favorable due to strong van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments but do not have hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors for the phenolic proton of HCHP. Good solubility is anticipated due to a combination of dipole-dipole interactions and van der Waals forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the phenolic group of HCHP, acting as both donors and acceptors.[7] While strong interactions with the phenol head are expected, the large non-polar tail may limit miscibility compared to smaller phenols. A related compound, 4-(trans-4-propylcyclohexyl)phenol, is known to be soluble in methanol.[8]

  • Water: Due to the dominance of the large, non-polar C₁₉ hydrocarbon portion, the solubility of HCHP in water is expected to be extremely limited, a common characteristic for analogous compounds like 4-cyclohexylphenol.[9][10]

Effect of pH

The phenolic proton of HCHP is weakly acidic, similar to other phenols.[11] In the presence of a base (e.g., sodium hydroxide solution), the hydroxyl group can be deprotonated to form a phenoxide salt. This ionic salt will be significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[12] This principle is often exploited in extraction and purification processes.

Predicted Solubility Profile of HCHP

Solvent Class Solvent Example Predicted Solubility Primary Intermolecular Forces
Non-Polar Hexane, CyclohexaneHighVan der Waals (Dispersion)
Toluene, XyleneHighVan der Waals, π-π stacking with phenol ring
Polar Aprotic AcetoneHighDipole-Dipole, Hydrogen Bond Accepting
Tetrahydrofuran (THF)HighDipole-Dipole, Hydrogen Bond Accepting
Dichloromethane (DCM)HighDipole-Dipole
Polar Protic Methanol, EthanolModerate to HighHydrogen Bonding, Dipole-Dipole
IsopropanolModerateHydrogen Bonding, Dipole-Dipole
Aqueous WaterNegligibleDominated by unfavorable hydrophobic interactions
5% aq. NaOHHighIon-Dipole (phenoxide salt formation)

Disclaimer: This table represents a predictive framework. Experimental verification is essential for precise quantitative data.

Diagram of Molecular Interactions

The following diagram illustrates the key intermolecular forces governing the solubility of HCHP in different solvent types.

G Fig. 1: HCHP Solubility Interactions cluster_solvents Solvents HCHP This compound (Solute) NonPolar Non-Polar (e.g., Toluene) HCHP->NonPolar Van der Waals (Strong Interaction with Tail) PolarProtic Polar Protic (e.g., Methanol) HCHP->PolarProtic Hydrogen Bonding (Strong Interaction with Head) PolarAprotic Polar Aprotic (e.g., Acetone) HCHP->PolarAprotic Dipole-Dipole & H-Bond Accepting (Good Overall Interaction)

Caption: Key intermolecular forces between HCHP and solvent classes.

Experimental Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[13][14] It is a robust and self-validating system when performed correctly.

Objective

To quantitatively determine the solubility of HCHP in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled orbital shaker or water bath

  • Screw-cap glass vials (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC)

  • Centrifuge (optional)

Step-by-Step Methodology
  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of HCHP in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid HCHP to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution has reached saturation. Preliminary kinetic studies can establish the minimum required time.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. If necessary, centrifuge the vials to facilitate clear separation of the supernatant.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of HCHP.

  • Calculation: Calculate the solubility of HCHP using the determined concentration and the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

G start Start prep_standards 1. Prepare Calibration Standards start->prep_standards add_excess 2. Add Excess HCHP to Vials start->add_excess analyze 8. Analyze via HPLC/GC prep_standards->analyze Calibration Curve add_solvent 3. Add Known Volume of Solvent add_excess->add_solvent equilibrate 4. Equilibrate in Thermostatic Shaker (24-72h) add_solvent->equilibrate phase_sep 5. Phase Separation (Settle/Centrifuge) equilibrate->phase_sep extract_filter 6. Extract & Filter Supernatant phase_sep->extract_filter dilute 7. Dilute Sample extract_filter->dilute dilute->analyze calculate 9. Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. The amphiphilic nature of HCHP, with its large non-polar tail and polar phenolic head, suggests high solubility in non-polar and polar aprotic solvents, and moderate to high solubility in polar protic solvents. For drug development professionals and materials scientists, the provided experimental protocol offers a reliable and systematic approach to determine the precise solubility values necessary for process optimization, formulation development, and fundamental research. This empirical data is indispensable for harnessing the full potential of HCHP in advanced applications.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Texas at Dallas. (n.d.).
  • BenchChem. (n.d.). This compound.
  • Solubility of Things. (n.d.). 2-Cyclohexylphenol.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Arborpharmchem. (n.d.). CAS.90525-37-4 this compound.
  • Vulcanchem. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol.
  • LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol.
  • LookChem. (n.d.). Cas 81936-33-6, 4-(trans-4-Propylcyclohexyl)phenol.
  • Daken Chemical. (2025). Understanding 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Liquid Crystals and Pharmaceuticals.
  • ChemScene. (n.d.). 82575-69-7 | 4-(trans-4-Pentylcyclohexyl)phenol.
  • Arborpharmchem. (n.d.). CAS.82575-69-7 4-(trans-4-Pentylcyclohexyl)phenol.
  • Daken Chemical. (2025). 4-(trans-4-Propylcyclohexyl)
  • Hongjin Chem. (n.d.). Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5%.
  • BenchChem. (n.d.). Solubility Profile of (4,4-Dimethoxycyclohexyl)methanol: A Technical Guide.
  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
  • ChemScene. (n.d.). 81936-33-6 | 4-(trans-4-Propylcyclohexyl)phenol.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Ethylcyclohexanol in Organic Solvents.

Sources

Methodological & Application

experimental protocol for synthesizing 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(trans-4-Heptylcyclohexyl)phenol

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a key intermediate in the manufacturing of high-performance liquid crystal materials.[1][2] The described synthetic strategy is a two-step process involving an acid-catalyzed condensation of 4-heptylcyclohexanone with phenol, followed by a stereoselective catalytic hydrogenation. This approach is designed to ensure high purity and yield of the desired trans-isomer, which is critical for its application in liquid crystal displays.[3] This guide offers in-depth procedural details, explains the rationale behind key experimental choices, and outlines necessary safety precautions for researchers in materials science and organic synthesis.

Introduction

The molecular architecture of this compound, which combines a rigid cyclohexane core, a polar phenol head, and a flexible heptyl tail, makes it an essential building block (mesogen) for nematic liquid crystal mixtures used in twisted nematic (TN) liquid crystal displays (LCDs).[1][3] The stereochemistry of the cyclohexyl ring is of paramount importance; the trans configuration provides a linear, rod-like molecular shape that enhances thermal stability and promotes the formation of the desired liquid crystalline phases.[4]

Several synthetic routes, including Friedel-Crafts reactions and Grignard-based methods, can be employed for the synthesis of alkylcyclohexylphenols.[3] However, achieving high stereochemical control can be challenging. The protocol detailed herein utilizes a robust and efficient pathway that addresses this challenge directly. The synthesis proceeds through a cyclohexenyl intermediate, which is then hydrogenated. The catalytic hydrogenation of the double bond preferentially yields the thermodynamically more stable trans-isomer, providing excellent stereochemical control.[3]

This application note provides a self-validating protocol with clear, step-by-step instructions, safety guidelines, and characterization checkpoints to ensure the successful synthesis and purification of high-purity this compound.

Reaction Scheme

Step 1: Acid-Catalyzed Condensation Step 1 Reaction Scheme 4-Heptylcyclohexanone reacts with Phenol in the presence of an acid catalyst to form 4-(4-Heptylcyclohex-1-en-1-yl)phenol and water.

Step 2: Catalytic Hydrogenation Step 2 Reaction Scheme The intermediate is hydrogenated using a Palladium-on-Carbon catalyst to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier Example
4-Heptylcyclohexanone39791-38-1196.33≥97%Sigma-Aldrich
Phenol108-95-294.11≥99%Fisher Scientific
p-Toluenesulfonic acid (p-TsOH)104-15-4172.20≥98%Sigma-Aldrich
Toluene108-88-392.14Anhydrous, ≥99.8%Sigma-Aldrich
Palladium on Carbon (Pd/C)7440-05-3106.42 (Pd)10 wt. %Sigma-Aldrich
Hydrogen (H₂) Gas1333-74-02.02High PurityAirgas
Ethyl Acetate141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥97%Sigma-Aldrich
Equipment
  • Round-bottom flasks (500 mL, 1 L)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Analytical instruments: NMR spectrometer, GC-MS, melting point apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-heptylcyclohexanone (19.6 g, 0.10 mol), phenol (28.2 g, 0.30 mol, 3 equivalents), and p-toluenesulfonic acid (0.38 g, 2.2 mmol) as the catalyst.

    • Causality Note: Using a large excess of phenol shifts the equilibrium towards the product and minimizes self-condensation of the ketone.

  • Solvent Addition: Add 200 mL of toluene to the flask to facilitate azeotropic removal of water.

  • Dehydration Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting ketone indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of 1 M NaOH solution (to remove excess phenol and the catalyst) and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate as a viscous oil. This crude product is often used directly in the next step without further purification.

  • Hydrogenation Setup: Transfer the crude 4-(4-heptylcyclohex-1-en-1-yl)phenol from Part A into a suitable pressure vessel for a Parr hydrogenation apparatus. Add 250 mL of ethyl acetate as the solvent.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1.0 g, ~5% w/w of substrate) to the solution.

    • Causality Note: Pd/C is an efficient catalyst for the hydrogenation of alkenes. The addition of hydrogen across the double bond occurs preferentially from the sterically less hindered face, leading to the formation of the more stable trans-isomer.[3]

  • Hydrogenation Reaction: Seal the reactor, flush it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours. A small aliquot can be carefully removed and analyzed by GC-MS to confirm the disappearance of the intermediate.

  • Catalyst Removal: Once the reaction is complete, carefully vent the reactor and flush with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

    • Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent during and after filtration.

  • Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude solid product. Pure this compound can be obtained by recrystallization from a suitable solvent like hexanes or an ethanol/water mixture.[3] Purity should be confirmed to be >99% by GC analysis.[3]

Visualization of Experimental Workflow

Synthesis_Workflow cluster_step1 Part A: Condensation cluster_step2 Part B: Hydrogenation A1 Combine Reactants: 4-Heptylcyclohexanone, Phenol, p-TsOH, Toluene A2 Heat to Reflux (Dean-Stark Trap) A1->A2 A3 Monitor by TLC A2->A3 A4 Cool & Work-up (NaOH Wash, Brine Wash) A3->A4 A5 Dry & Concentrate A4->A5 A6 Crude Intermediate: 4-(4-Heptylcyclohex-1-en-1-yl)phenol A5->A6 B1 Dissolve Intermediate in Ethyl Acetate A6->B1 Proceed to next step B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (Parr Apparatus, 50 psi H₂) B2->B3 B4 Filter Catalyst (Through Celite) B3->B4 B5 Concentrate Filtrate B4->B5 B6 Recrystallize Product B5->B6 Final Final B6->Final Final Product: This compound

Sources

analytical techniques for characterizing 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Characterization of 4-(trans-4-Heptylcyclohexyl)phenol

Abstract: This document provides a detailed guide to the essential analytical techniques for the characterization of this compound, a key intermediate in the synthesis of liquid crystals and other advanced materials.[1][2][3] The protocols and methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale. This guide covers chromatographic, spectroscopic, and thermal analysis techniques to ensure comprehensive assessment of identity, purity, and physicochemical properties.

Introduction: The Significance of this compound

This compound is a molecule of significant interest in materials science. Its unique architecture, combining a rigid cyclohexane-phenol core with a flexible heptyl chain, makes it an important mesogen—a foundational component for liquid crystal displays (LCDs).[1][4] The specific stereochemistry of the trans isomer is critical for inducing the desired liquid crystalline phases, such as the nematic phase, which are fundamental to the electro-optical switching in displays.[1][2]

Given its application, rigorous analytical characterization is paramount. The presence of impurities or the incorrect stereoisomer (cis-isomer) can drastically alter the material's phase behavior, transition temperatures, and overall performance.[1] This guide outlines a multi-technique approach to provide a complete analytical profile of the compound.

G cluster_0 Sample Lifecycle cluster_1 Analytical Workflow Synthesis_Output Synthesized Bulk Material (this compound) QC_Analysis Quality Control & Characterization Synthesis_Output->QC_Analysis Sampling Final_Product Qualified Material for R&D or Manufacturing QC_Analysis->Final_Product Release Purity Purity & Isomer Separation (HPLC, GC-MS) QC_Analysis->Purity Structure Structural Elucidation (NMR, FT-IR) QC_Analysis->Structure Thermal Thermal Properties (DSC) QC_Analysis->Thermal Identity Molecular Weight (MS) QC_Analysis->Identity Purity->Structure Isolate for ID

Caption: Overall analytical workflow for the characterization of this compound.

Chromatographic Analysis: Purity and Isomer Separation

Chromatographic techniques are indispensable for determining the purity of this compound and, crucially, for separating its cis and trans isomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix and desired outcome.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the compound and separating it from non-volatile impurities and isomers. A reversed-phase method is most appropriate due to the predominantly non-polar nature of the molecule.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) Column (C18): The non-polar stationary phase (C18) strongly interacts with the hydrophobic heptylcyclohexyl moiety, providing excellent retention and separation from more polar impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape for phenols.[5] A gradient elution is employed to first elute polar impurities in a high-aqueous phase before decreasing polarity to elute the target analyte and any closely related non-polar isomers or impurities.

  • UV Detection: The phenol ring contains a chromophore that absorbs UV light, making it readily detectable. A wavelength of ~270-280 nm is typically effective for phenolic compounds.[6]

Protocol: HPLC-UV Purity Assessment

  • System Preparation: Use an HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    Parameter Setting Rationale
    Column C18, 150 x 4.6 mm, 5 µm Standard for reversed-phase separation of non-polar compounds.
    Mobile Phase A 0.1% Formic Acid in Water Acidifier to suppress silanol interactions and improve peak shape.[6]
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting the analyte.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 35 °C Improves peak symmetry and reduces viscosity.[6]
    Injection Vol. 10 µL Standard volume to avoid column overload.
    Detection UV at 274 nm Wavelength of maximum absorbance for the phenolic chromophore.

    | Gradient | 60% B to 95% B over 15 min | Ensures elution of all components from polar to non-polar. |

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject the sample and integrate the resulting chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. The cis isomer, being slightly more polar, is expected to elute slightly earlier than the trans isomer.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the hydroxyl group, phenols can exhibit poor peak shape in GC. Derivatization can improve chromatographic performance.[8][9]

Causality Behind Experimental Choices:

  • Derivatization (Silylation): Converting the polar -OH group to a non-polar trimethylsilyl (TMS) ether using an agent like BSTFA reduces tailing and improves thermal stability.[7]

  • Capillary Column (5% Phenyl Polysiloxane): A non-polar or mid-polarity column like a DB-5 or HP-5ms provides excellent separation based on boiling point and polarity differences.[10][11]

  • Mass Spectrometry (MS) Detection: Provides definitive identification of peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns, which can be compared against spectral libraries like NIST.[10]

Protocol: GC-MS Impurity Profiling (with Derivatization)

  • System Preparation: Use a GC-MS system with a capillary column and an electron ionization (EI) source.

  • Derivatization: a. In a GC vial, dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). c. Cap the vial and heat at 60-70 °C for 30 minutes. Allow to cool before analysis.

  • Chromatographic Conditions:

    Parameter Setting Rationale
    Column HP-5ms, 30 m x 0.25 mm, 0.25 µm General purpose, low-bleed column suitable for a wide range of analytes.[10]
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency.
    Inlet Temp. 280 °C Ensures complete volatilization of the derivatized analyte.
    Injection 1 µL, Split (e.g., 20:1) Prevents column overloading and ensures sharp peaks.
    Oven Program 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min Separates compounds based on boiling point.
    MS Source Temp. 230 °C Standard temperature for EI source.
    MS Quad Temp. 150 °C Standard temperature for quadrupole.

    | Scan Range | 40-550 m/z | Covers the expected mass of the derivatized molecule and its fragments. |

  • Data Analysis: Identify the main peak corresponding to the silylated this compound. Search the NIST library for the mass spectra of any impurity peaks to aid in their identification.[10]

Spectroscopic Analysis: Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecule's chemical structure and functional groups.

G cluster_0 Spectroscopic & Thermal Synergy NMR NMR Spectroscopy (C-H Framework, Connectivity) FTIR FT-IR Spectroscopy (Functional Groups, O-H bond) Result Confirmed Identity & Physicochemical Profile NMR->Result MS Mass Spectrometry (Molecular Weight, Formula) FTIR->Result DSC Thermal Analysis (DSC) (Phase Transitions, Melting Point) MS->Result DSC->Result

Sources

formulation of liquid crystal mixtures with 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers and scientists on the formulation of liquid crystal mixtures utilizing 4-(trans-4-Heptylcyclohexyl)phenol. This document provides in-depth technical protocols and scientific rationale for the development of bespoke liquid crystal materials.

Abstract

This application note serves as a comprehensive guide to the formulation of liquid crystal (LC) mixtures incorporating this compound. This compound is a significant component in the development of advanced materials, particularly for display technologies, due to its unique molecular architecture that combines a rigid cyclohexyl core with a polar phenol group.[1][2] The protocols detailed herein are intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and practical steps for creating and characterizing novel LC mixtures. The document covers the principles of formulation, step-by-step preparation and homogenization protocols, and detailed methods for characterizing the resulting mesophases.

Introduction to this compound in Liquid Crystal Systems

The strategic design of liquid crystal mixtures is paramount for achieving desired electro-optical properties in various applications, most notably in liquid crystal displays (LCDs). The selection of individual components is critical, as their molecular structure dictates the physical properties of the final mixture, such as the nematic range, viscosity, and birefringence.

The Role of Phenolic Compounds in Liquid Crystals

Phenol and its derivatives are fundamental building blocks in organic chemistry and advanced materials science.[1] In the context of liquid crystals, the phenol group provides a polar head, which influences intermolecular interactions and surface properties.[1] The hydroxyl group in phenolic compounds can form hydrogen bonds, which are highly directional and can be a crucial tool in designing self-assembling liquid crystals.[1] This ability to form ordered structures is essential for the material to exhibit its liquid crystalline properties.[1]

Molecular Structure and its Influence on Mesogenic Properties

The molecular structure of this compound is uniquely suited for its role as a liquid crystal intermediate.[1] Its architecture consists of three key components that contribute to its mesogenic behavior:

  • Aromatic Phenol Group: Provides polarity and influences intermolecular interactions.

  • Aliphatic Cyclohexane Ring: The rigid cyclohexane core contributes to molecular orientation, a key factor in the formation of ordered phases like liquid crystals.[1][2] The 'trans' configuration is crucial as it ensures a more linear, rod-like molecular shape, which is essential for the anisotropic intermolecular forces that lead to the long-range orientational order characteristic of liquid crystalline phases.[1]

  • n-Heptyl Chain: This flexible alkyl chain influences the clearing point and viscosity of the liquid crystal mixture.[2] Generally, the length of the alkyl chain affects the stability and type of the liquid crystalline phase.[1]

Key Physicochemical Properties

The physical properties of this compound and its analogs are critical for predicting their behavior in a mixture. Below is a table summarizing key properties of related compounds.

Property4-(trans-4-Propylcyclohexyl)phenol4-Cyclohexylphenol
CAS Number 81936-33-6[3]1131-60-8[4]
Molecular Formula C15H22O[3]C12H16O[4]
Molecular Weight 218.33 g/mol [3]176.25 g/mol [4]
Appearance White crystalline powder[3]Solid[4]
Melting Point 138 °C[3]129-133 °C[4]
Boiling Point 339.8 °C at 760 mmHg[3]213-215 °C[4]

Principles of Liquid Crystal Mixture Formulation

The formulation of a liquid crystal mixture is a deliberate process of combining multiple components to achieve a material with specific properties that no single component possesses. This often involves creating eutectic mixtures to achieve a broad operational temperature range.

Eutectic Mixtures and Broadening the Nematic Range

A primary goal in formulating LC mixtures for displays is to achieve a wide nematic phase temperature range.[5] This is often accomplished by creating eutectic mixtures, where the melting point of the mixture is lower than that of any of its individual components.[5] The clearing point, or the transition from the nematic to the isotropic phase, of a mixture is typically between the clearing points of its components.[5]

The Impact of Dopants on Electro-Optical Properties

Beyond the base nematic mixture, dopants are often added to induce specific properties. For instance, chiral dopants are added to a nematic host to induce a helical twist, forming a chiral nematic (or cholesteric) phase, which is the basis for twisted nematic (TN) and super-twisted nematic (STN) displays.[5] The choice and concentration of the dopant are critical for controlling the pitch of the helix and, consequently, the electro-optical response of the device.

Workflow for Designing a Liquid Crystal Mixture

The process of designing a liquid crystal mixture is a systematic workflow that begins with defining the target properties and proceeds through component selection, formulation, and characterization.

G Figure 1: Workflow for Liquid Crystal Mixture Design A Define Target Properties (e.g., Nematic Range, Viscosity, Birefringence) B Select Host Mixture Components (including this compound) A->B C Determine Component Ratios (based on phase diagrams and predictive models) B->C D Select Dopants (e.g., chiral, dichroic dyes) C->D E Formulate and Homogenize Mixture (see Protocol 1) D->E F Characterize Mixture Properties (see Protocols 3 & 4) E->F G Iterate and Optimize (adjust ratios and components) F->G G->B

Caption: A systematic approach to designing liquid crystal mixtures.

Protocols for Formulation and Homogenization

The following protocols provide detailed steps for the preparation of liquid crystal mixtures containing this compound.

Materials and Equipment
  • This compound (purity ≥ 99.5%)[6]

  • Other liquid crystal components (e.g., cyanobiphenyls, phenylcyclohexanes)

  • Dopants (as required)

  • Analytical balance (± 0.0001 g)

  • Glass vials with PTFE-lined caps

  • Hot plate with magnetic stirring capabilities

  • Ultrasonic bath

  • Vacuum oven or desiccator

  • Organic solvents for cleaning (e.g., acetone, isopropanol)

Protocol 1: Preparation of a Binary Nematic Mixture

This protocol describes the preparation of a simple binary mixture. The same principles apply to more complex multi-component systems.

  • Component Weighing: Accurately weigh the desired amounts of this compound and the second liquid crystal component into a clean, dry glass vial. The total mass should be sufficient for the intended characterization techniques.

  • Heating and Mixing: Place the vial on a hot plate and heat it to a temperature approximately 10-20 °C above the highest clearing point of the individual components. This ensures that the entire mixture is in the isotropic liquid phase.[7]

  • Homogenization: While heating, stir the mixture gently with a small magnetic stir bar until a completely homogeneous, transparent liquid is obtained. Visual inspection against a light source can help confirm homogeneity.

  • Ultrasonication (Optional): For mixtures that are difficult to homogenize, a brief period (5-10 minutes) in an ultrasonic bath can aid in the mixing process.

  • Cooling and Storage: Once homogeneous, slowly cool the mixture to room temperature. Store the vial in a desiccator to prevent moisture absorption.

Protocol 2: Doping the Nematic Mixture

This protocol details the addition of a dopant to the prepared host mixture.

  • Dopant Preparation: If the dopant is a solid, it may be necessary to first dissolve it in a small amount of a volatile solvent that is compatible with the liquid crystal mixture.

  • Addition to Host: Add the calculated amount of the dopant (or dopant solution) to the previously prepared nematic host mixture.

  • Re-homogenization: Repeat the heating and mixing steps from Protocol 1 to ensure the dopant is evenly distributed throughout the mixture. If a solvent was used, ensure it is completely evaporated by holding the mixture at an elevated temperature under a gentle stream of inert gas or in a vacuum oven.

Characterization of Formulated Liquid Crystal Mixtures

After formulation, the physical properties of the mixture must be characterized to determine if the target specifications have been met.

Overview of Characterization Techniques

Several analytical techniques are essential for characterizing liquid crystal mixtures.[8][9][10]

TechniqueProperty InvestigatedPurpose
Polarized Optical Microscopy (POM) Textures of different liquid crystal phases[8][9][10]Identification of mesophases and observation of phase transitions.[11]
Differential Scanning Calorimetry (DSC) Phase transition temperatures and enthalpy changes[8][9][10]Quantitative determination of phase transition temperatures (melting and clearing points).[11]
X-Ray Diffraction (XRD) Structure and long-range order[8][9]Provides detailed information about the molecular arrangement in different mesophases.[10]
Protocol 3: Determining Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying the phase transitions in liquid crystals by measuring the heat flow into or out of a sample as a function of temperature.[8][11]

  • Sample Preparation: Accurately weigh 2-5 mg of the formulated liquid crystal mixture into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above the expected clearing point to ensure a uniform starting state.

    • Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature below the expected crystallization point.

    • Heat the sample again at the same controlled rate to a temperature above the clearing point. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Identify the peaks in the heat flow curve, which correspond to phase transitions. The onset temperature of the peak is typically reported as the transition temperature.

Protocol 4: Texture Observation using Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their characteristic textures.[9][10]

  • Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean glass microscope slide. Cover it with a coverslip, creating a thin film.

  • Heating and Cooling Stage: Place the slide on a hot stage attached to the polarized light microscope.

  • Observation:

    • Heat the sample into the isotropic phase, where the field of view will appear dark under crossed polarizers.[11]

    • Slowly cool the sample and observe the formation of birefringent textures as it transitions into the nematic and any other mesophases.[11]

    • Record the temperatures at which these transitions occur and capture images of the characteristic textures.

Workflow for Characterization

The characterization of a newly formulated liquid crystal mixture follows a logical progression of techniques to build a complete picture of its properties.

G Figure 2: Workflow for Liquid Crystal Mixture Characterization A Formulated LC Mixture B Polarized Optical Microscopy (POM) (Initial Phase Identification) A->B C Differential Scanning Calorimetry (DSC) (Quantitative Transition Temperatures) B->C D X-Ray Diffraction (XRD) (Structural Analysis) C->D E Electro-Optical Testing (Birefringence, Viscosity, Dielectric Anisotropy) D->E F Final Material Specification Sheet E->F

Caption: A standard workflow for the characterization of liquid crystal mixtures.

Application-Specific Considerations

The formulation of a liquid crystal mixture is highly dependent on its intended application.

Formulations for Twisted Nematic (TN) Displays

For TN displays, the liquid crystal mixture must have a positive dielectric anisotropy, a suitable birefringence, and a low viscosity for fast switching times.[2][12] this compound and its analogs are valuable components in these mixtures as they can contribute to a desirable nematic phase and can be part of a host mixture that is then doped with a chiral agent to induce the necessary twist.[2][12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Phase Separation - Incomplete mixing- Immiscibility of components- Impurities- Re-heat and re-homogenize the mixture- Consult phase diagrams to ensure component compatibility- Use higher purity starting materials
Inconsistent Transition Temperatures - Impurities (e.g., moisture)- Inconsistent heating/cooling rates in DSC- Store materials and mixtures in a desiccator- Use consistent and well-defined thermal programs for DSC analysis
High Viscosity - Molecular structure of components- Low operating temperature- Incorporate components with shorter alkyl chains or less bulky cores- Optimize the mixture for the intended operating temperature range

Conclusion

The inclusion of this compound in liquid crystal formulations offers a versatile means of tuning the properties of the final mixture. Its unique molecular structure provides a balance of rigidity and flexibility that is advantageous for creating stable nematic phases. By following the detailed protocols for formulation and characterization outlined in this application note, researchers can systematically develop novel liquid crystal mixtures with properties tailored to specific technological applications. The principles discussed herein provide a solid foundation for both fundamental research and the development of next-generation materials for display and photonic devices.

References

  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). Google.
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Mastering Purity: Advanced Purification Protocols for 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Materials

4-(trans-4-Heptylcyclohexyl)phenol is a key building block in the synthesis of high-performance liquid crystal materials, which are integral to modern display technologies.[1][2][3] The specific stereochemistry of the trans isomer is crucial for achieving the desired mesogenic properties, such as a stable nematic phase and rapid response times.[1][2] Synthetic routes, often employing Friedel-Crafts alkylation, typically yield a mixture of cis and trans isomers, alongside other byproducts including ortho-substituted phenols and poly-alkylated species. The presence of these impurities, particularly the cis isomer, can significantly disrupt the molecular ordering essential for liquid crystal function, leading to a decrease in performance and device reliability. Therefore, robust and efficient purification methods are paramount to obtaining this compound of the requisite high purity (typically >99.5%) for its application in advanced materials.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in the fields of materials science and drug development. The methodologies described herein are grounded in fundamental chemical principles and have been structured to ensure both high yield and exceptional purity of the final product.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. In the synthesis of this compound, the primary impurities include:

  • cis-4-(4-Heptylcyclohexyl)phenol: The geometric isomer of the target compound. Its similar polarity and molecular weight make it the most challenging impurity to remove.

  • Ortho- and Meta- Isomers: Positional isomers formed during the alkylation of phenol.

  • Poly-alkylated Phenols: Products of multiple alkylations on the phenol ring.

  • Unreacted Starting Materials: Residual phenol or heptylcyclohexyl precursors.

  • Catalyst Residues: Remnants of the Lewis or Brønsted acids used in the synthesis.

The choice of purification method will depend on the scale of the purification and the relative concentrations of these impurities.

Purification Strategy Overview: A Two-Pronged Approach

For achieving the high purity required for demanding applications, a multi-step purification strategy is often necessary. The two most effective methods for purifying this compound are column chromatography and recrystallization .

Purification_Strategy Crude_Product Crude 4-(4-Heptylcyclohexyl)phenol (cis/trans mixture + byproducts) Chromatography Primary Purification: Silica Gel Column Chromatography Crude_Product->Chromatography Removes bulk of isomers and polar impurities Recrystallization Secondary Purification / Polishing: Recrystallization Chromatography->Recrystallization Further refines purity, removes residual impurities High_Purity_Product High-Purity (>99.5%) This compound Recrystallization->High_Purity_Product

Caption: General workflow for the purification of this compound.

Method 1: Preparative Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the separation of cis and trans isomers of 4-(4-Heptylcyclohexyl)phenol, silica gel is an effective stationary phase. The slightly higher polarity of the cis isomer, due to the less symmetrical arrangement of the polar hydroxyl group, typically results in a stronger interaction with the silica gel and thus a longer retention time compared to the trans isomer.

Protocol: Silica Gel Column Chromatography

1. Preparation of the Slurry:

  • In a beaker, add silica gel (60-120 mesh) to the initial mobile phase (e.g., 98:2 n-heptane:ethyl acetate) to form a slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Stir the slurry gently to remove any trapped air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand over the plug.

  • Pour the silica gel slurry into the column.

  • Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing of the silica gel.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.

  • Continuously elute the column with the mobile phase, ensuring the solvent level never drops below the top of the silica gel.

3. Sample Loading:

  • Dissolve the crude 4-(4-Heptylcyclohexyl)phenol in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully add the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel.

  • Rinse the sample flask with a small amount of the mobile phase and add it to the column to ensure complete transfer of the product.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase. A common starting mobile phase is a mixture of a non-polar solvent like n-heptane or hexane and a slightly more polar solvent like ethyl acetate or chloroform.

  • Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

5. Thin Layer Chromatography (TLC) Monitoring:

  • TLC Plates: Use silica gel coated plates with a fluorescent indicator (F254).

  • Mobile Phase: Use the same solvent system as the column elution.

  • Spotting: Apply a small spot of the crude mixture and each collected fraction onto the TLC plate.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds will appear as dark spots on a fluorescent background.[4]

    • Iodine Chamber: Place the plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.[4][5]

    • Ferric Chloride Stain: Prepare a 1% solution of ferric chloride in 50% aqueous methanol. Phenols will typically form colored complexes, appearing as distinct spots.[5]

6. Product Isolation:

  • Combine the fractions containing the pure trans isomer (typically the faster-eluting major spot on TLC).

  • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation: Solvent System Selection
Solvent System (v/v)PolarityApplication Notes
n-Heptane / Ethyl AcetateLow to MediumA versatile system. Start with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increase the polarity to elute the compounds.
Hexane / DichloromethaneLow to MediumGood for separating less polar compounds. Dichloromethane provides good solubility for the crude product.
Toluene / AcetoneMediumCan be effective for separating aromatic compounds. Toluene is a good solvent for the product, while acetone increases the polarity of the mobile phase.[6]

Method 2: Recrystallization

Recrystallization is an excellent technique for the final polishing of the product to remove minor impurities, especially after an initial purification by column chromatography. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Protocol: Two-Solvent Recrystallization

1. Solvent Selection:

  • The ideal solvent system consists of a "good" solvent in which the compound is highly soluble at elevated temperatures, and a "poor" or "anti-solvent" in which the compound is sparingly soluble even at high temperatures. The two solvents must be miscible.

  • For this compound, a good solvent is typically a polar organic solvent like ethanol, methanol, or acetone, where related compounds show good solubility.[7] A suitable anti-solvent is a non-polar solvent like n-heptane, hexane, or water. A combination of ethanol and n-heptane is often effective.[8]

2. Dissolution:

  • Place the partially purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

3. Induction of Crystallization:

  • While the solution is still hot, slowly add the "anti-solvent" (e.g., n-heptane) dropwise until the solution becomes slightly turbid (cloudy).

  • If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

4. Crystal Growth:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold "anti-solvent" to remove any residual soluble impurities.

  • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Recrystallization_Workflow Start Start with partially purified This compound Dissolve Dissolve in a minimal amount of hot 'good' solvent (e.g., ethanol) Start->Dissolve Add_Antisolvent Add 'anti-solvent' (e.g., n-heptane) dropwise until turbidity appears Dissolve->Add_Antisolvent Cool_Slowly Allow to cool slowly to room temperature Add_Antisolvent->Cool_Slowly Ice_Bath Cool in an ice bath to maximize yield Cool_Slowly->Ice_Bath Filter Collect crystals by vacuum filtration Ice_Bath->Filter Wash Wash crystals with cold 'anti-solvent' Filter->Wash Dry Dry crystals under vacuum Wash->Dry Final_Product High-Purity Crystalline Product Dry->Final_Product

Caption: Step-by-step workflow for the recrystallization of this compound.

Purity Assessment

The purity of the final product should be rigorously assessed to ensure it meets the required specifications.

  • Chromatographic Analysis (TLC/HPLC/GC):

    • TLC: A single spot on a TLC plate developed in multiple solvent systems is a strong indication of purity.

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative purity data and are highly effective for detecting trace amounts of the cis isomer and other impurities.

  • Spectroscopic Analysis (NMR, FT-IR):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the chemical structure and assessing the isomeric purity of the final product.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to confirm the presence of key functional groups (e.g., the phenolic -OH stretch).

Safety Precautions

Phenolic compounds are toxic and can be corrosive.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for phenol and other solvents used.[10][11][12][13]

Conclusion

The purification of this compound to the high degree of purity required for its application in liquid crystal displays and other advanced materials is a critical yet achievable task. A systematic approach, often combining the high resolving power of silica gel column chromatography with the refining capabilities of recrystallization, is highly effective. Careful selection of solvent systems and diligent monitoring of the purification process using techniques such as TLC are essential for success. The protocols and guidelines presented in this document provide a robust framework for researchers and scientists to obtain this valuable compound in a highly pure form, thereby enabling the development of next-generation materials and technologies.

References

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
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  • CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer. (n.d.). Google Patents.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Recrystallization1. (n.d.). University of South Alabama, Department of Chemistry.
  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health.
  • Cas 81936-33-6,4-(trans-4-Propylcyclohexyl)phenol. (n.d.). lookchem.com.
  • The Mobile Phase. (n.d.). In HPTLC for the Analysis of Medicinal Plants.
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industrial scale synthesis of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Scale Synthesis of 4-(trans-4-Heptylcyclohexyl)phenol

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis of this compound (CAS No: 90525-37-4), a critical intermediate in the manufacturing of high-performance liquid crystals and other advanced materials.[1][2] The described synthetic strategy is a robust, multi-step process designed for scalability, high yield, and stereochemical control. The protocol emphasizes safety, process optimization, and quality control, targeting researchers, chemists, and drug development professionals. The chosen pathway involves a Friedel-Crafts acylation, followed by a two-stage reduction and final demethylation, offering a reliable route from common industrial feedstocks.

Introduction and Strategic Overview

This compound is a molecule whose hybrid architecture—a rigid, non-polar heptylcyclohexyl group combined with a polar phenol head—makes it an essential building block for liquid crystal materials.[3] The trans stereoisomer is particularly crucial for achieving the desired molecular orientation and phase behavior in liquid crystal displays.[4]

The industrial synthesis of this compound presents several challenges:

  • Regioselectivity: The phenol group must be positioned at the C4 (para) position of the cyclohexyl ring.

  • Stereoselectivity: A high proportion of the trans isomer is required for optimal performance in most applications.

  • Cost-Effectiveness: The process must utilize readily available starting materials and efficient, high-yield reactions to be commercially viable.

  • Scalability and Safety: The protocol must be transferable from the laboratory to large-scale production reactors with manageable safety and environmental considerations.

To address these challenges, we have designed a four-step synthetic route starting from anisole (methoxybenzene). This strategy leverages the directing effect of the methoxy group for high regioselectivity and incorporates a catalytic hydrogenation step amenable to stereochemical influence.

Overall Synthetic Workflow

The synthesis proceeds through four main stages as depicted below.

G cluster_0 Industrial Synthesis of this compound A Anisole (Methoxybenzene) B Step 1: Friedel-Crafts Acylation (Heptanoyl Chloride, AlCl₃) A->B Reagent C 4'-Methoxyheptanophenone B->C Intermediate D Step 2: Ketone Reduction (Catalytic Hydrogenation) C->D Reagent E 4-Heptylanisole D->E Intermediate F Step 3: Aromatic Ring Hydrogenation (Rh/C or RuO₂, H₂) E->F Reagent G cis/trans-4-Heptylcyclohexyl Methyl Ether F->G Intermediate H Step 4: Demethylation (HBr or BBr₃) G->H Reagent I This compound H->I Final Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Step 1: Friedel-Crafts Acylation of Anisole

Principle and Rationale: This step introduces the seven-carbon acyl chain onto the aromatic ring. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[5] Anisole is used as the substrate because the methoxy group is a powerful ortho-, para-directing group, ensuring high regioselectivity for the desired para-substituted product. Acylation is preferred over direct alkylation to prevent poly-substitution and carbocation rearrangements.[6][7] Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst that activates the heptanoyl chloride by forming a highly electrophilic acylium ion.

Materials and Reagents (Basis: 1000 L Reactor):

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Ratio
Anisole100-66-3108.14150.01.3871.0
Dichloromethane (DCM)75-09-284.93400.0-Solvent
Aluminum Chloride (AlCl₃)7446-70-0133.34203.01.5221.1
Heptanoyl Chloride2528-61-2148.63211.01.4201.02

Experimental Protocol:

  • Reactor Preparation: Ensure the 1000 L glass-lined reactor is clean, dry, and inerted with nitrogen gas.

  • Solvent and Substrate Charging: Charge the reactor with dichloromethane (400 kg) and anisole (150 kg). Begin agitation and cool the mixture to 0-5 °C using a chiller loop.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (203 kg) in portions, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic.

  • Acyl Chloride Addition: Once the catalyst is fully dissolved and the temperature is stable at 0-5 °C, begin the dropwise addition of heptanoyl chloride (211 kg) over 2-3 hours. Maintain the temperature below 10 °C. Hydrogen chloride (HCl) gas will evolve and should be scrubbed through a caustic solution.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until anisole consumption is >99%.

  • Quenching: Carefully and slowly transfer the reaction mixture onto a mixture of crushed ice (800 kg) and concentrated HCl (50 L) in a separate quenching vessel with vigorous stirring. The temperature should be controlled below 25 °C.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 2M HCl (2 x 200 L), water (200 L), 5% sodium bicarbonate solution (200 L), and finally brine (200 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4'-methoxyheptanophenone.

  • Purification: Purify the crude product by vacuum distillation.

    • Expected Yield: 85-92%

    • Purity (GC): >99%

Step 2: Clemmensen Reduction of 4'-Methoxyheptanophenone

Principle and Rationale: This step reduces the ketone carbonyl group to a methylene group (CH₂), forming the heptyl chain. While classic Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and base) reductions are effective, a catalytic hydrogenation is often preferred on an industrial scale for its milder conditions, higher efficiency, and reduced hazardous waste. A palladium on carbon (Pd/C) catalyst is highly effective for this transformation.

Materials and Reagents (Basis: 1000 L Reactor):

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)Moles (kmol)Notes
4'-Methoxyheptanophenone55190-20-0220.31250.01.135From Step 1
Ethanol (200 proof)64-17-546.07500.0-Solvent
Palladium on Carbon (5% Pd/C)7440-05-3-5.0-Catalyst
Hydrogen Gas (H₂)1333-74-02.02As required-High Pressure

Experimental Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 4'-methoxyheptanophenone (250 kg) and ethanol (500 kg).

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (5.0 kg) under a nitrogen blanket.

  • Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 10-15 bar (1-1.5 MPa).

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The reaction is exothermic; maintain the temperature with cooling. Hydrogen uptake will be observed.

  • Monitoring: Continue the reaction until hydrogen uptake ceases (typically 8-12 hours). Confirm completion via GC or HPLC analysis.

  • Cooling and Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil is 4-heptylanisole.

    • Expected Yield: 95-99%

    • Purity (GC): >98%

Step 3: Catalytic Hydrogenation of 4-Heptylanisole

Principle and Rationale: This is the most critical step for forming the cyclohexyl ring and establishing the desired trans stereochemistry. The aromatic ring of 4-heptylanisole is reduced to a cyclohexane ring. Catalysts like rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) are effective for hydrogenating aromatic rings under relatively mild conditions. The choice of catalyst and solvent can influence the cis/trans isomer ratio. Often, hydrogenation yields a mixture, which may require a subsequent isomerization step to enrich the thermodynamically more stable trans product.[8]

Materials and Reagents (Basis: 1000 L Reactor):

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)Moles (kmol)Notes
4-Heptylanisole7323-96-8206.34220.01.066From Step 2
Methanol67-56-132.04450.0-Solvent
Rhodium on Carbon (5% Rh/C)7440-16-6-4.4-Catalyst
Hydrogen Gas (H₂)1333-74-02.02As required-High Pressure

Experimental Protocol:

  • Reactor Setup: In a high-pressure autoclave, charge 4-heptylanisole (220 kg) and methanol (450 kg).

  • Catalyst Addition: Add 5% Rh/C catalyst (4.4 kg) under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor. Purge with nitrogen, then with hydrogen. Pressurize with hydrogen to 30-40 bar (3-4 MPa).

  • Reaction: Heat the mixture to 80-100 °C with efficient stirring. Monitor the pressure drop as hydrogen is consumed.

  • Monitoring: The reaction is complete when hydrogen uptake stops (typically 12-24 hours). A sample can be analyzed by GC to confirm the disappearance of the starting material.

  • Work-up: Cool the reactor, vent, and purge with nitrogen. Filter the catalyst through Celite®.

  • Isolation: Remove the methanol by distillation to yield the crude product, a mixture of cis- and trans-4-heptylcyclohexyl methyl ether.

    • Expected Yield: >95%

    • Isomer Ratio (GC): Typically a mixture favoring the cis isomer. An isomerization step may be required if a high trans ratio is not achieved.

Step 4: Demethylation to Yield Final Product

Principle and Rationale: The final step is the cleavage of the methyl ether to unmask the phenol group. This is commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). For industrial scale, aqueous HBr is often more practical and cost-effective.

Materials and Reagents (Basis: 1000 L Reactor):

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)Moles (kmol)Notes
cis/trans-4-Heptylcyclohexyl Methyl EtherN/A212.38215.01.012From Step 3
Acetic Acid64-19-760.05300.0-Solvent
Hydrobromic Acid (48% aq.)10035-10-680.91425.02.522.5 equiv

Experimental Protocol:

  • Reactor Charging: Charge the glass-lined reactor with the mixed ethers (215 kg), acetic acid (300 kg), and 48% aqueous HBr (425 kg).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 8-12 hours.

  • Monitoring: Track the reaction's progress using GC or TLC until the starting ether is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Pour it into 1000 L of cold water. Extract the product with a suitable solvent like methyl tert-butyl ether (MTBE) (2 x 300 L).

  • Washing: Combine the organic extracts and wash with water (200 L), 5% sodium bicarbonate solution (until effervescence ceases), and finally brine (200 L).

  • Isolation and Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product, this compound, is a solid and can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene). This step is also crucial for separating the trans isomer from the cis isomer, as the trans isomer often crystallizes more readily.

    • Expected Yield: 80-90% after recrystallization.

    • Purity (HPLC): >99.5%

    • Isomer Purity (GC): >99% trans isomer.

Process Parameters and Quality Control

A summary of critical process parameters and quality control specifications is provided below.

Table of Critical Process Parameters:

StepParameterRangeImpact on Process
1. Friedel-Crafts AcylationTemperature0-10 °C (addition)Controls reaction rate and minimizes side products.
AlCl₃ Molar Ratio1.05 - 1.15Ensures complete reaction; excess can cause charring.
2. Ketone ReductionH₂ Pressure10-15 barAffects reaction rate.
Catalyst Loading1-2% w/wBalances reaction time with cost.
3. Ring HydrogenationTemperature80-100 °CHigher temp favors hydrogenation but can cause side reactions.
H₂ Pressure30-40 barHigher pressure is required for aromatic reduction.
Catalyst TypeRh/C, RuO₂Influences cis/trans ratio and reaction efficiency.
4. DemethylationReflux Time8-12 hoursEnsures complete ether cleavage.
RecrystallizationSolvent/TempCritical for achieving high purity and trans-isomer separation.

Final Product Specifications:

AnalysisSpecification
AppearanceWhite to off-white crystalline solid
Purity (HPLC)≥ 99.5%
trans-Isomer Content (GC)≥ 99.0%
Melting PointTo be determined against a reference standard
Identity (¹H NMR, IR)Conforms to the structure

References

  • Google Patents. (2021).CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.
  • Google Patents. (1991).US4990687A - Preparation of 4-methyl-2-cyclohexylphenol.
  • Google Patents. (2014).CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound.
  • Royal Society of Chemistry. (2020).One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.
  • Google Patents. (n.d.).Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol.
  • Organic Chemistry Portal. (n.d.).Friedel-Crafts Acylation.
  • Google Patents. (1932).US1862075A - Manufacture of cyclohexylphenols.
  • Google Patents. (1933).US1917823A - Method for manufacture of cyclohexylphenols.
  • SpringerLink. (2021).Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems. Petroleum Chemistry.
  • Quick Company. (2001).A Process For Preparation Of 4 Cyclohexylphenol.
  • Chemistry Steps. (n.d.).Friedel-Crafts Acylation with Practice Problems.
  • Scribd. (n.d.).Friedel Craft Acylation.
  • Chemguide. (n.d.).The reaction of acyl chlorides with benzene.
  • ResearchGate. (2018).Selective continuous flow hydrogenation of 4-4′-biphenol.

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Application Notes and Protocols for 4-(trans-4-Heptylcyclohexyl)phenol in Advanced Materials and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the applications of 4-(trans-4-Heptylcyclohexyl)phenol, a key intermediate in the fields of materials science and organic synthesis. With full editorial control, this document is structured to deliver in-depth, field-proven insights, moving beyond simplistic protocols to explain the scientific causality behind experimental choices. Our focus is on empowering researchers to leverage the unique properties of this molecule with scientific integrity and a thorough understanding of its potential.

Core Principles and Molecular Architecture

This compound is a bifunctional organic molecule characterized by a rigid, non-aromatic trans-cyclohexane ring linked to a polar phenol group, with a flexible n-heptyl chain extending from the cyclohexane moiety. This specific architecture is the foundation of its utility.

  • Rigid Core & Mesogen Formation : The cyclohexane-phenol hybrid structure provides a rigid, elongated molecular shape. This linearity is a critical prerequisite for the formation of liquid crystalline phases (mesophases), where molecules exhibit long-range orientational order.[1] The trans stereochemistry of the cyclohexane ring is paramount, as it ensures a linear geometry essential for the formation of stable nematic and smectic phases, which are the basis for most liquid crystal display (LCD) technologies.[1]

  • Reactive Phenolic Group : The hydroxyl (-OH) group on the phenyl ring is a versatile chemical handle. It serves as a primary site for derivatization, allowing for the synthesis of a vast array of more complex molecules through reactions like etherification and esterification. This reactivity is central to its role as a synthetic intermediate.

  • Alkyl Chain Influence : The seven-carbon heptyl chain influences the physical properties of the final material. It affects the melting and clearing points of liquid crystals and can reduce the viscosity of liquid crystal mixtures, which is crucial for achieving fast switching speeds in displays.[1]

Primary Application: Liquid Crystal (LC) Synthesis

The most significant and well-documented application of this compound is as a precursor for the synthesis of high-performance liquid crystal monomers. These monomers are then incorporated into mixtures used in various electro-optical devices, particularly LCDs. The molecule's structure contributes to desirable properties such as high chemical and thermal stability, a broad nematic temperature range, and low viscosity in mixtures.

Protocol 1: Synthesis of a Cyanobiphenyl-Based Liquid Crystal Monomer via Etherification

This protocol describes a representative Williamson ether synthesis to couple this compound with a cyanobiphenyl core, a common structural motif in commercial liquid crystals.

Causality : The ether linkage is chosen for its chemical stability and its ability to maintain the rigid, linear shape of the final molecule. The terminal cyano group provides a strong dipole moment, leading to a high positive dielectric anisotropy (Δε), which is essential for the operation of twisted nematic (TN) and other field-effect LCDs.

Workflow Diagram:

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product & Analysis A This compound R Reaction Vessel Heat (e.g., 80-120°C) Inert Atmosphere (N2) A->R B 4-Fluorobenzonitrile B->R C Potassium Carbonate (K2CO3) C->R D Solvent (e.g., DMF) D->R P Precipitation (Addition of Water) R->P Reaction Completion F Filtration & Washing P->F Rec Recrystallization (e.g., Ethanol/Heptane) F->Rec FP 4'-[(trans-4-Heptylcyclohexyl)oxy]- [1,1'-biphenyl]-4-carbonitrile Rec->FP An Analysis (NMR, HPLC, DSC) FP->An

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Methodology:

  • Deprotonation of Phenol : In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 1.0 equivalent of this compound and 1.5 equivalents of anhydrous potassium carbonate in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Nucleophilic Substitution : Add 1.05 equivalents of 4-fluorobenzonitrile to the mixture. The fluoride is a good leaving group for this nucleophilic aromatic substitution.

  • Reaction Conditions : Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Work-up and Isolation : Cool the mixture to room temperature and pour it into a beaker of cold water with stirring. The product will precipitate as a solid.

  • Purification : Collect the crude solid by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/heptane mixture, to yield the final liquid crystal monomer as a white crystalline solid.

  • Validation : Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Characterize the mesogenic properties (phase transition temperatures) using Differential Scanning Calorimetry (DSC).

Protocol 2: Synthesis of a Benzoate Ester-Linked Liquid Crystal Monomer

This protocol details the esterification of this compound with a substituted benzoic acid, another common class of liquid crystal materials.

Causality : Ester linkages are also widely used in liquid crystals. They offer a different geometric and electronic profile compared to ethers, which can be used to fine-tune the properties of the final liquid crystal mixture, such as its birefringence (Δn) and dielectric anisotropy (Δε). The Steglich esterification using DCC/DMAP is a mild and efficient method for this transformation.

Workflow Diagram:

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product & Analysis A This compound R Reaction Vessel Room Temperature A->R B 4-Alkylbenzoic Acid B->R C DCC (Coupling Agent) C->R D DMAP (Catalyst) D->R E Solvent (e.g., DCM) E->R F1 Filtration of DCU byproduct R->F1 Reaction Completion W Aqueous Wash (e.g., dilute HCl, NaHCO3) F1->W P Column Chromatography W->P FP 4-(trans-4-Heptylcyclohexyl)phenyl 4-Alkylbenzoate P->FP An Analysis (NMR, HPLC, DSC) FP->An

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-heptylcyclohexyl)phenol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield, purity, and stereoselectivity in this multi-step synthesis. As a key intermediate for advanced materials like liquid crystals and specialized pharmaceuticals, achieving high-purity trans isomer is critical.[1][2] This document provides in-depth troubleshooting advice and optimized protocols based on established synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three main strategies, each with distinct advantages and challenges:

  • Friedel-Crafts Alkylation: A direct approach involving the alkylation of phenol with a heptylcyclohexyl derivative (e.g., heptylcyclohexanol or heptylcyclohexene). While seemingly straightforward, it often suffers from poor regioselectivity, leading to mixtures of ortho and para isomers, and is prone to polyalkylation.[3][4]

  • Grignard-Based Synthesis: A multi-step but highly versatile route. This typically involves preparing a (trans-4-heptylcyclohexyl)magnesium halide and reacting it with a protected 4-alkoxybenzaldehyde or similar ketone precursor, followed by reduction and deprotection. This method offers excellent control over regioselectivity.[1][5]

  • Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi): These modern methods involve coupling a (trans-4-heptylcyclohexyl)boronic acid (Suzuki) or organozinc reagent (Negishi) with a 4-alkoxy-halobenzene. These reactions often provide high yields and selectivity but require careful optimization of catalysts, ligands, and reaction conditions.[6][7]

Q2: Why is the trans isomer so important, and how can I maximize its formation?

The trans configuration provides a linear, rod-like molecular shape essential for the formation of liquid crystal phases.[1] The cis isomer disrupts this ordering. Maximizing the trans isomer involves two key stages:

  • During Cyclohexane Ring Formation: If synthesizing the cyclohexyl moiety, for example, via hydrogenation of a biphenyl precursor, the choice of catalyst is critical.[1][8]

  • Post-Synthesis Isomerization: A crude mixture of cis and trans isomers can often be equilibrated to favor the more thermodynamically stable trans isomer. This is typically achieved by treating the mixture with a strong base like potassium hydroxide (KOH) in a suitable solvent.[8]

Q3: What are the most common analytical methods to determine the cis/trans isomer ratio?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying the isomers.[9] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable; the axial and equatorial protons of the cyclohexyl ring will show distinct chemical shifts and coupling constants for each isomer.

Synthetic Strategy Overview

The choice of synthetic route depends on available starting materials, scalability, and desired purity. The following diagram outlines the major decision points.

Synthetic_Routes cluster_FC Friedel-Crafts Details cluster_Grignard Grignard Workflow cluster_Coupling Cross-Coupling Details Start Goal: This compound FC Route 1: Friedel-Crafts Alkylation Start->FC Directness is key Grignard Route 2: Grignard Synthesis Start->Grignard Regiocontrol is paramount Coupling Route 3: Pd Cross-Coupling Start->Coupling High yield & selectivity needed FC_Start Phenol + Heptylcyclohexanol G_Start trans-4-Heptylcyclohexyl Bromide + Mg C_Start trans-4-Heptylcyclohexyl Boronic Acid + 4-Bromoanisole FC_Cat Lewis or Solid Acid Catalyst (e.g., AlCl3, Zeolite) FC_Start->FC_Cat FC_Prod Mixture of o- and p-isomers + Polyalkylated products FC_Cat->FC_Prod G_Reagent Grignard Reagent (R-MgBr) G_Start->G_Reagent G_Add Addition to 4-Methoxybenzaldehyde G_Reagent->G_Add G_Inter Secondary Alcohol G_Add->G_Inter G_Red Reduction & Demethylation G_Inter->G_Red G_Prod Final Product G_Red->G_Prod C_Cat Pd Catalyst + Base (e.g., Pd(PPh3)4 + K2CO3) C_Start->C_Cat C_Inter Coupled Anisole Derivative C_Cat->C_Inter C_Dep Demethylation C_Inter->C_Dep C_Prod Final Product C_Dep->C_Prod

Caption: High-level comparison of primary synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during synthesis.

Problem 1: Low Yield in Grignard Reagent Formation

Symptom: The reaction to form the (trans-4-heptylcyclohexyl)magnesium halide fails to initiate or proceeds with very low conversion, indicated by the persistence of magnesium turnings.

Causality: Grignard reagents are highly sensitive to moisture and oxygen. The magnesium surface can also be passivated by a layer of magnesium oxide.[10]

Troubleshooting Workflow

Grignard_Troubleshooting Start Symptom: Low Grignard Yield Check_Dry Is all glassware rigorously dried? Start->Check_Dry Check_Solvent Is the ether solvent anhydrous? Check_Dry->Check_Solvent Yes Action_Dry Action: Flame-dry glassware under vacuum/inert gas. Check_Dry->Action_Dry No Check_Mg Is the Mg surface activated? Check_Solvent->Check_Mg Yes Action_Solvent Action: Use freshly distilled ether over sodium/benzophenone. Check_Solvent->Action_Solvent No Action_Mg Action: Crush Mg turnings or add an iodine crystal to activate. Check_Mg->Action_Mg No Success Re-run reaction under strictly anhydrous conditions. Check_Mg->Success Yes Action_Dry->Success Action_Solvent->Success Action_Mg->Success

Caption: Decision tree for troubleshooting Grignard reagent formation.

Detailed Protocol: Grignard Reagent Preparation

  • Glassware Preparation: Assemble the reaction flask, dropping funnel, and reflux condenser. Flame-dry all glassware under a high vacuum and allow it to cool under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation: Place magnesium turnings in the flask. If activation is needed, add a small crystal of iodine. The purple color will fade as the reaction initiates.[11]

  • Initiation: Add a small portion of the trans-4-heptylcyclohexyl bromide in anhydrous diethyl ether or THF to the magnesium. Gentle warming with a heat gun may be required to start the reaction, which is indicated by bubbling on the magnesium surface and the formation of a cloudy solution.

  • Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[11]

  • Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure full conversion. The resulting dark grey solution is ready for the next step.

Problem 2: Poor Regioselectivity in Friedel-Crafts Alkylation

Symptom: Formation of significant quantities of 2-(trans-4-Heptylcyclohexyl)phenol (ortho isomer) and di-alkylated byproducts, complicating purification and reducing the yield of the desired para isomer.

Causality: Traditional Lewis acid catalysts like AlCl₃ are highly active but not sterically selective.[12][13] The activated phenol ring is susceptible to substitution at both the ortho and para positions.

Solutions & Optimization

The key to improving para-selectivity is using sterically hindered or shape-selective catalysts.

Catalyst TypeExamplePrinciple of SelectivityTypical ConditionsReference
Homogeneous Lewis Acid AlCl₃, FeCl₃Electronic effects dominate; often poor selectivity.Stoichiometric amounts, low temperature (-10 to 20 °C) to minimize side reactions.[12]
Solid Acid Catalysts H-Mordenite, H-Beta ZeolitesShape selectivity; the catalyst's pore structure sterically favors the formation of the less bulky para isomer.Phenol:cyclohexene mole ratio 1:1 to 5:1, 140-220 °C.[3]
Ion-Exchange Resins Amberlite IR120Acidic sites on a polymer backbone. Can provide moderate selectivity.Acetic acid solvent, reflux temperature.[14]

Recommended Protocol: Zeolite-Catalyzed Alkylation

  • Catalyst Activation: Activate the H-Beta zeolite catalyst by calcining at 450-500 °C for 6 hours.[3]

  • Reaction Setup: In a reaction vessel, combine phenol, trans-4-heptylcyclohexene (or alcohol), and the activated zeolite catalyst (typically 5-10 wt% of reactants).

  • Reaction Conditions: Heat the mixture to 160-180 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by GC.

  • Workup: After cooling, filter off the solid catalyst (which can be regenerated). The liquid product can then be purified by vacuum distillation or recrystallization to isolate the 4-substituted phenol.

Problem 3: Inefficient Suzuki-Miyaura Cross-Coupling

Symptom: The coupling reaction between (trans-4-heptylcyclohexyl)boronic acid and a protected 4-halophenol stalls, resulting in low yield and recovery of starting materials.

Causality: The efficiency of the Suzuki coupling is highly dependent on the palladium catalyst, ligand, base, and solvent system. The catalytic cycle can be inhibited by improperly chosen components.[7][15]

Key Parameters for Optimization

ParameterCommon ChoicesRationale & TroubleshootingReference
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is often effective but can be sluggish. If stalling occurs, try a more active combination like Pd₂(dba)₃ with a specialized ligand.[7]
Ligand PPh₃, PCy₃, SPhos, XPhosBulky, electron-rich phosphine ligands (like SPhos) can accelerate the oxidative addition and reductive elimination steps, improving yields, especially with less reactive halides (chlorides).[16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation.[7] K₃PO₄ or Cs₂CO₃ are stronger bases and can be effective when K₂CO₃ fails. An aqueous solution of the base is often required.[15]
Solvent Toluene, Dioxane, THF, DME (often with water)A biphasic solvent system (e.g., Toluene/Water) is common to dissolve both the organic substrates and the inorganic base.[17]

General Protocol for Suzuki Coupling Optimization

  • Setup: To a dry reaction flask under argon, add the 4-bromoanisole (1.0 eq), (trans-4-heptylcyclohexyl)boronic acid (1.2 eq), base (2.0-3.0 eq), palladium precatalyst (1-5 mol%), and ligand (2-10 mol%).

  • Solvent Addition: Add the degassed organic solvent and water.

  • Reaction: Heat the mixture (typically 60-100 °C) and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.[18]

Final Product Purification & Isomer Separation

Challenge: Removing the cis isomer and other structurally similar impurities from the final product.

Solution: Recrystallization

Recrystallization is a powerful technique for purifying the final product, as the desired trans isomer often has different solubility and crystal packing properties than the cis impurity.

Protocol for Recrystallization

  • Dissolve the crude solid product in a minimal amount of a suitable hot solvent. Hexane or heptane are excellent starting choices due to the nonpolar nature of the heptylcyclohexyl group.

  • If the product is too soluble in pure hexane, a mixed solvent system (e.g., hexane/ethyl acetate or toluene/hexane) can be used. Add the better solvent (e.g., toluene) to dissolve the solid, then slowly add the poorer solvent (e.g., hexane) until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analyze the purity and isomer ratio of the recrystallized material by GC or HPLC. Repeat the process if necessary to achieve the desired purity.

References

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]
  • ResearchGate. Optimization of Negishi coupling reaction of 2 a.[a]. [Link]
  • Organic Chemistry Portal.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]
  • RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • National Institutes of Health.
  • Master Organic Chemistry. EAS Reactions (3)
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
  • SPCI. Why Negishi?
  • Quick Company.
  • YouTube. Suzuki cross-coupling reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. Synthesis of Cyclohexylphenols. [Link]
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
  • Organic Syntheses. cyclohexylcarbinol. [Link]
  • YouTube. Suzuki Coupling. [Link]
  • Google Patents. Method for manufacture of cyclohexylphenols.
  • Google Patents.
  • ResearchGate.
  • ResearchGate. Improving process conditions of hydroxytyrosol synthesis by toluene-4-monooxygenase. [Link]
  • ResearchGate. How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?. [Link]
  • ResearchGate.
  • Beilstein Journals.

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common side reactions in the synthesis of cyclohexylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclohexylphenol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of these valuable chemical intermediates. Cyclohexylphenols are crucial building blocks in the manufacturing of dyes, resins, and pharmaceuticals.[1] The most common synthetic route is the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol.[2][3] While this reaction appears straightforward, it is often accompanied by a variety of side reactions that can significantly impact yield, selectivity, and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of cyclohexylphenol synthesis.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction is producing a significant amount of di- and tri-substituted cyclohexylphenols. How can I improve the selectivity for the desired mono-substituted product?

Answer:

This issue, known as polyalkylation , is a classic challenge in Friedel-Crafts alkylation.[4][5] The initial alkylation product, mono-cyclohexylphenol, is more reactive than the starting phenol due to the electron-donating nature of the alkyl group. This activates the aromatic ring, making it more susceptible to further alkylation.[4][5]

Probable Causes & Solutions:

  • Incorrect Molar Ratio: A low phenol-to-alkylating agent ratio is a primary cause of polyalkylation.

    • Solution: Increase the molar excess of phenol relative to cyclohexene or cyclohexanol. A common starting point is a 5:1 to 10:1 molar ratio of phenol to the alkylating agent.[6] This statistical advantage ensures the electrophile is more likely to encounter an unreacted phenol molecule.

  • High Catalyst Concentration: Overly active or high concentrations of the catalyst can drive the reaction towards multiple substitutions.

    • Solution: Reduce the catalyst loading. Titrate the amount of Lewis or Brønsted acid to find the minimum concentration required for efficient conversion. For solid acid catalysts, ensure proper dispersion and avoid localized "hot spots" of high reactivity.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial starting material is consumed can lead to the formation of di- and tri-substituted products.[7]

    • Solution: Monitor the reaction progress using techniques like TLC or GC. Quench the reaction once the optimal conversion of the limiting reagent is achieved to prevent further alkylation of the product.

dot

Caption: Troubleshooting workflow for polyalkylation.

Question 2: My main byproduct is cyclohexyl phenyl ether. How can I favor C-alkylation over O-alkylation?

Answer:

The formation of cyclohexyl phenyl ether is a result of O-alkylation , where the electrophile attacks the phenolic oxygen instead of the aromatic ring (C-alkylation).[8][9] Phenolates are ambident nucleophiles, meaning they can react at two different sites.[9] The competition between O- and C-alkylation is highly dependent on the reaction conditions.[8][9][10]

Probable Causes & Solutions:

  • Reaction Conditions Favoring O-Alkylation: Certain conditions can make the oxygen atom a more favorable reaction site. O-alkylation is often kinetically favored, while C-alkylation is thermodynamically favored.[11][12]

    • Solution: Employ higher reaction temperatures. Elevated temperatures can provide the necessary energy to overcome the activation barrier for C-alkylation and can also promote the rearrangement of the initially formed ether to the more stable C-alkylated phenol (Fries rearrangement).[11][12]

  • Solvent Effects: The choice of solvent plays a critical role.

    • Solution: Use protic solvents or solvents capable of hydrogen bonding. These solvents can solvate the phenoxide oxygen, sterically hindering it and making the carbon atoms of the ring more accessible for electrophilic attack.[9] In contrast, aprotic solvents tend to favor O-alkylation.

  • Catalyst Choice: The nature of the catalyst can influence the reaction pathway.

    • Solution: While many strong acids can catalyze both pathways, some solid acid catalysts, like certain zeolites, can provide shape selectivity that favors the formation of specific C-alkylated isomers over the ether due to steric constraints within their pore structures.

dot

Caption: Competing O- vs. C-alkylation pathways.

Question 3: The reaction is producing a mixture of ortho- and para-cyclohexylphenol. How can I improve the selectivity for the para-isomer?

Answer:

Controlling the regioselectivity to favor the para-isomer over the ortho-isomer is a common objective, as p-cyclohexylphenol is often the more desired product for industrial applications.[6] The ortho/para ratio is influenced by steric effects, catalyst type, and reaction temperature.

Probable Causes & Solutions:

  • Steric Hindrance: The bulky cyclohexyl group naturally favors the less sterically hindered para position. However, under certain conditions, ortho-alkylation can be competitive.

    • Solution: Employ bulky catalysts. Shape-selective catalysts like H-beta or H-mordenite zeolites can sterically hinder the formation of the ortho-isomer within their pores, thus enhancing the selectivity for the para-product.[6]

  • Reaction Temperature: Temperature can influence the isomer distribution.

    • Solution: Increasing the reaction temperature generally favors the thermodynamically more stable para-isomer.[3] Experiment with a range of temperatures (e.g., 140°C to 220°C) to find the optimal point for para-selectivity.[6][3]

  • Catalyst Acidity: The strength and type of acid sites on the catalyst play a crucial role.

    • Solution: Solid acid catalysts with moderate Brønsted acidity often provide better para-selectivity compared to strong Lewis acids like AlCl₃, which can be less selective.[13]

Catalyst TypeTypical para-SelectivityCommon Side ReactionsReference
H₂SO₄, H₃PO₄ Low to ModeratePolyalkylation, Sulfonation[6][2]
AlCl₃, FeCl₃ ModeratePolyalkylation, Isomerization[13]
Zeolites (H-Beta, H-Mordenite) High (>70%)Minimal[6]
Supported Heteropolyacids HighDealkylation at high temps

Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent to use: cyclohexene or cyclohexanol?

Both cyclohexene and cyclohexanol are commonly used. Cyclohexene is often preferred because the only byproduct is the desired product. When cyclohexanol is used, water is generated as a byproduct, which can deactivate some acid catalysts, particularly Lewis acids and zeolites.[2] If using cyclohexanol, a catalyst that is tolerant to water or reaction conditions that allow for the removal of water (e.g., a Dean-Stark trap) are recommended.

Q2: Are there any "green" or more sustainable approaches to cyclohexylphenol synthesis?

Yes, significant research is focused on developing more environmentally friendly processes. Key areas include:

  • Solid Acid Catalysts: Using recyclable solid acid catalysts like zeolites, clays, or supported heteropolyacids eliminates the need for corrosive and difficult-to-handle liquid acids like H₂SO₄ or AlCl₃.[6][2] This simplifies workup and reduces hazardous waste.

  • Solvent-Free Conditions: Running the reaction neat (without a solvent) reduces waste and simplifies purification. This is often feasible when using a large excess of phenol, which can act as both a reactant and a solvent.

  • One-Pot Syntheses: Novel catalytic systems are being developed for one-pot syntheses from renewable feedstocks, which can reduce the number of steps and improve overall efficiency.[14][1]

Q3: How can I effectively purify my final product from unreacted phenol and other byproducts?

A multi-step approach is typically required:

  • Catalyst Removal: If a solid catalyst is used, it can be simply filtered off. For homogeneous catalysts, a water wash or neutralization is necessary.

  • Removal of Excess Phenol: The most common method is vacuum distillation, taking advantage of the significant difference in boiling points between phenol and the higher-boiling cyclohexylphenols.

  • Separation of Isomers and Byproducts: If a pure isomer is required, fractional distillation under reduced pressure or recrystallization from a suitable solvent (like petroleum ether or toluene) can be effective for separating ortho- and para-isomers, as well as removing di-substituted byproducts.[15][16]

Example Experimental Protocol: Selective Synthesis of p-Cyclohexylphenol

This protocol is an example of a selective synthesis using a solid acid catalyst.

Materials:

  • Phenol (5 molar equivalents)

  • Cyclohexene (1 molar equivalent)

  • H-Beta Zeolite catalyst (5-10% by weight of reactants)

  • Toluene (solvent)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reactants: To the flask, add phenol and the H-Beta Zeolite catalyst.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 160-180°C) under a nitrogen atmosphere.

  • Addition of Alkylating Agent: Once the temperature is stable, add cyclohexene dropwise over a period of 30-60 minutes to control the reaction exotherm.

  • Reaction: Allow the reaction to proceed for 2-6 hours. Monitor the progress by taking small aliquots and analyzing them by GC or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with toluene and filter to recover the H-Beta Zeolite catalyst. The catalyst can be washed with toluene, dried, and calcined for reuse.

    • Transfer the filtrate to a separatory funnel and wash with a dilute sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to remove unreacted phenol, followed by recrystallization from a suitable solvent to isolate pure p-cyclohexylphenol.

References

  • García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 24, 9168-9179. [Link]
  • Tang, Y., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry B, 110(37), 18335-18342. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(trans-4-heptylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of this valuable liquid crystal intermediate.[1] The synthesis of this molecule requires careful control over several reaction stages, each with its own set of potential challenges. This document provides a structured, question-and-answer-based approach to navigate and resolve common experimental hurdles.

Troubleshooting Guide: Navigating Your Synthesis

This section is organized by potential synthetic stages and addresses specific problems you may encounter.

Section 1: Friedel-Crafts Acylation/Alkylation Issues

A common route to couple the phenyl and cyclohexyl moieties is through a Friedel-Crafts reaction. However, phenols present unique challenges.[2][3]

Question 1: My Friedel-Crafts acylation of phenol with a heptylcyclohexanoyl chloride is resulting in a very low yield of the desired C-acylated product. What is the likely cause and how can I fix it?

Answer: Low yields in this specific Friedel-Crafts acylation are often due to two primary factors: O-acylation and catalyst deactivation.

  • Causality: The hydroxyl group of phenol is a potent nucleophile and can compete with the aromatic ring for the acyl chloride, leading to the formation of a phenyl ester (O-acylation) instead of the desired hydroxyarylketone (C-acylation).[2][3] Furthermore, the lone pairs on the phenol's oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[2][3][4] An excess of the catalyst is often required to drive the reaction and to promote the Fries rearrangement of the O-acylated product to the C-acylated product.[2][3]

  • Troubleshooting Protocol:

    • Protect the Phenolic Hydroxyl Group: The most robust solution is to protect the hydroxyl group before acylation. Converting the phenol to its methyl ether (anisole) is a common strategy. The methoxy group is still an ortho-, para- director but is less prone to coordinating with the Lewis acid. The phenol can be regenerated in a later step via ether cleavage. Another approach is to protect the phenol as a silyl ether, which can often be removed during the aqueous workup of the Friedel-Crafts reaction.[5]

    • Optimize Catalyst Stoichiometry: If you proceed without protection, ensure you are using at least a stoichiometric amount, and often an excess, of the Lewis acid catalyst.[4] This is because the product ketone can also form a complex with the catalyst, taking it out of the catalytic cycle.[4]

    • Control Reaction Temperature: Sub-optimal temperatures can either lead to an incomplete reaction or promote side reactions.[4] Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or gently heat as needed while monitoring the reaction by TLC or LC-MS.

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Ensure all glassware is oven-dried, and solvents and reagents are anhydrous.

Question 2: I'm observing multiple products in my Friedel-Crafts reaction. How can I improve the regioselectivity for the desired para-substituted product?

Answer: The formation of multiple products is likely due to the strong activating nature of the hydroxyl or methoxy group, leading to both ortho- and para-acylation.

  • Causality: The hydroxyl and methoxy groups are strong activating groups that direct electrophilic aromatic substitution to the ortho and para positions.[6] Steric hindrance from the bulky heptylcyclohexyl group will generally favor para substitution, but the formation of the ortho isomer is still possible.

  • Troubleshooting Protocol:

    • Choice of Solvent and Catalyst: The choice of solvent can influence the ortho/para ratio. Less polar solvents like carbon disulfide or nitrobenzene can sometimes favor the para product. Experimenting with different Lewis acids (e.g., SnCl₄, TiCl₄, ZnCl₂) can also alter the regioselectivity.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para isomer.

    • Purification: If a mixture is unavoidable, careful column chromatography is the most effective way to separate the isomers.

Section 2: Suzuki Cross-Coupling Challenges

An alternative strategy is to form the C-C bond using a palladium-catalyzed Suzuki coupling, for instance, between a (4-methoxyphenyl)boronic acid and a trans-4-heptylcyclohexyl halide.

Question 3: My Suzuki coupling reaction is not proceeding, or the yield is very low. What are the first things I should check?

Answer: Failure of a Suzuki coupling can usually be traced back to issues with the catalyst, reagents, or reaction atmosphere.[7]

  • Causality: The catalytic cycle of the Suzuki reaction is sensitive to oxygen, which can deactivate the active Pd(0) species.[8] The quality of the boronic acid is also critical, as it can degrade via protodeboronation, especially if water is present.[8][9] Finally, the choice of palladium catalyst, ligand, and base is crucial for an efficient reaction.[9]

  • Troubleshooting Protocol:

    • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes or by using several freeze-pump-thaw cycles.[7][9] Maintain a positive pressure of inert gas throughout the reaction.

    • Check Reagent Quality: Use fresh, high-purity boronic acid or consider converting it to a more stable boronic ester (e.g., a pinacol ester).[8][9] Ensure your aryl halide is pure and your base (e.g., K₂CO₃, K₃PO₄) is anhydrous if required.[9]

    • Catalyst and Ligand Selection: For challenging couplings, especially with sterically hindered substrates, consider using more advanced catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional phosphine ligands like PPh₃.[7][9]

    • Optimize Solvent and Base: The solvent system (e.g., dioxane/water, THF/water) and base must be chosen to ensure adequate solubility of all reagents.[8] The strength and solubility of the base are critical for the transmetalation step.[9]

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[8]
Boronic Acid Use fresh or convert to pinacol esterMinimizes protodeboronation, a major side reaction.[9]
Catalyst/Ligand Buchwald ligands (e.g., XPhos, SPhos)Effective for sterically hindered or challenging substrates.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice depends on substrate and solvent; crucial for transmetalation.[9]
Section 3: Stereocontrol and Hydrogenation

Achieving the correct trans stereochemistry of the cyclohexane ring is critical for the final product's liquid crystalline properties.[1] This is often accomplished through stereoselective hydrogenation or by starting with a trans-isomer-enriched precursor.

Question 4: My hydrogenation of 4-heptylphenol to 4-heptylcyclohexanol is producing a mixture of cis and trans isomers. How can I increase the selectivity for the trans isomer?

Answer: Obtaining the desired trans isomer often involves catalytic hydrogenation of the corresponding aromatic ring or reduction of a ketone. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

  • Causality: The hydrogenation of a substituted phenol over a heterogeneous catalyst like Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) can lead to mixtures of isomers. The ratio can be influenced by factors like hydrogen pressure, temperature, and solvent.[10] The synthesis of trans-4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid, for example, shows that specific conditions (Ru/C, NaOH, 15 bar H₂, 100 °C) can favor the trans product.[10][11]

  • Troubleshooting Protocol:

    • Catalyst Screening: Rhodium-based catalysts (e.g., Rh/C) are often cited for the hydrogenation of phenols to cyclohexanols. Screen different catalysts (e.g., Rh/C, Ru/C, Pt/C) and supports to find the optimal one for your substrate.[12]

    • Optimize Reaction Conditions: Systematically vary the hydrogen pressure and temperature.[13] Higher pressures and temperatures can sometimes alter the isomer ratio. Real-time monitoring of the reaction can provide valuable insights into the kinetics and help prevent over-reduction or side reactions.[14]

    • Isomer Separation/Epimerization: If a mixture is obtained, the isomers may be separable by careful chromatography or selective crystallization. In some cases, it may be possible to epimerize the unwanted cis isomer to the more stable trans isomer under basic or acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and logical synthetic pathway can be visualized as a multi-step process. This often involves creating the substituted cyclohexyl ring first, followed by coupling it to the phenolic component.

Synthetic_Pathway cluster_cyclohexyl Cyclohexyl Moiety Synthesis cluster_coupling Coupling Strategy cluster_phenol Phenol Moiety Cyclohexanone Cyclohexanone Heptylcyclohexanol Heptylcyclohexanol Cyclohexanone->Heptylcyclohexanol Grignard (HeptylMgBr) Heptylcyclohexyl_X Heptylcyclohexyl_X Heptylcyclohexanol->Heptylcyclohexyl_X Halogenation or Tosylation Protected_Intermediate Protected_Intermediate Heptylcyclohexyl_X->Protected_Intermediate Suzuki Coupling (with Protected Phenol Boronic Acid) Final_Product This compound Protected_Intermediate->Final_Product Deprotection Phenol Phenol Protected_Phenol Protected_Phenol Phenol->Protected_Phenol Protection (e.g., OMe) Protected_Phenol_Boronic Protected_Phenol_Boronic Protected_Phenol->Protected_Phenol_Boronic Borylation Protected_Phenol_Boronic->Protected_Intermediate caption Plausible synthetic route.

Caption: Plausible synthetic route.

This diagram illustrates a modular approach involving the separate preparation of the two key fragments followed by a cross-coupling reaction and final deprotection.

Q2: My final product is off-color or shows impurities after purification. What are some advanced purification techniques for liquid crystal intermediates?

High purity is paramount for liquid crystal materials.[1] If standard column chromatography is insufficient, consider the following:

  • Recrystallization: Multiple recrystallizations from a carefully chosen solvent system can significantly enhance purity.

  • Treatment with Porous Materials: Passing the liquid crystal through a column packed with porous particles, such as those containing imide groups, can effectively remove ionic impurities.[15]

  • Zone Refining: For achieving the highest purity levels, zone refining is an effective, albeit specialized, technique.

Q3: I am using an anisole derivative and need to cleave the methyl ether to get the final phenol. What are the best conditions?

Cleavage of aryl methyl ethers is a standard transformation, but requires strong, acidic conditions.

  • Reagents: The most common reagents are strong acids like HBr and HI.[16][17] Boron tribromide (BBr₃) is also a highly effective reagent for this purpose.

  • Mechanism: The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide (Br⁻ or I⁻) on the methyl group in an S_N_2 fashion.[18] The aromatic C-O bond is too strong to be cleaved under these conditions.[17]

  • Conditions: The reaction often requires heating. Care must be taken as these are harsh conditions that could affect other functional groups in the molecule.

References

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
  • Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements. Organic Process Research & Development.
  • Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. Arkat USA.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
  • Ch12: Friedel-Crafts limitations. University of Calgary.
  • Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol. Google Patents.
  • Purification of liquid crystals and liquid crystal composition. Google Patents.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
  • Ether cleavage. Wikipedia.
  • Friedel–Crafts reaction. Wikipedia.
  • Effect of Pd loading on the hydrogenation of 4-ethylphenol. ResearchGate.
  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
  • Struggling with Suzuki Reaction. Reddit.
  • Process for ring acylation of phenols. Google Patents.
  • Optimization of the Grignard reagent formation. ResearchGate.
  • Liquid-crystal trick allows cold fabrication of perovskite nanocrystals. Earth.com.
  • Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Analytical Science Journals.
  • Electrocatalytic hydrogenation of phenol on Rh and Pt nanoparticles: Origin of size-dependent activity. ACS Fall 2025.
  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
  • ALKYLATION OF PHENOL AND ITS HOMOLOGUES BY CYCLIC OLEFINS. Processes of Petrochemistry and Oil Refining.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Synthesis of Cyclohexylphenols. ResearchGate.
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • 3.3: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Patsnap Eureka.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office - EP 3411355 B1.
  • Reactions of Ethers: Acidic Cleavage. Fiveable.
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  • Attempted Grignard reaction of cyclohexanone with. Chegg.com.
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Technical Support Center: Troubleshooting Liquid Crystal Alignment Issues with 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(trans-4-Heptylcyclohexyl)phenol is a calamitic (rod-shaped) liquid crystal intermediate valued for its unique molecular architecture. The structure combines a rigid trans-cyclohexane-phenol core with a flexible heptyl chain.[1][2] This combination of a polar phenolic head and a nonpolar aliphatic tail is fundamental to its ability to form ordered liquid crystalline phases, primarily the nematic phase.[2][3] The trans configuration of the cyclohexyl ring is critical as it ensures a linear, elongated molecular shape, which is a prerequisite for the long-range orientational order that defines liquid crystals.[1]

Achieving uniform molecular alignment—either parallel (planar) or perpendicular (homeotropic) to the substrate—is the most critical step for leveraging the electro-optical properties of this material in research and device prototyping.[4] This guide provides a comprehensive, field-tested framework for diagnosing and resolving common alignment challenges encountered during experiments with this compound and similar mesogens.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its liquid crystal behavior? A: Three molecular features are paramount:

  • Rigid Core: The linked phenol and trans-cyclohexyl rings provide the structural rigidity necessary for molecules to align collectively along a common axis (the director).[1]

  • Flexible Heptyl Chain: This alkyl chain contributes to the material's fluidity, lowers the melting point, and influences the viscosity and response speed of the liquid crystal phase.[2]

  • Polar Phenol Group: The hydroxyl (-OH) group creates a molecular dipole and allows for hydrogen bonding, which strongly influences surface interactions and anchoring properties.[1]

Q2: What are the primary types of liquid crystal alignment? A: The two fundamental alignment configurations are:

  • Planar (or Homogeneous) Alignment: The long axes of the liquid crystal molecules align parallel to the substrate surface. This is typically induced by creating microscopic grooves on the surface, for example, by mechanically rubbing a polymer alignment layer.[5][6]

  • Homeotropic (or Vertical) Alignment: The long axes of the liquid crystal molecules align perpendicular to the substrate surface. This is often achieved using specialized polymer layers with long side chains or through specific chemical surface treatments.[7][8]

Q3: What is an "alignment layer" and why is it so critical? A: An alignment layer is an ultra-thin film (typically a polymer like polyimide) applied to the substrate surface that dictates the orientation of the liquid crystal molecules directly in contact with it.[9] This surface-enforced orientation then propagates through the bulk of the liquid crystal via elastic interactions between molecules. The quality and uniformity of this layer are the single most important factors in achieving defect-free alignment.[4]

Q4: What are the most common root causes of poor liquid crystal alignment? A: Most alignment failures can be traced back to three primary areas:

  • Surface Contamination: Dust, organic residues, or fingerprints on the substrate can disrupt the alignment layer, creating nucleation points for defects.[10]

  • Improper Alignment Layer Treatment: Inconsistent rubbing pressure, incorrect curing temperatures for polyimides, or non-optimal UV exposure for photo-alignment materials will result in a poorly defined "easy axis" for the liquid crystal molecules.[10][11]

  • Thermal Mismanagement: Filling the cell at the wrong temperature or cooling the sample too rapidly from the isotropic phase can trap defects and prevent the system from reaching its lowest energy, well-aligned state.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Failure to Achieve Uniform Planar Alignment

Q: My sample shows patchy, non-uniform domains or a "threaded" texture under a Polarizing Optical Microscope (POM) instead of a uniform, monodomain planar alignment. What are the likely causes and solutions?

A: This indicates that the liquid crystal director is not uniformly oriented along a single "easy axis" in the plane of the substrate. The cause is almost always a deficient alignment layer.

Causality Analysis: A successful planar alignment relies on creating a surface with a well-defined anisotropic energy landscape. For a rubbed polyimide layer, this is achieved through the formation of parallel microgrooves and the stretching of polymer chains along the rubbing direction.[6][12] The liquid crystal molecules align along these grooves to minimize the elastic distortion energy of the system.[13] Any break in this surface uniformity leads to conflicting alignment cues.

Troubleshooting Protocol:

  • Verify Substrate Cleanliness: Contaminants are a primary cause of alignment failure. Implement a rigorous, multi-step cleaning protocol.

    • Step 1: Sonicate substrates for 15 minutes in a solution of deionized (DI) water and a laboratory-grade detergent (e.g., Alconox).

    • Step 2: Rinse thoroughly with flowing DI water.

    • Step 3: Sonicate for 15 minutes in fresh DI water.

    • Step 4: Sonicate for 15 minutes in isopropyl alcohol (IPA).

    • Step 5: Dry the substrates with a stream of filtered nitrogen gas and immediately place them on a hotplate at 110°C for 10 minutes to drive off residual moisture.

  • Optimize Alignment Layer Deposition and Rubbing:

    • Polyimide Coating: Use a dedicated planar alignment polyimide. Spin-coat the polyimide solution to achieve a uniform thickness (typically 50-100 nm).

    • Curing (Imidization): Follow the manufacturer's recommended curing profile precisely. This multi-stage heating process is critical for the polymer's chemical and mechanical properties. A typical process involves a soft bake (e.g., 80°C for 10 min) followed by a hard bake (e.g., 180-200°C for 1 hour).

    • Mechanical Rubbing: This is the most technique-sensitive step.

      • Use a dedicated rubbing machine with a velvet or rayon cloth.

      • Ensure the rubbing strength (a function of pile impression, rotation speed, and stage speed) is consistent. Start with a low-to-moderate strength. Over-rubbing can generate static and debris.[9]

      • Rub each substrate only once and in a single direction.

  • Controlled Cell Assembly and Filling:

    • Assembly: Assemble the cell in a clean environment, ensuring the rubbing directions on the top and bottom substrates are oriented as desired (e.g., anti-parallel for a standard planar cell).

    • Filling: Fill the cell with this compound in its isotropic phase (above the nematic-isotropic transition temperature) via capillary action. Filling too quickly can introduce flow-induced alignment that competes with the surface anchoring.

    • Annealing: After filling, heat the cell back into the isotropic phase for 10-15 minutes to erase any flow effects. Then, cool it very slowly (e.g., 0.1-0.5°C per minute) through the nematic-isotropic transition. This slow cooling is essential to allow defects to annihilate and the bulk alignment to conform to the surface anchoring.

Verification: A well-aligned planar cell will appear uniformly bright under a POM with crossed polarizers when the rubbing direction is at 45° to the polarizers. Rotating the stage should result in uniform extinction (a dark state) every 90°, specifically when the rubbing direction is parallel to either the polarizer or the analyzer.

Issue 2: Failure to Achieve Uniform Homeotropic Alignment

Q: My sample should be in a homeotropic state, but it appears bright or has birefringent domains under crossed polarizers instead of the expected uniform dark state. Why is this happening?

A: A non-dark state indicates that the liquid crystal molecules are tilted away from the substrate normal. This can be due to an inappropriate alignment layer, contamination, or competing anchoring effects at the interfaces.

Causality Analysis: Homeotropic alignment is governed by surface energy. Typically, low-energy surfaces fail to wet the liquid crystal, forcing the molecules to orient perpendicularly to minimize interfacial energy. This is often achieved with polyimides featuring long alkyl side chains that sterically hinder in-plane orientation.[7] However, a significant challenge can be the liquid crystal-air interface in open-cell configurations, which can induce a tilted alignment and create domains.[10]

Troubleshooting Protocol:

  • Select an Appropriate Alignment Layer:

    • Use a commercially available homeotropic polyimide and follow the manufacturer's curing instructions. These materials are specifically designed to promote vertical alignment.

    • Alternatively, chemical surface modification using silane coupling agents (e.g., DMOAP) can be effective on glass substrates.

  • Ensure Extreme Cleanliness: Homeotropic alignment is even more sensitive to particulate contamination than planar alignment, as a single dust particle can disrupt the vertical orientation over a large area, creating a visible defect.

  • Optimize Thermal Processing:

    • As with planar alignment, fill the cell in the isotropic phase.

    • The slow cooling process is equally critical. Annealing allows the molecules to overcome any flow-induced tilt and adopt the low-energy vertical configuration dictated by the surface.

  • Evaluate Pretilt Angle:

    • Even in a "good" homeotropic alignment, there may be a small pretilt angle (a few degrees from the normal). If domains of different tilt directions form, it can lead to a loss of the perfect dark state. This can sometimes be mitigated by a very gentle, single-pass rub on the homeotropic alignment layer to break the symmetry and provide a uniform tilt direction.

Verification: A high-quality homeotropic cell will appear uniformly dark under a POM with crossed polarizers, regardless of the stage's rotation angle. A conoscopic lens can be used for further confirmation; a centered, symmetric cross pattern (an isogyre) is the characteristic sign of a uniaxial material aligned along the viewing axis.[7][14]

Issue 3: Presence of Defects (Disclinations, Voids)

Q: I observe stable, thread-like lines (disclinations) or small voids in my sample, even if the alignment is generally good. What causes them and how can I eliminate them?

A: Disclinations are line defects where the liquid crystal director field is discontinuous.[15][16] Voids are typically trapped air or gas bubbles. Both degrade the optical quality of the cell.

Causality Analysis: Disclinations are topological defects that represent regions of high elastic strain.[17][18] They form to accommodate conflicting alignment constraints, which are most often caused by surface imperfections like scratches or dust particles.[19] They can also be trapped in the sample if it is cooled too quickly through a phase transition. Voids are a processing issue related to cell filling.

Troubleshooting Protocol:

  • Eliminate Particulate Contamination: This is the most common cause of stable disclinations.

    • Work in a clean environment (laminar flow hood if possible).

    • Rigorously follow the substrate cleaning protocol outlined in Issue 1.

    • Filter the polyimide solution before spin-coating if necessary.

  • Improve Substrate Quality: Inspect substrates for scratches or manufacturing defects before use. A scratch creates a deep groove that provides a very strong anchoring cue that can override the alignment layer and pin a disclination line.

  • Refine Thermal Annealing: A robust annealing process is the best way to remove transient defects.

    • Procedure: Heat the filled cell to ~5°C above the clearing point (nematic-to-isotropic transition temperature). Hold for 20-30 minutes. Then, cool at a rate of ≤ 0.2°C/min through the transition. This allows the system sufficient time to relax, and for pairs of defects with opposite topological strengths to meet and annihilate.[15]

  • Degas the Liquid Crystal: To prevent voids, the liquid crystal material can be degassed before filling.

    • Procedure: Heat the material into its isotropic phase in a vacuum chamber for 1-2 hours to remove dissolved air. Fill the cell under vacuum or immediately after degassing to prevent re-absorption of air.

Section 3: Data Summary & Visualization

Table 1: Physical Properties of Related Alkylcyclohexylphenols
CompoundCAS NumberMolecular FormulaMelting Point (°C)
4-(trans-4-Propylcyclohexyl)phenol81936-33-6C₁₅H₂₂O138[20]
4-(trans-4-Butylcyclohexyl)phenol88581-00-4C₁₆H₂₄ON/A
4-(trans-4-Pentylcyclohexyl)phenol82575-69-7C₁₇H₂₆ON/A
This compound 90525-37-4 C₁₉H₃₀O N/A

Note: Publicly available data on the precise transition temperatures for the heptyl variant is limited. Researchers should characterize their specific batch material using methods like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) with a hot stage.

Diagram 1: Planar vs. Homeotropic Alignment

This diagram illustrates the two primary alignment states for rod-like liquid crystal molecules, such as this compound, confined between two substrates.

G cluster_Planar Planar (Homogeneous) Alignment cluster_Homeotropic Homeotropic (Vertical) Alignment p_substrate_top p_substrate_bottom p_lc1 p_lc2 p_lc3 p_lc4 p_lc5 p_lc6 p_lc7 p_lc8 p_lc9 p_lc10 p_label Molecules align parallel to substrates. h_substrate_top h_substrate_bottom h_lc1 h_lc2 h_lc3 h_lc4 h_lc5 h_label Molecules align perpendicular to substrates.

Caption: Molecular arrangement in planar vs. homeotropic alignment.

Diagram 2: General Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving liquid crystal alignment issues.

TroubleshootingWorkflow start Observe Alignment Under POM issue_type What is the primary issue? start->issue_type non_uniform Non-Uniformity (Domains, Patches) issue_type->non_uniform Poor Quality defects Defects (Disclinations, Voids) issue_type->defects Localized Faults alignment_type Target Alignment? non_uniform->alignment_type cause_defects Likely Cause: Contamination / Thermal Stress defects->cause_defects planar Planar Failure alignment_type->planar Planar homeotropic Homeotropic Failure alignment_type->homeotropic Homeotropic cause_planar Likely Cause: Poor Alignment Layer planar->cause_planar cause_homeo Likely Cause: Wrong Surface Energy homeotropic->cause_homeo solution_planar 1. Re-evaluate Substrate Cleaning 2. Optimize Polyimide Curing & Rubbing 3. Ensure Slow Cooling (Annealing) cause_planar->solution_planar solution_homeo 1. Verify Homeotropic Polymer Choice 2. Check for Contamination 3. Implement Slow Cooling cause_homeo->solution_homeo solution_defects 1. Enhance Cleanroom Practices 2. Inspect Substrate Quality 3. Perform Thorough Thermal Annealing 4. Degas LC Material (for voids) cause_defects->solution_defects

Caption: A logical flowchart for troubleshooting common alignment problems.

References

  • Bechtold, I. H., Vega, M. L., Oliveira, E. A., & Bonvent, J. J. (n.d.). Surface Treatments for Lyotropic Liquid Crystals Alignment. Molecular Crystals and Liquid Crystals, 391(1), 169-176.
  • Lee, E., et al. (2018). Topographically induced homeotropic alignment of liquid crystals on self-assembled opal crystals. Optics Express, 26(7), 8491-8498.
  • Chiou, D.-R., Chen, L.-J., & Lee, C.-D. (2010). Pretilt Angle of Liquid Crystals and Liquid-Crystal Alignment on Microgrooved Polyimide Surfaces Fabricated by Soft Embossing Method. Langmuir, 26(13), 11481-11486.
  • Kim, J.-H., et al. (2011). Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography. Soft Matter, 7(21), 10328-10332.
  • Gerasimov, I., et al. (n.d.). Planar and tilted uniform alignment of liquid crystals by plasma-treated substrates. ResearchGate.
  • Lee, F.-C., et al. (2011). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express, 19(21), 20056-20061.
  • Obi, T., et al. (2010). Homeotropic Alignment of Nematic Liquid Crystals by a Photocross-Linkable Organic Monomer Containing Dual Photofunctional Groups. The Journal of Physical Chemistry B, 114(2), 735-742.
  • Lee, S. H., et al. (2004). Alignment of liquid crystal on a polyimide surface exposed to an Ar ion beam. Journal of Applied Physics, 96(1), 147-151.
  • Towler, M. (2014). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. White Rose eTheses Online.
  • Kim, D. W., et al. (2019). Polyimide-Free Planar Alignment of Nematic Liquid Crystals: Sequential Interfacial Modifications through Dual-Wavelength in Situ Photoalignment. ACS Applied Materials & Interfaces, 11(17), 15931-15938.
  • Kim, D. G., Lee, S.-D., & Rhee, H.-W. (2001). Viewing Characteristics of Nematic Liquid Crystal Cells with Homogeneous Micro-Domains Embedded in Omeotropic Alignment. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 349(1), 239-242.
  • (n.d.). Defects. DoITPoMS - University of Cambridge.
  • Nastishin, Y. A., et al. (2010). Surface alignment and anchoring transitions in nematic lyotropic chromonic liquid crystal. arXiv.
  • Nys, I., et al. (2021). Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers. Optics Express, 29(12), 18274-18287.
  • Podgornik, R., et al. (2023). Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers. Liquid Crystals, 50(11), 1555-1563.
  • Lee, S., et al. (2021). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Polymers, 13(21), 3798.
  • Higuchi, H., et al. (2012). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic. Soft Matter, 8(42), 10846-10852.
  • Ma, Z., et al. (2020). Three-Dimensional Planar Alignment of Nematic Liquid Crystal by Direct Laser Writing of Nanogratings. ACS Photonics, 7(11), 3006-3013.
  • (n.d.). Alignment layer. Wikipedia.
  • Marinov, Y., et al. (2013). Light-control of liquid crystal alignment from vertical to planar. Journal of Applied Physics, 113(23), 233103.
  • Liu, H., et al. (2017). Control of the alignment of liquid crystal molecules on a sequence-polymerized film by surface migration and polarized light irradiation. Polymer Chemistry, 8(30), 4357-4364.
  • Ma, Z., et al. (2020). Three-Dimensional Planar Alignment of Nematic Liquid Crystal by Direct Laser Writing of Nanogratings. ACS Photonics, 7(11), 3006-3013.
  • Kitson, S. C., & Geisow, A. D. (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters, 92(7), 073501.
  • L. A. Parry-Jones, S. J. C. (2006). Nematic liquid crystal alignment on chemical patterns. Sheffield Hallam University Research Archive.
  • Kim, D.-H., et al. (2022). Self-Aligned Liquid Crystals on Anisotropic Nano/Microstructured Lanthanum Yttrium Strontium Oxide Layer. Crystals, 12(10), 1400.
  • Pearce, B., & Alexander, G. P. (2020). Geometry and mechanics of disclination lines in 3D nematic liquid crystals. Soft Matter, 16(31), 7356-7369.
  • (n.d.). Disclination. Wikipedia.
  • Hwang, S.-J., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1368.
  • Hwang, S.-J., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. ResearchGate.
  • Hwang, S.-J., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1368.
  • Meyer, R. B. (1977). Defects in liquid crystals. Physics Today, 30(5), 40-46.
  • Qu, Y., & Zhang, P. (2013). On the Disclination Lines of Nematic Liquid Crystals. ResearchGate.
  • (2023, October 9). Liquid crystals and the hunt for defects. Carnegie Mellon University College of Engineering.
  • (n.d.). Cas 81936-33-6,4-(trans-4-Propylcyclohexyl)phenol. LookChem.
  • Jampani, V. S. R., & Abbott, N. L. (2014). Defects in Bent-core Liquid Crystals. University of Wisconsin-Madison.
  • (n.d.). 4-(Heptan-4-yl)phenol. PubChem.
  • Kim, S. H., et al. (2007). Control of the defect in the liquid crystal director field on the slit of the patterned vertical alignment cell. Applied Physics Letters, 90(3), 033509.
  • Muravsky, A., & Murauski, A. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Soft Matter, 4.
  • Cennamo, N., & D'Agostino, G. (2021). Advanced Optical Sensing of Phenolic Compounds for Environmental Applications. Chemosensors, 9(7), 173.
  • Wang, Y., et al. (2022). Metal–Phenolic Networks for Sensing Applications. Biosensors, 12(11), 1017.

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Technical Support Center: Degradation Pathways of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers studying the degradation of 4-(trans-4-Heptylcyclohexyl)phenol. This guide is designed to provide in-depth answers to common questions and troubleshoot issues encountered during experimental analysis. Our approach is rooted in established scientific principles, drawing analogies from structurally similar alkylphenols to provide a robust framework for your research.

Frequently Asked Questions (FAQs): Predicted Degradation Pathways

This section addresses the theoretical underpinnings of how this compound is expected to break down under various environmental and laboratory conditions.

Q1: What are the principal expected degradation pathways for this compound?

A1: Based on the chemical structure—a phenol ring, a cyclohexane linker, and a heptyl chain—and extensive literature on similar alkylphenols, this compound is expected to degrade via three primary mechanisms:

  • Microbial Degradation: This is a major pathway in soil and water.[1][2] Microorganisms, particularly bacteria and fungi, utilize the compound as a carbon source.[3][4] The degradation is enzymatic, typically initiated by oxygenases that introduce hydroxyl groups, making the molecule more susceptible to further breakdown.[3][5][6][7]

  • Photodegradation: In the presence of light, particularly UV radiation, the molecule can be broken down. This process is often slow on its own but can be significantly accelerated by photocatalysts like titanium dioxide (TiO₂).[8][9][10] The mechanism involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring and alkyl chain.[8]

  • Chemical Oxidation: Strong oxidizing agents can degrade the compound. This pathway is more common in industrial wastewater treatment settings and involves processes like Fenton oxidation. The reaction proceeds through the formation of phenoxy radicals, leading to quinone-like structures and eventual ring cleavage.[8]

Due to its long alkyl chain and stable cyclohexyl ring, this compound is likely to be classified as a persistent or slowly biodegradable compound.[11][12] Standard screening tests may not be sufficient to accurately assess its biodegradability, requiring methods suited for poorly soluble substances.[11]

G cluster_paths Primary Degradation Mechanisms cluster_products Initial Transformation Products parent This compound microbial Microbial Degradation (Enzymatic) parent->microbial photo Photodegradation (e.g., UV/TiO₂) parent->photo chemical Chemical Oxidation (e.g., Fenton) parent->chemical hydroxylated Hydroxylated Intermediates microbial->hydroxylated Initial Attack photo->hydroxylated Initial Attack chemical->hydroxylated Initial Attack cleaved Ring Cleavage Products hydroxylated->cleaved Further Oxidation mineralization Mineralization (CO₂, H₂O, Biomass) cleaved->mineralization Metabolic Integration

Caption: Predicted major degradation routes for this compound.

Q2: What are the likely initial enzymatic steps in the microbial degradation of this compound?

A2: The initial enzymatic attack is the rate-limiting step and determines the subsequent degradation cascade. For complex alkylphenols, microbes have evolved several strategies. The most probable initial steps are:

  • Terminal (ω-) Oxidation of the Heptyl Chain: This is a very common pathway for degrading alkanes. A monooxygenase enzyme would first hydroxylate the terminal methyl group of the heptyl chain to form a primary alcohol. This alcohol is then sequentially oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then be shortened via β-oxidation.

  • Sub-terminal Oxidation of the Heptyl Chain: Oxidation can also occur on other carbons of the heptyl chain, leading to secondary alcohols, which are then converted to ketones.

  • Hydroxylation of the Cyclohexyl Ring: While the cyclohexane ring is generally stable, microbial enzymes can hydroxylate it, typically creating a cyclohexanol derivative. This often precedes ring opening of the alicyclic structure.

  • Aromatic Ring Hydroxylation: The phenol ring itself can be further hydroxylated. An enzyme, likely a hydroxylase, would add another -OH group, typically ortho or para to the existing one, to form a catechol or hydroquinone derivative.[3][13][14] These dihydroxylated intermediates are the direct substrates for enzymatic ring cleavage.[3][13]

Enzymes like cytochrome P450 monooxygenases and methylene hydroxylases are known to catalyze such initial hydroxylation steps on alkylphenols.[5][6][7] For example, 4-ethylphenol methylenehydroxylase acts by dehydrogenating the substrate to a quinone methide, which is then hydrated to an alcohol.[5][6]

Q3: My degradation experiment has run for weeks. What are the expected final breakdown products?

A3: Assuming complete degradation (mineralization), the ultimate end products are carbon dioxide (CO₂), water (H₂O), and microbial biomass. However, the process involves a series of intermediate metabolites.

After the initial hydroxylations mentioned in Q2, the central event in the breakdown of the aromatic portion is aromatic ring cleavage . This occurs via two primary, well-documented pathways for catechol intermediates:[3][13][14][15]

  • Ortho-cleavage Pathway: The enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbons, leading to cis,cis-muconic acid.

  • Meta-cleavage Pathway: The enzyme catechol 2,3-dioxygenase breaks the bond adjacent to one of the hydroxyl groups, yielding 2-hydroxymuconic semialdehyde.[13]

Both pathways ultimately funnel the breakdown products into central metabolic cycles like the Krebs cycle (TCA cycle), where they are used for energy and cell growth.[13] The heptyl and cyclohexyl portions are also broken down into smaller molecules that can enter these central pathways. Incomplete degradation can lead to an accumulation of these intermediate products, some of which may be more toxic than the parent compound.[2]

Experimental Design & Protocols: A Practical Guide

This section provides actionable protocols and explains the rationale behind key experimental decisions.

Q4: How do I set up a robust microbial degradation study to assess the persistence of this compound?

A4: A well-designed study requires careful controls to ensure your results are valid. Here is a proven workflow for a laboratory-scale biodegradation assessment.

Experimental Protocol: Aerobic Biodegradation in an Aqueous Medium

  • Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals (e.g., (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, CaCl₂·2H₂O, FeCl₃·6H₂O) but lacking a carbon source. The absence of other carbon sources ensures that any microbial growth is dependent on the degradation of the test compound.

  • Prepare Inoculum:

    • Source: Use an environmentally relevant source, such as activated sludge from a wastewater treatment plant, or a soil/water sample from a potentially contaminated site.

    • Acclimation (Optional but Recommended): To enrich for microbes capable of degrading the target compound, acclimate the inoculum by exposing it to low concentrations of this compound over several weeks.

  • Set Up Experimental Flasks (in triplicate):

    • Test Flasks: Sterile BSM + Inoculum + this compound (e.g., at a final concentration of 5-10 mg/L). The compound should be dissolved in a minimal amount of a low-toxicity solvent (e.g., methanol) to aid dispersion.

    • Abiotic Control Flask: Sterile BSM + Sterile Water (instead of inoculum) + Test Compound. This control accounts for any non-biological degradation (e.g., hydrolysis).

    • Toxicity Control Flask: Sterile BSM + Inoculum + Test Compound + An easily biodegradable carbon source (e.g., sodium benzoate). If microbes fail to degrade the sodium benzoate, it indicates the test compound is toxic at that concentration.

    • Inoculum Control (Blank): Sterile BSM + Inoculum. This tracks any background activity or contamination.

  • Incubation: Incubate all flasks on an orbital shaker (e.g., 120 rpm) at a constant temperature (e.g., 25-30°C) in the dark to prevent photodegradation.[3]

  • Sampling and Analysis:

    • At regular intervals (e.g., Day 0, 1, 3, 7, 14, 28), withdraw an aliquot from each flask for analysis.

    • Immediately quench any microbial activity (e.g., by adding a solvent or acidifying).

    • Extract the parent compound and its metabolites using a suitable method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[16]

    • Analyze the extracts using HPLC-UV or LC-MS/MS to quantify the disappearance of the parent compound and the appearance of any metabolites.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Experiment Setup cluster_run Phase 3: Incubation & Analysis A Prepare Sterile Basal Salt Medium D Assemble Flasks: - Test - Abiotic Control - Toxicity Control - Blank A->D B Acquire & Prepare Microbial Inoculum B->D C Prepare Stock Solution of Test Compound C->D E Incubate in Dark (Shaker, 25°C) D->E F Collect Samples Over Time E->F G Extract Analytes (LLE or SPE) F->G H Quantify via LC-MS or HPLC G->H I Data Analysis: Degradation Kinetics H->I

Caption: Workflow for a typical microbial degradation experiment.

Q5: What is a standard protocol for a photodegradation experiment?

A5: Photodegradation studies assess the compound's stability in the presence of light. Using a photocatalyst like TiO₂ is common as it mimics accelerated environmental degradation.[10][17]

Experimental Protocol: TiO₂-Mediated Photocatalysis

  • Prepare Solutions: Create an aqueous solution of this compound at a known concentration (e.g., 10 mg/L).

  • Catalyst Suspension: In a photoreactor vessel (typically quartz to allow UV transmission), add the test solution and the photocatalyst (e.g., TiO₂ Degussa P25) at a specific loading (e.g., 0.1 to 1 g/L).[10][17]

  • Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes. This step is crucial to allow the compound to adsorb to the catalyst surface. The "dark" sample taken after this period serves as the true time-zero (T₀) for the photodegradation reaction.

  • Initiate Photoreaction: Turn on the light source. A high-pressure mercury lamp emitting at 365 nm is a common choice.[10][17] Ensure the reactor is kept at a constant temperature using a water jacket.

  • Controls:

    • Photolysis Control: Run the experiment with the test compound solution and light, but without the TiO₂ catalyst, to measure direct breakdown by light alone. Many complex phenols are stable to UV light in the absence of a catalyst.[9]

    • Adsorption Control: Run the experiment with the test compound and TiO₂ in the dark for the full duration to quantify loss due to adsorption only.

  • Sampling: At set time intervals, withdraw samples. Immediately filter them through a 0.22 µm syringe filter (PTFE is often recommended to minimize analyte adsorption) to remove the TiO₂ particles and stop the reaction.[18][19]

  • Analysis: Analyze the filtrate using HPLC-UV or LC-MS to determine the concentration of the remaining parent compound.

Q6: Which analytical techniques are best for monitoring the degradation and identifying byproducts?

A6: A multi-platform approach is often necessary. The choice depends on whether you need to simply quantify the parent compound or identify unknown metabolites.

TechniquePrimary Use & Rationale
HPLC-UV Quantitative Analysis: Ideal for tracking the disappearance of the parent compound. Phenols have a strong UV chromophore. It is a robust, cost-effective method for determining degradation kinetics. An isocratic reversed-phase method on a C18 column is a good starting point.[20]
LC-MS/MS Confirmation & Identification: The gold standard for identifying and quantifying metabolites.[16] Why it's used: Mass spectrometry provides molecular weight information (from MS1) and structural fragments (from MS/MS) that are essential for elucidating the structures of unknown degradation products. Electrospray ionization (ESI) in negative mode is typically used for phenols, as the hydroxyl group is easily deprotonated.[21]
GC-MS Analysis of Volatile/Semi-Volatile Products: Useful if the degradation pathway involves cleavage of the side chains or if smaller, more volatile phenols are formed. Why it's used: It requires derivatization to make the polar phenol group more volatile, but it provides excellent chromatographic separation and mass spectral libraries for identification.[5]
Analytical Troubleshooting Guide

Even with a perfect experimental setup, analytical challenges can arise. This section addresses common problems.

Q7: I'm seeing significant background contamination of alkylphenols in my LC-MS/MS analysis, even in my blanks. What are the common sources and solutions?

A7: This is a notorious problem in the ultra-trace analysis of alkylphenols and related compounds like Bisphenol A, as they are ubiquitous in laboratory environments.[18][19]

  • Common Sources:

    • Plastics: Leaching from plastic containers, pipette tips, vial caps, and tubing. Polypropylene (PP) and high-density polyethylene (HDPE) are common culprits.

    • Solvents: LC-MS grade solvents are essential. Lower grade solvents can contain contaminants.[18][19]

    • Filters: Syringe filters can be a major source of contamination or can adsorb your analyte. Always test filters by running a blank solvent through them. PTFE filters are often a good choice.[18][19]

    • Water Purification Systems: Components within DI water systems can leach contaminants.

    • Laboratory Air: Dust particles in the lab can contain plasticizers and other phenolic compounds.[18]

  • Troubleshooting & Solutions:

    • Go Glass: Wherever possible, switch from plastic to amber glass containers for sample and solvent storage.

    • Solvent Blanks: Run a gradient of your mobile phase directly into the mass spectrometer (bypassing the column and injector) to check for solvent contamination.

    • Systematic Blanks: Inject a series of blanks to isolate the source:

      • Solvent Blank: Pure injection solvent.

      • Needle Wash Blank: Run an injection cycle with the needle washing in your solvent.

      • Procedural Blank: A blank sample (e.g., sterile water) that has gone through your entire extraction procedure (SPE, LLE). This is critical for identifying contamination from the sample preparation steps.[18][19]

    • Avoid Filtration if Possible: If sample filtration is causing issues with contamination or analyte loss, consider centrifuging the sample to pellet particulates instead.[19]

    • Dedicated Glassware: Use glassware dedicated solely to alkylphenol analysis and wash it rigorously, avoiding detergents that contain phenols.

Q8: My chromatographic peaks for the parent compound and its metabolites are broad or tailing. How can I improve peak shape?

A8: Poor peak shape compromises resolution and sensitivity. The cause is often related to secondary interactions or mismatched chemistry.

  • Possible Causes & Solutions:

    • Mobile Phase pH: The phenolic hydroxyl group has a pKa of ~10. If your mobile phase pH is too high (approaching the pKa), the compound can exist in both protonated and deprotonated forms, leading to peak splitting or broadening. Solution: Add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase to ensure the phenol remains fully protonated (pH < 8).

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a 95% water mobile phase), it can cause peak distortion. Solution: Dilute your sample in the initial mobile phase.[22]

    • Column Secondary Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with the polar phenol group, causing tailing. Solution: Use a modern, high-purity, end-capped column. You can also try a column with a different stationary phase (e.g., Phenyl-Hexyl).

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Solution: Minimize tubing length and use the smallest appropriate internal diameter.[22]

Q9: I'm not detecting any degradation products, but the parent compound concentration is decreasing. What could be the problem?

A9: This is a common and frustrating scenario. It suggests that the compound is being transformed, but the products are either not being detected or are lost during sample preparation.

  • Troubleshooting Steps:

    • Check Abiotic Loss: First, analyze your abiotic control. If the parent compound is also disappearing there, the loss could be due to strong, irreversible adsorption to the flask walls or volatilization (unlikely for this compound).

    • Evaluate Extraction Efficiency: Your extraction method (LLE or SPE) is optimized for the parent compound, which is relatively nonpolar. The degradation products, especially after hydroxylation, will be much more polar. Your current method may not be efficiently recovering them. Solution: Modify your SPE protocol. Use a broad-spectrum sorbent (e.g., HLB) and elute with a series of solvents of increasing polarity (e.g., ethyl acetate, then methanol) to recover a wider range of metabolites.

    • Broaden Your Analytical Window:

      • LC-MS: Instead of using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for just the parent, run the analysis in full scan mode. This will allow you to see all ions being produced. Look for masses corresponding to expected transformations (e.g., M+16 for hydroxylation, M+14 for oxidation to a carboxylic acid, etc.).

      • HPLC-UV: The UV absorbance spectrum of the metabolites may be different from the parent. Use a Photo Diode Array (PDA) detector to collect the full UV spectrum for every peak, which can provide clues about the changing structure.

    • Consider Non-Extractable Residues (NER): The metabolites may become tightly bound to organic matter in your inoculum (e.g., soil or sludge particles), forming NER. This is a true degradation endpoint but is difficult to measure with standard solvent extraction.

References
  • Hopper, D. J., & Taylor, D. G. (1977). Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase. Applied and Environmental Microbiology. [Link]
  • Hopper, D. J., & Taylor, D. G. (1977). Alkylphenol biotransformations catalyzed by 4-ethylphenol methylenehydroxylase. PubMed. [Link]
  • Brakstad, O. G., & Bonaunet, K. (2016).
  • Chen, X., et al. (2017).
  • ResearchGate. (n.d.). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites.
  • Salgueiro-González, N., et al. (2012). Blank and sample handling troubleshooting in ultratrace analysis of alkylphenols and bisphenol A by liquid chromatography tandem mass spectrometry.
  • Salgueiro-González, N., et al. (2012). Blank and sample handling troubleshooting in ultratrace analysis of alkylphenols and bisphenol A by liquid chromatography tandem mass spectrometry. PubMed. [Link]
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. [Link]
  • Annadurai, G., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. [Link]
  • Nair, C. I., et al. (2015). Microbial Degradation of Phenol- A Review. International Journal of Current Microbiology and Applied Sciences. [Link]
  • ResearchGate. (n.d.). Detailed pathway of degradation of phenol and 4-chlorophenol adapted from different studies.
  • Rood, D. (2007).
  • ATSDR. (2008). Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry. [Link]
  • ResearchGate. (n.d.). Pathways of phenol degradation.
  • Letcher, R. J., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. PubMed. [Link]
  • Mishra, V. K., & Kumar, N. (2017). Microbial Degradation of Phenol: A Review.
  • Singh, C. K., et al. (2011). Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies. NIH. [Link]
  • Pantuzza, F., et al. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. MDPI. [Link]
  • Pandurangan, A., & Ramasami, A. K. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. [Link]
  • ResearchGate. (2015). Metabolic pathways for the biodegradation of phenol.
  • Almási, A., et al. (2011).
  • Danion, A., et al. (2008). THE DEGRADATION OF PHENOL IN WATER SOLUTION BY TiO2 PHOTOCATALYSIS IN A HELICAL REACTOR. Global NEST Journal. [Link]
  • Fushimi, N., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. [Link]
  • Wang, Y., et al. (2023). Degradation of Phenol by Immobilized Alcaligenes faecalis Strain JH1 in Fe3O4-Modified Biochar from Pharmaceutical Residues. MDPI. [Link]
  • Orav, A., et al. (2006). The toxicity and fate of phenolic pollutants in the contaminated soils associated with the oil-shale industry. PubMed. [Link]
  • Danion, A., et al. (2025). The Degradation of phenol in water solution by TiO2 photocatalysis in a helical reactor. Semantic Scholar. [Link]
  • Plotnikova, E. G., et al. (2025). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. PubMed Central. [Link]
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Technical Support Center: Purification of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-(trans-4-Heptylcyclohexyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this liquid crystal intermediate. Achieving high isomeric purity (>99.5% trans) is critical for its application in advanced materials like liquid crystal displays (LCDs), where impurities can disrupt the desired mesogenic properties.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My primary impurity is the cis-isomer. Why is it so difficult to separate from the trans-product, and how can I improve separation during column chromatography?

Root Cause Analysis: The core challenge lies in the subtle structural difference between the cis and trans isomers of 4-(4-Heptylcyclohexyl)phenol.[1] In the trans isomer, both the phenol and heptyl groups are in equatorial positions on the cyclohexane ring, leading to a more linear and stable conformation. The cis isomer has one axial and one equatorial substituent, resulting in a "kinked" and slightly more polar geometry. This minor difference in polarity and shape makes baseline separation difficult with standard chromatographic methods.

Troubleshooting Protocol: Effective separation requires optimizing several parameters of your column chromatography setup.[3]

  • Stationary Phase Selection: Standard silica gel (60-120 or 200-400 mesh) is a common starting point. However, the acidic nature of silica can cause peak tailing with phenols. If this occurs, consider using neutral alumina, which reduces strong acidic interactions.[4]

  • Mobile Phase (Eluent) Optimization: This is the most critical factor.

    • Initial Screening: Start with a low-polarity solvent system, such as 5-10% Ethyl Acetate in Hexane, and analyze the separation via Thin Layer Chromatography (TLC).

    • Improving Resolution: If separation is poor, incorporating a solvent that interacts differently with aromatic systems can be highly effective. Toluene, due to its ability to engage in π-π stacking, can significantly improve the resolution of aromatic isomers. Try a ternary system like Toluene/Ethyl Acetate/Hexane.[4]

    • Gradient Elution: A shallow gradient is often superior to an isocratic (constant solvent mixture) elution. Start with a very low polarity eluent (e.g., 2% Ethyl Acetate in Hexane) and slowly increase the polarity (e.g., to 15% Ethyl Acetate over 20-30 column volumes). This allows the less polar trans isomer to elute first, followed by the slightly more polar cis isomer.

  • Column and Loading Technique:

    • High Aspect Ratio: Use a long, narrow column to maximize the number of theoretical plates and improve separation efficiency.

    • Concentrated Loading: Dissolve your crude product in the absolute minimum amount of your initial eluent or a stronger solvent (like Dichloromethane) which is then evaporated onto a small amount of silica gel ("dry loading").[5] This ensures the sample starts as a very thin, concentrated band at the top of the column, which is essential for good resolution.[5]

Q2: My compound is streaking badly or seems irreversibly stuck to the silica gel column. What is causing this and how do I fix it?

Root Cause Analysis: The phenolic hydroxyl (-OH) group is acidic and can engage in strong hydrogen bonding with the silanol (Si-OH) groups on the surface of silica gel.[4] This interaction can be so strong that it leads to significant peak tailing (streaking) or, in severe cases, complete retention of the product on the column.

Troubleshooting Protocol:

  • Eluent Modification:

    • Acidic Modifier: Add a small amount (0.1-0.5%) of acetic acid to your mobile phase. The acetic acid will preferentially interact with the active sites on the silica gel, effectively "capping" them and allowing your phenolic compound to elute more symmetrically.

    • Basic Modifier (Use with Caution): For compounds that are not base-sensitive, adding 0.1% triethylamine (TEA) can also be effective. However, this makes the eluent basic and may not be suitable for all molecules.

  • Switch to a Deactivated Stationary Phase:

    • Neutral Alumina: This is an excellent alternative for purifying phenols and other basic or acid-sensitive compounds. Alumina has fewer strongly acidic sites than silica gel.[4]

    • Reversed-Phase Chromatography: If available, reversed-phase (C18) column chromatography is highly effective. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. The elution order is reversed, with more polar compounds eluting first.

Workflow for Troubleshooting Column Chromatography Issues

Start Problem Identified: Poor Separation / Tailing CheckTLC Analyze via TLC with different eluents Start->CheckTLC Tailing Is Tailing the Main Issue? CheckTLC->Tailing Analyze result Separation Is Isomer Separation the Main Issue? Tailing->Separation No ModifyEluent Modify Eluent: Add 0.5% Acetic Acid Tailing->ModifyEluent Yes OptimizeEluent Optimize Eluent: Try Toluene-based system Separation->OptimizeEluent Yes DryLoad Improve Technique: Use Dry Loading Method Separation->DryLoad Also consider ChangeStationary Switch Stationary Phase: Neutral Alumina or C18 ModifyEluent->ChangeStationary If tailing persists Success Successful Purification ModifyEluent->Success ChangeStationary->Success UseGradient Implement Shallow Gradient Elution OptimizeEluent->UseGradient UseGradient->Success DryLoad->Success

Caption: Troubleshooting workflow for column chromatography purification.

Q3: I'm trying to purify my product by recrystallization, but the yield is very low and the purity hasn't improved much. What am I doing wrong?

Root Cause Analysis: Successful recrystallization depends entirely on the differential solubility of your desired compound and its impurities in a given solvent at different temperatures.[6] Low yield typically results from using a solvent in which your product is too soluble at low temperatures or using too much solvent. Poor purity improvement suggests the impurities have similar solubility profiles to the product in the chosen solvent.

Troubleshooting Protocol:

  • Systematic Solvent Selection:

    • Ideal Solvent Properties: An ideal solvent should dissolve the crude product completely at its boiling point but dissolve it very poorly at low temperatures (e.g., 0-4°C).

    • Screening Process: Test a range of solvents with varying polarities (e.g., Hexane, Toluene, Acetone, Ethanol, Water). Place a small amount of your crude product in several test tubes and add a few drops of each solvent. Observe solubility at room temperature and then upon heating. The best candidates will show poor solubility when cold and good solubility when hot.

    • Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

  • Optimize the Recrystallization Process:

    • Use Minimal Hot Solvent: Dissolve your crude material in the absolute minimum amount of boiling solvent required for complete dissolution. Using excess solvent is a common cause of low recovery.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Rapid cooling (e.g., plunging into an ice bath) will cause the product to crash out of solution, trapping impurities within the crystal lattice.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.

    • Final Cooling: Once the solution has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to achieve >99.5% purity of the trans-isomer? A combination of methods is often most effective. First, perform column chromatography using an optimized gradient elution to remove the bulk of the cis-isomer and other byproducts. Then, take the enriched trans-isomer fractions and perform a final purification step via recrystallization from a carefully selected solvent (like heptane or a toluene/hexane mixture) to achieve high purity.[1]

Q: How can I accurately determine the cis/trans isomer ratio? Several analytical techniques are suitable:

  • Gas Chromatography (GC): This is a highly effective method for separating and quantifying the isomers. Using a capillary column provides the necessary resolution.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be developed to separate the isomers.[7][9]

  • Nuclear Magnetic Resonance (¹H NMR): The axial and equatorial protons in the cyclohexane ring have different chemical shifts and coupling constants. Careful analysis of the ¹H NMR spectrum can be used to integrate the signals corresponding to each isomer and determine their ratio.[1]

Q: What are the key differences between using silica gel and alumina for purifying this compound?

  • Silica Gel: It is acidic and has a high surface area, offering excellent resolving power for many compounds. However, its acidity can cause strong retention and tailing of phenols.

  • Alumina: It is available in acidic, neutral, and basic forms. Neutral alumina is generally recommended for phenols as it minimizes the strong acidic interactions, leading to better peak shapes and recovery.[4]

FeatureSilica GelNeutral Alumina
pH Acidic (~4-5)Neutral (~7)
Best For General purpose, non-acid sensitive compoundsAcid-sensitive compounds, phenols, amines
Interaction Strong H-bonding with phenolsWeaker H-bonding, less tailing
Cost Generally lowerGenerally higher

Q: What safety precautions are necessary when handling purification solvents? Always work in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Be aware of the flammability and toxicity of the solvents being used (e.g., Hexane, Toluene, Ethyl Acetate). Consult the Safety Data Sheet (SDS) for each chemical before use.

Purification Decision Workflow

Start Crude Product (Cis/Trans Mixture) InitialAnalysis Analyze Purity (GC or TLC) Start->InitialAnalysis PurityCheck Purity > 90% Trans? InitialAnalysis->PurityCheck ColumnChrom Column Chromatography (Bulk Separation) PurityCheck->ColumnChrom No Recrystallization Recrystallization (Final Polishing) PurityCheck->Recrystallization Yes ColumnChrom->Recrystallization Collect trans-rich fractions FinalAnalysis Final Purity Analysis (GC/NMR) Recrystallization->FinalAnalysis FinalProduct High-Purity Product (>99.5% Trans) FinalAnalysis->FinalProduct

Caption: General workflow for purifying this compound.

References

  • ResearchGate. (2013, October 7). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Google Patents. (n.d.). US1917823A - Method for manufacture of cyclohexylphenols.
  • ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
  • Quick Company. (n.d.). A Process For Preparation Of 4 Cyclohexylphenol.
  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • ResearchGate. (n.d.). 7 Analytical Methods.
  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.

Sources

preventing impurities in 4-(trans-4-Heptylcyclohexyl)phenol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-Heptylcyclohexyl)phenol. This guide is designed for researchers, chemists, and process development professionals to proactively address and troubleshoot common purity challenges encountered during production. Our focus is on providing a deep mechanistic understanding to empower you to optimize your synthesis for the highest possible yield and purity.

Section 1: Frequently Asked Questions - Understanding Impurity Formation

This section addresses the fundamental origins of common impurities. A clear understanding of these pathways is the first step toward their prevention.

Q1: What are the primary impurities I should expect during the synthesis of this compound?

A1: During a typical Friedel-Crafts alkylation synthesis, you will primarily encounter four classes of impurities:

  • Geometric Isomers: The cis-isomer of 4-(4-Heptylcyclohexyl)phenol. The linear shape of the trans-isomer is crucial for many applications, particularly in liquid crystals, making the cis-isomer a critical impurity to minimize.[1]

  • Positional Isomers: The ortho-substituted product, 2-(trans-4-Heptylcyclohexyl)phenol.

  • Polyalkylation Products: Di- or even tri-substituted phenols, such as 2,4-bis(trans-4-Heptylcyclohexyl)phenol.[2]

  • Side-Reaction Products: Cyclohexylphenyl ether, resulting from O-alkylation instead of the desired C-alkylation on the aromatic ring.[3]

Q2: What reaction conditions favor the formation of the undesired ortho- and polyalkylated byproducts?

A2: The formation of these impurities is a classic challenge in Friedel-Crafts alkylation of phenols.[4] The initial alkylation product is electronically activated, making it more nucleophilic and thus more reactive than the starting phenol.[3][5] This leads to a second alkylation event.

Conditions that promote these byproducts include:

  • Stoichiometry: A molar ratio of the alkylating agent (e.g., 4-heptylcyclohexanol) to phenol that is near or greater than 1:1.

  • Catalyst Activity: Highly active Lewis acid catalysts can accelerate the second alkylation step.

  • Temperature: While higher temperatures can favor para substitution, excessively high temperatures can sometimes lead to side reactions and dealkylation/realkylation, resulting in a mixture of products.[2]

Q3: Why is O-alkylation a competing reaction, and how can it be suppressed?

A3: Phenols are bidentate nucleophiles, meaning they can react at two sites: the aromatic ring (C-alkylation) or the hydroxyl oxygen (O-alkylation).[6] The oxygen's lone pairs can coordinate with the Lewis acid catalyst, but under certain conditions, they can also attack the carbocation intermediate, forming a cyclohexylphenyl ether.[3] This is an undesired side reaction when the goal is an alkylphenol.[3] To suppress O-alkylation, reaction conditions should be chosen to strongly favor the Friedel-Crafts pathway on the ring. This is often achieved by using a sufficient amount of a strong Lewis acid catalyst which, by coordinating to the oxygen, reduces its nucleophilicity and promotes electrophilic attack on the ring.

Section 2: Troubleshooting Guide - Proactive Process Control

This guide provides actionable solutions to common experimental issues.

Issue 1: Final product contains a high percentage of the cis-isomer (>5%).
  • Root Cause Analysis: The stereochemistry of the starting alkylating agent (e.g., cis/trans mixture of 4-heptylcyclohexanol) is often directly transferred to the product. Furthermore, certain reaction conditions or catalysts may not provide sufficient stereochemical control during the formation of the carbocation intermediate.

  • Recommended Solution:

    • Starting Material Control: Ensure the use of a high trans-isomer purity starting material.

    • Catalytic Hydrogenation: If starting from a cyclohexenyl precursor, catalytic hydrogenation is a key step to establish stereochemistry. The choice of catalyst can influence the trans:cis ratio.[1]

    • Post-Synthesis Isomerization: If a mixture is obtained, the cis-isomer can sometimes be converted to the more thermodynamically stable trans-isomer. This can be achieved by treating the product mixture with a strong base (like potassium hydroxide) in a suitable solvent system.[1]

Issue 2: Significant formation of 2-substituted (ortho) and 2,4-disubstituted (di-alkylated) impurities.
  • Root Cause Analysis: As discussed in the FAQ, this is due to the high reactivity of the mono-alkylated product and unfavorable stoichiometry.

  • Recommended Solution: The most effective strategy is to manipulate the reaction kinetics and stoichiometry.

    • Employ Excess Phenol: Use a large molar excess of phenol relative to the alkylating agent (e.g., 3:1 to 5:1).[3] This statistically increases the probability that the alkylating agent will react with a molecule of phenol rather than the already-alkylated product.

    • Control Temperature: For the alkylation of phenol with cyclohexene or cyclohexanol, reaction temperatures above 160°C have been shown to favor the formation of the para-substituted product over the ortho-isomer.[7]

    • Catalyst Choice: Consider milder or shape-selective catalysts. Zeolites like H-mordenite or H-beta have been used for phenol alkylation to improve selectivity for the para position due to steric constraints within their pore structures.[8]

Troubleshooting Summary Table
Issue IDProblemPotential Cause(s)Recommended Solution(s)
IMP-01 High cis-isomer content1. Low-purity starting material2. Lack of stereocontrol in synthesis1. Use high trans starting material2. Implement a post-reaction isomerization step
IMP-02 High ortho / di-alkylated content1. Near 1:1 reactant stoichiometry2. High reaction temperature/activity1. Use a large molar excess of phenol (3:1 or greater)[3]2. Optimize temperature to balance rate and selectivity[7]
IMP-03 Presence of cyclohexylphenyl ether1. Reaction conditions favoring O-alkylation1. Ensure sufficient Lewis acid catalyst concentration2. Choose solvents that favor C-alkylation
IMP-04 Low Conversion1. Catalyst deactivation by phenol's -OH group[3][6]2. Insufficient temperature/time1. Use a stoichiometric or greater amount of catalyst2. Gradually increase temperature and monitor by TLC/GC

Section 3: Protocols for Purification and Analysis

Protocol 1: High-Purity Recrystallization

Achieving >99.5% purity often requires a final purification step. Recrystallization is a highly effective method for removing both isomers and other structurally similar impurities.

Objective: To purify crude this compound to ≥99.5% purity.

Methodology:

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A common choice is a binary system like heptane/ethanol or hexane/isopropanol.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the primary solvent (e.g., heptane) in a minimal amount. Heat the mixture gently (e.g., to 60-70°C) with stirring.

  • Co-solvent Addition: Slowly add the more polar co-solvent (e.g., ethanol) dropwise until the solid material is completely dissolved. Avoid adding a large excess.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold primary solvent (heptane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Analytical Purity Assessment by Gas Chromatography (GC)

Objective: To accurately quantify the purity and the trans:cis isomer ratio of the final product.[9][10]

Typical GC Parameters:

ParameterSettingRationale
Column Medium polarity capillary column (e.g., DB-5, HP-5ms)Provides good separation of non-polar to semi-polar compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without degradation.
Oven Program Initial: 150°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 minA temperature ramp is necessary to elute the high-boiling point analytes while separating them effectively.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons and provides a quantitative response.
Detector Temp. 300 °CPrevents condensation of the analytes in the detector.
Carrier Gas Helium or HydrogenStandard carrier gases for GC analysis.
Sample Prep Dissolve 1 mg of sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).Creates a dilute solution suitable for injection.

Visual Diagrams

Impurity Formation Pathways

The following diagram illustrates the primary reaction and competing side reactions during the synthesis.

G cluster_reactants Reactants cluster_products Reaction Products cluster_impurities Impurities phenol Phenol main_product Desired Product: This compound phenol->main_product para C-Alkylation (trans-selective) cis_isomer cis-Isomer phenol->cis_isomer para C-Alkylation (cis-selective) ortho_isomer ortho-Isomer phenol->ortho_isomer ortho C-Alkylation o_alkylation O-Alkylated Ether phenol->o_alkylation O-Alkylation alkylating_agent 4-Heptylcyclohexyl Cation (from Alcohol/Halide + Catalyst) alkylating_agent->main_product alkylating_agent->cis_isomer alkylating_agent->ortho_isomer poly_alkylated Poly-alkylated Product alkylating_agent->poly_alkylated alkylating_agent->o_alkylation main_product->poly_alkylated Further Alkylation

Caption: Key impurity pathways in Friedel-Crafts synthesis.

General Purification Workflow

This workflow outlines the logical steps from a crude reaction mixture to a purified, analyzed product.

G start Crude Reaction Mixture quench 1. Reaction Quench (e.g., with water/ice) start->quench extraction 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction drying 3. Dry Organic Layer (e.g., with MgSO4) extraction->drying concentration 4. Solvent Removal (Rotary Evaporation) drying->concentration purification 5. Purification (Recrystallization or Chromatography) concentration->purification analysis 6. Purity Analysis (GC / HPLC) purification->analysis final_product High-Purity Product (>99.5%) analysis->final_product

Caption: Standard workflow for product isolation and purification.

References

  • Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC.
  • Phenol from cumene hydroperoxide acid cleavage: reaction kinetics and industrial plant simulation. ResearchGate.
  • US1917823A - Method for manufacture of cyclohexylphenols. Google Patents.
  • A Process For Preparation Of 4 Cyclohexylphenol. Quick Company.
  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. Mettler Toledo.
  • US2744144A - Purification of phenol. Google Patents.
  • How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?. ResearchGate.
  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
  • Friedel-Crafts Alkylation. Organic Chemistry Portal.
  • WO2014043188A1 - Process for producing phenol and/or cyclohexanone from cyclohexylbenzene. Google Patents.
  • Phenol purification - US4504364A. Google Patents.
  • Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. ResearchGate.

Sources

Technical Support Center: Enhancing the Purity of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(trans-4-Heptylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to enhancing the purity of this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the challenges of its purification.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I performed a recrystallization of my synthesized this compound, but my final yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue that can stem from several factors. The key is to understand the solubility profile of your compound and the impurities present.

Potential Causes & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Aim to use the minimum amount of hot solvent required to fully dissolve your crude product. This creates a supersaturated solution upon cooling, maximizing crystal formation. If you've already used too much solvent, you can try to carefully evaporate some of it to concentrate the solution before cooling.[1]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound remains highly soluble at low temperatures, your yield will be poor.

    • Solution: Conduct small-scale solvent screening to find the optimal solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). For nonpolar compounds like this compound, solvents like hexane, heptane, or toluene, potentially with a small amount of a more polar co-solvent, are good starting points.

  • Premature Crystallization: If crystallization occurs too rapidly (e.g., "crashing out"), impurities can become trapped within the crystal lattice, and you may lose some of the product during subsequent washing steps to remove these impurities.[1]

    • Solution: Ensure slow cooling of the hot, saturated solution. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using a slightly larger volume of solvent than the absolute minimum can also help slow down crystallization.[1]

  • Losses During Filtration: Product can be lost if it remains dissolved in the wash solvent or if the crystals are not completely transferred from the crystallization vessel.

    • Solution: Use ice-cold solvent to wash the crystals on the filter paper to minimize dissolution. Ensure a complete transfer of the crystals by scraping the flask and rinsing with a small amount of the cold wash solvent.

Issue 2: Persistent Impurities Detected by NMR/GC-MS

Question: After purification, my NMR and/or GC-MS data still show the presence of impurities. What are the likely culprits, and what purification strategy should I try next?

Answer:

The nature of the persistent impurities will dictate the most effective secondary purification method. Common impurities in the synthesis of this compound include the cis-isomer, ortho-substituted byproducts, and unreacted starting materials.[2]

Likely Impurities & Advanced Purification Strategies:

Impurity TypeIdentificationRecommended Purification Method
cis-isomer The trans configuration is crucial for the desired properties of this molecule, particularly in liquid crystal applications.[2] The cis and trans isomers can often be distinguished by ¹H NMR based on the coupling constants of the cyclohexyl protons.Column Chromatography: Silica gel chromatography is effective at separating geometric isomers. A nonpolar eluent system, such as a hexane/ethyl acetate gradient, will typically elute the less polar cis-isomer before the trans-isomer.[2]
Ortho-substituted Isomer Friedel-Crafts alkylation, a common synthetic route, can produce both para- and ortho-substituted products.[2] These isomers will have distinct aromatic proton splitting patterns in ¹H NMR.Fractional Crystallization or Column Chromatography: If the solubility of the isomers is sufficiently different, fractional crystallization may be effective. Otherwise, column chromatography is a reliable method for separation.
Unreacted Starting Materials Depending on the synthetic route (e.g., Friedel-Crafts alkylation or Grignard reaction), you may have residual phenol, heptylcyclohexane derivatives, or other precursors.[2]Liquid-Liquid Extraction: An initial workup with an aqueous base (e.g., NaOH) can remove unreacted phenol.[3] Column Chromatography: This is a versatile method to remove a wide range of impurities with different polarities.[4]

Workflow for Tackling Persistent Impurities:

purification_workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (NMR, GC-MS) recrystallization->purity_check1 pure_product Pure Product (>99.5%) purity_check1->pure_product Purity Met column_chromatography Column Chromatography purity_check1->column_chromatography Impurities Persist purity_check2 Purity Check (NMR, GC-MS) column_chromatography->purity_check2 purity_check2->pure_product

Caption: A general workflow for the purification of this compound.

Issue 3: Oiling Out During Recrystallization

Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. Why is this happening, and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] This is often due to the presence of significant impurities that depress the melting point of the mixture or if the solution is cooled too quickly.

Solutions to Prevent Oiling Out:

  • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it. The increased solvent volume will lower the saturation point, requiring a lower temperature for precipitation to begin, which may be below the melting point of your compound.[1]

  • Use a Different Solvent System: The current solvent may be too poor for your compound. Try a solvent in which your compound has slightly higher solubility, or use a solvent mixture.

  • Slower Cooling: As with preventing low yields, allow the solution to cool very slowly to give the molecules time to orient themselves into a crystal lattice.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.

  • Preliminary Purification: If the crude product is very impure, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound is typically offered at purities of 99.5% or higher.[5] This high purity is essential for its primary application as a liquid crystal intermediate.[5][6]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight and assessing overall purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and, importantly, for distinguishing between the cis and trans isomers based on coupling constants.[2]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from closely related impurities. Reversed-phase HPLC with a C18 column is a common method for analyzing alkylphenols.[7]

Q3: What are the key safety precautions when handling this compound and the solvents used for its purification?

A3: Standard laboratory safety protocols should be followed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling and disposal information.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it may not be the most suitable primary method for this compound. This is due to its relatively high boiling point, which could lead to decomposition. If the compound is thermally stable at reduced pressures, vacuum distillation could be an option to separate it from non-volatile impurities.[8] However, for removing isomeric impurities, chromatography and recrystallization are generally more effective.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential solvent (e.g., heptane) dropwise at room temperature. If the solid is largely insoluble, heat the test tube gently. A suitable solvent will dissolve the solid when hot but show significantly lower solubility when cooled to room temperature and then in an ice bath.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography for Isomer Separation
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane:ethyl acetate) that provides good separation between the desired trans-isomer and the impurities (aim for a ΔRf of >0.2). The Rf of the desired compound should be around 0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualization of Purification Logic

purification_logic cluster_assessment Initial Assessment cluster_purification Purification Strategy cluster_validation Purity Validation crude_product Crude Product analytical_check Analyze Impurity Profile (TLC, NMR, GC-MS) crude_product->analytical_check recrystallization Recrystallization analytical_check->recrystallization Solid with few impurities column_chromatography Column Chromatography analytical_check->column_chromatography Isomeric or multiple impurities liquid_extraction Liquid-Liquid Extraction analytical_check->liquid_extraction Acidic/Basic impurities final_analysis Final Purity Analysis recrystallization->final_analysis column_chromatography->final_analysis liquid_extraction->recrystallization pure_product Pure Product final_analysis->pure_product

Caption: Decision tree for selecting a purification strategy.

V. References

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. (n.d.). USGS Publications Warehouse. Retrieved from [Link]

  • Chromatography of Phenols, Especially Alkyl Phenols, on Paper Impregnated with Polyamides. (n.d.). ACS Publications. Retrieved from [Link]

  • Chromatography of Phenols, Especially Alkyl Phenols, on Paper Impregnated with Polyamides | Analytical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Organic Compound Purification Guide | PDF | Distillation | Chromatography. (n.d.). Scribd. Retrieved from [Link]

Sources

Technical Support Center: Formulation and Stability of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(trans-4-Heptylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various formulations. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific stability issues you may encounter when working with this compound. Each problem is followed by a discussion of probable causes and a step-by-step protocol for resolution.

Issue 1: Discoloration of the Formulation (Yellowing or Browning)

Question: My formulation containing this compound has developed a yellow or brown tint over time. What is causing this, and how can I prevent it?

Probable Cause: The phenolic hydroxyl group in this compound is susceptible to oxidation. This process can be initiated by exposure to air (oxygen), light, or trace metal ions. The oxidation of phenols often leads to the formation of colored quinone-like structures.[1] This is a common degradation pathway for phenolic compounds.[2]

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Action: During formulation, blanket the vessel with an inert gas such as nitrogen or argon. This displaces oxygen and minimizes oxidative degradation.

    • Rationale: Removing molecular oxygen, a key reactant in the oxidation process, significantly slows down the degradation of the phenol.

  • Chelating Agents:

    • Action: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts to your formulation at a low concentration (e.g., 0.01-0.1%).

    • Rationale: Trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenols. Chelating agents bind these ions, rendering them catalytically inactive.

  • Antioxidants:

    • Action: Incorporate a synergistic antioxidant into your formulation. Good candidates include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

    • Rationale: These antioxidants can act as radical scavengers, interrupting the oxidative chain reaction that leads to the degradation of the primary phenolic compound.[3][4]

  • Light Protection:

    • Action: Store the formulation in amber or opaque containers to protect it from light.

    • Rationale: Photodegradation can occur when phenols are exposed to UV light, which can generate reactive hydroxyl radicals that attack the aromatic ring.[1]

Experimental Workflow for Preventing Discoloration

G cluster_prep Formulation Preparation cluster_storage Storage Conditions start Start Formulation inert Blanket with Inert Gas (Nitrogen/Argon) start->inert chelate Add Chelating Agent (e.g., EDTA) inert->chelate antioxidant Incorporate Antioxidant (e.g., BHT) chelate->antioxidant light_protect Use Amber/Opaque Containers antioxidant->light_protect Proceed to Storage temp_control Store at Recommended Temperature light_protect->temp_control end end temp_control->end Stable Formulation

Caption: Workflow for minimizing discoloration of this compound formulations.

Issue 2: Precipitation or Crystallization in Liquid Formulations

Question: I'm observing precipitation or crystal growth in my liquid formulation containing this compound upon storage. What could be the cause?

Probable Cause: This issue is likely due to either exceeding the solubility limit of the compound in the chosen solvent system or a change in the formulation's pH that affects solubility. The "trans" configuration of the cyclohexyl ring in this compound results in a more linear and rigid molecular shape, which can facilitate packing into a crystal lattice.[5]

Troubleshooting Protocol:

  • Solubility Assessment:

    • Action: Determine the saturation solubility of this compound in your solvent system at the intended storage temperature.

    • Rationale: Ensuring that the concentration is well below the saturation point is crucial for preventing precipitation, especially if the formulation will experience temperature fluctuations.

  • Co-Solvent Addition:

    • Action: Introduce a co-solvent to the formulation. The choice of co-solvent will depend on the primary solvent and the desired polarity.

    • Rationale: A co-solvent can increase the overall solvating power of the vehicle for the active ingredient, thereby increasing its solubility.

  • pH Control:

    • Action: Measure and adjust the pH of the formulation. Phenols are weakly acidic, and their solubility can be pH-dependent.[4]

    • Rationale: The phenolic hydroxyl group can be deprotonated at higher pH values, forming a phenolate salt which may have different solubility characteristics than the neutral form. Maintaining a consistent pH with a suitable buffer system is important.

Decision Tree for Addressing Precipitation

G start Precipitation Observed check_solubility Is Concentration Below Saturation Solubility? start->check_solubility adjust_conc Lower Concentration or Re-evaluate Solvent System check_solubility->adjust_conc No check_ph Is pH Stable and Optimal for Solubility? check_solubility->check_ph Yes stable Stable Formulation adjust_conc->stable add_buffer Incorporate a Suitable Buffer System check_ph->add_buffer No consider_cosolvent Is a Co-solvent Needed? check_ph->consider_cosolvent Yes add_buffer->stable add_cosolvent Add a Compatible Co-solvent consider_cosolvent->add_cosolvent Yes add_cosolvent->stable G phenol This compound radical Phenoxy Radical phenol->radical [O], Light, Metal Ions quinone Quinone-like Structures (Colored Products) radical->quinone Further Oxidation

Caption: Simplified oxidative degradation of this compound.

Q2: What types of excipients should I be cautious with when formulating with this compound?

A2: Be cautious with excipients that can promote oxidation, such as those containing high levels of peroxide impurities (e.g., some grades of polyethylene glycol). Additionally, strong oxidizing agents are chemically incompatible. It is also wise to be mindful of the pH of your excipients, as highly alkaline conditions can deprotonate the phenol, potentially affecting its stability and interaction with other components.

Q3: How should I store neat this compound and its formulations?

A3: Neat compound and formulations should be stored in well-sealed, airtight containers to minimize exposure to oxygen. [6]Protection from light by using amber or opaque containers is also crucial. For long-term storage, refrigeration is generally recommended to slow down potential degradation reactions, provided that the lower temperature does not cause the compound to precipitate from solution.

Q4: Are there specific analytical techniques to monitor the stability of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability of this compound. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. [7][8]Gas Chromatography (GC) or GC-MS can also be employed, potentially after derivatization, to separate and identify isomers or degradation products. [9]

Data Summary Table

ParameterRecommendationRationale
pH Range 4 - 6In this range, the phenolic hydroxyl group remains protonated, minimizing the formation of the more reactive phenolate ion.
Compatible Antioxidants BHT, BHA, Ascorbic Acid, TocopherolThese act as radical scavengers to prevent oxidative degradation. [3][4]
Incompatible Excipients Strong oxidizing agents, excipients with high peroxide values, highly alkaline buffers.These can directly degrade the phenol or catalyze its oxidation.
Storage Conditions Store in airtight, light-resistant containers. Refrigerate for long-term storage.Minimizes exposure to oxygen and light, and lower temperatures slow reaction rates.

References

  • ResinLab. (n.d.). Proactive Formulation Strategies for Navigating Chemical Regulations. ResearchGate.
  • AFIRM Group. (n.d.). ALKYLPHENOLS (APs).
  • PI Industries Ltd. (2013). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?. ResearchGate.
  • Hossain, D. et al. (2015). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH.
  • Google Patents. (n.d.). US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates.
  • Deshpande, P. B. et al. (2023). PHARMACEUTICAL SCIENCES. Zenodo.
  • ResearchGate. (n.d.). Detailed pathway of degradation of phenol and 4-chlorophenol adapted from different studies.
  • ResearchGate. (n.d.). Pathways of phenol degradation. So far, only the meta-cleavage pathway....
  • INERIS. (n.d.). Alkylphenol ethoxylates substitution.
  • ResearchGate. (n.d.). Scheme 1. The degradation process of phenol. (a) hydroquinone, (b)....
  • WUR eDepot. (n.d.). Chemical study on alkylphenols.
  • NIH. (n.d.). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application.
  • ResearchGate. (n.d.). (PDF) Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment.
  • Springer. (n.d.). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC.
  • NIH. (n.d.). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations.

Sources

Technical Support Center: Navigating Scale-Up Challenges in 4-(trans-4-Heptylcyclohexyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(trans-4-Heptylcyclohexyl)phenol is a critical intermediate, particularly in the manufacturing of high-performance liquid crystal materials where the specific trans stereochemistry is paramount for achieving the desired mesophase properties.[1][2][3][4] Transitioning its synthesis from the laboratory bench to pilot or industrial scale, however, introduces a host of challenges that can impact yield, purity, cost, and safety. This guide provides field-proven insights and troubleshooting strategies for researchers, chemists, and process development professionals to navigate these complexities effectively.

Section 1: Synthetic Strategy & Core Challenges FAQ

The selection of a synthetic route is the most critical decision in a scale-up campaign. It dictates not only the chemistry but also the engineering, safety, and economic considerations.

Q1: What are the primary synthetic routes for this compound, and which is best for scale-up?

A1: There are three main strategies, each with distinct advantages and disadvantages for large-scale production.

  • Friedel-Crafts Alkylation: This is a direct approach involving the reaction of phenol with a heptylcyclohexyl derivative (e.g., heptylcyclohexanol or a heptylcyclohexyl halide) in the presence of an acid catalyst.[1]

    • Pros: Potentially fewer steps, direct C-C bond formation.

    • Cons: Poor control of regioselectivity (ortho- vs. para-substitution) and polyalkylation are common issues.[1] Traditional Lewis acid catalysts (e.g., AlCl₃) are corrosive, hazardous, and generate significant waste. Solid acid catalysts can be used but may suffer from deactivation.[5]

  • Grignard-Based Synthesis: This route typically involves the reaction of a Grignard reagent, prepared from a trans-4-heptylcyclohexyl halide, with a protected phenol derivative or a ketone precursor that is later converted to the phenol.[1]

    • Pros: Excellent for forming specific C-C bonds with high conversion.

    • Cons: The Grignard reaction is highly exothermic and can be difficult to initiate and control on a large scale.[6] Formation of by-products from Wurtz coupling is a known issue.[7]

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): This modern approach would involve coupling a trans-4-heptylcyclohexyl boronic acid or ester with a protected bromophenol, followed by deprotection.

    • Pros: High functional group tolerance, excellent selectivity, and generally milder conditions.

    • Cons: The cost and availability of palladium catalysts and specialized ligands can be prohibitive at scale.[8][9] Synthesis of the required boronic acid precursor adds steps to the overall process.

The "best" route depends on available equipment, cost targets, and in-house expertise. For robust, large-scale production, a Grignard-based route followed by stereochemical control and purification is often a well-trodden path, despite its handling challenges.

Logical Decision Workflow for Synthesis Route Selection

G start Start: Define Scale-Up Goals (Volume, Purity, Cost) q1 Is a high-purity (>99.5%) trans-isomer required? start->q1 q2 Are multi-step syntheses acceptable? q1->q2 Yes route_fc Route A: Friedel-Crafts Alkylation q1->route_fc No (Lower purity acceptable) q3 Is handling of highly exothermic reactions feasible? q2->q3 Yes q2->route_fc No q4 Is the budget for precious metal catalysts flexible? q3->q4 Yes route_grignard Route B: Grignard-Based Synthesis q3->route_grignard No q4->route_grignard No route_suzuki Route C: Suzuki Cross-Coupling q4->route_suzuki Yes

Caption: Decision tree for selecting a primary synthesis route.

Section 2: Troubleshooting Guide: Key Reaction Steps

This section addresses common problems encountered during synthesis and scale-up.

Stereocontrol: Achieving High trans-Isomer Purity

The trans configuration is essential for the material's performance. Achieving a high isomeric ratio is arguably the most critical challenge. The key intermediate is often 4-heptylcyclohexanone, which is reduced to the corresponding alcohol.

Q2: My reduction of 4-heptylcyclohexanone yields a poor trans:cis ratio of the resulting alcohol. How can I optimize this?

A2: The stereochemical outcome of a cyclohexanone reduction is a classic problem of kinetic versus thermodynamic control, governed by the steric bulk of the reducing agent.[10]

  • For the trans-product (equatorial -OH): This is the thermodynamically more stable product. It is favored by less sterically hindered reducing agents that prefer an equatorial attack trajectory, leading to the axial alcohol, which can then be isomerized to the more stable equatorial product. However, direct formation is often achieved under conditions that allow for equilibration.

  • For the cis-product (axial -OH): This is often the kinetic product. It is favored by bulky reducing agents (e.g., L-Selectride) that are forced to attack from the less-hindered equatorial face, pushing the resulting alcohol into the axial position.[10]

For obtaining the desired trans-4-heptylcyclohexanol (diequatorial substituents are most stable), you should aim for thermodynamic conditions.

Reducing AgentTypical SelectivityScale-Up Considerations
Sodium Borohydride (NaBH₄) Favors the thermodynamic (trans) product.[10]Low cost, easy to handle. Reaction is typically run in alcohols like methanol or ethanol.[11]
Lithium Aluminum Hydride (LiAlH₄) Also favors the thermodynamic (trans) product, often with higher selectivity than NaBH₄.[10]Highly reactive and pyrophoric. Requires anhydrous ethereal solvents (e.g., THF, Et₂O). More hazardous and costly for scale-up.
L-Selectride® Strongly favors the kinetic (cis) product.[10]Expensive, requires strict anhydrous conditions. Not recommended if the trans isomer is the target.
Catalytic Hydrogenation Product ratio is highly dependent on catalyst, pressure, and solvent. Can often lead to mixtures.Requires specialized high-pressure reactor systems. Catalyst cost and separation are key factors.

Troubleshooting Protocol: Maximizing the trans-Isomer

  • Reagent Choice: Use Sodium Borohydride (NaBH₄) as the first choice for a cost-effective and safe scale-up process.

  • Temperature Control: Run the reaction at a slightly elevated temperature (e.g., 0 °C to room temperature) to allow for equilibration toward the more stable trans product.

  • Isomerization: If the trans:cis ratio is still insufficient, an acid-catalyzed isomerization step can be performed on the mixture of alcohol isomers to enrich the desired trans product before proceeding to the next step. A similar strategy is used for related compounds.[12]

Grignard Reaction Challenges

Q3: My large-scale Grignard reaction (10L+) is difficult to initiate. What are the best practices?

A3: Initiation is a common hurdle where the reaction fails to start. On a large scale, this is particularly dangerous as a delayed, rapid initiation can cause a runaway reaction.

  • Magnesium Activation: Ensure the magnesium turnings are fresh and dry. On a large scale, mechanical stirring can help break the passivating oxide layer. In-situ activation using small amounts of iodine or 1,2-dibromoethane is effective but adds impurities.[6] Continuous flow processes using packed beds of magnesium can offer superior activation and control.[7][13]

  • Solvent Purity: Use strictly anhydrous solvents. Ethereal solvents like THF or the greener alternative 2-MeTHF are required to stabilize the Grignard reagent.[14]

  • Concentrated Initiation: Start by adding only a small fraction of the total solvent to the magnesium. Add a small amount of the alkyl halide to this concentrated mixture to achieve a localized high concentration, which often aids initiation. Once the reaction starts (indicated by a temperature rise and bubbling), slowly co-feed the remaining halide and solvent.

Q4: How do I manage the exotherm of the Grignard reaction at scale?

A4: The Grignard formation is highly exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal inefficient and increasing the risk of a runaway reaction.[6]

  • Controlled Addition: The alkyl halide must be added slowly and sub-surface to the magnesium slurry. The addition rate should be directly linked to the cooling capacity of the reactor.

  • Jacket Cooling & Baffles: Ensure the reactor has an efficient cooling jacket and internal baffles to promote good heat transfer.

  • Semi-Batch Operation: A semi-batch process, where the halide is fed over several hours, is the standard industrial approach to control the rate of heat generation.

  • Flow Chemistry: Continuous flow reactors offer unparalleled heat transfer and safety, making them an ideal but capital-intensive solution for large-scale Grignard reagent synthesis.[13]

Section 3: Downstream Processing & Purification at Scale

Q5: What is the most scalable method for separating the final cis and trans isomers of 4-(heptylcyclohexyl)phenol?

A5: While chromatography is effective in the lab, it is rarely economically viable for large-scale separation of bulk products. The preferred industrial method is crystallization .

  • Solvent Screening: The key is to find a solvent system where the desired trans isomer has significantly lower solubility than the cis isomer, especially at lower temperatures. A mixture of a soluble solvent (e.g., toluene, heptane) and an anti-solvent (e.g., methanol, isopropanol) is often effective.

  • Seeding: Seeding the cooled solution with a small amount of pure trans-isomer crystals is critical for controlling the crystallization process, preventing oiling out, and ensuring high purity.

  • Controlled Cooling: A slow, controlled cooling profile is essential to grow large, pure crystals and avoid trapping the cis isomer within the crystal lattice.

Q6: I am having trouble removing residual acid or base catalyst from my product. What are the recommended workup procedures?

A6: Catalyst removal is crucial for product stability and purity.

  • Aqueous Washes: For reactions using liquid acids (H₂SO₄) or bases, a series of aqueous washes is the primary method. Washing with a dilute base (e.g., NaHCO₃ solution) will neutralize and remove acid catalysts, while a dilute acid wash (e.g., dilute HCl) will remove basic residues. Follow with brine washes to break emulsions and remove water.

  • Solid Catalyst Filtration: If a solid acid catalyst (e.g., zeolite, resin) is used, it can be simply filtered off.[5] However, ensure no leaching of the active species into the product stream has occurred.

  • Extraction: For phenol purification, liquid-liquid extraction can be employed to remove certain impurities that are difficult to separate by distillation.[15][16]

Section 4: Protocols & Workflows

Protocol: Stereoselective Reduction of 4-Heptylcyclohexanone (500g Scale)

This protocol details the reduction to favor the formation of trans-4-heptylcyclohexanol, a key precursor.

Materials:

  • 4-Heptylcyclohexanone (500 g)

  • Methanol (5 L)

  • Sodium Borohydride (NaBH₄) (50 g)

  • Aqueous Hydrochloric Acid (5% w/w)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Equip a 10L jacketed glass reactor with an overhead stirrer, thermocouple, and nitrogen inlet.

  • Dissolution: Charge the reactor with 4-heptylcyclohexanone (500 g) and methanol (4 L). Stir until a homogeneous solution is formed.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.

  • NaBH₄ Addition: Slowly add sodium borohydride (50 g) in portions over 1 hour, ensuring the internal temperature does not exceed 10 °C. Gas (H₂) evolution will be observed.

  • Reaction: Stir the reaction mixture at 5-10 °C for 4 hours. Monitor the reaction progress by TLC or GC until the starting ketone is consumed.

  • Quenching: Very slowly and carefully add 5% HCl solution to the reactor to quench the excess NaBH₄ and neutralize the sodium alkoxide. Caution: Vigorous hydrogen evolution occurs. Maintain the temperature below 20 °C. Add acid until the pH of the mixture is ~6-7.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining slurry to a separatory funnel. Add toluene (2 L) and water (1 L). Shake and separate the layers. Extract the aqueous layer again with toluene (500 mL).

  • Washes: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 L) and brine (1 L).

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-heptylcyclohexanol as a mixture of isomers, enriched in the trans form.

  • Analysis: Analyze the trans:cis ratio by GC or ¹H NMR. The product can be used directly in the next step or subjected to further purification/isomerization if required.

Workflow for Stereoselective Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product prep1 Charge Reactor with 4-Heptylcyclohexanone & Methanol prep2 Cool to 0-5 °C prep1->prep2 react1 Portion-wise addition of NaBH₄ (T < 10 °C) prep2->react1 react2 Stir for 4h at 5-10 °C react1->react2 react3 In-Process Control (IPC) (TLC/GC) react2->react3 workup1 Slow Quench with 5% HCl (T < 20 °C) react3->workup1 workup2 Solvent Removal (Rotovap) workup1->workup2 workup3 Toluene Extraction workup2->workup3 workup4 Aqueous Washes (NaHCO₃, Brine) workup3->workup4 workup5 Dry (MgSO₄) & Concentrate workup4->workup5 final1 Crude 4-Heptylcyclohexanol (trans-enriched) workup5->final1 final2 Analyze trans:cis Ratio (GC/NMR) final1->final2

Caption: Experimental workflow for the stereoselective reduction protocol.

References

  • Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Biomedical Research and Therapy. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Liquid Crystals and Pharmaceuticals.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • China Qingdao Hong Jin Chemical Co.,Ltd. (n.d.). Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5%.
  • ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Fraunhofer IMM. (n.d.). Scalable continuous organometallic reagent formation and consumption.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). 4-(trans-4-Ethylcyclohexyl)phenol.
  • ResearchGate. (n.d.). Synthesis of Cyclohexylphenols.
  • YouTube. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone.
  • Royal Society of Chemistry. (n.d.). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.
  • Semantic Scholar. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Advanced Materials.
  • YouTube. (2024). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory.
  • Google Patents. (n.d.). Purification of phenol.
  • Google Patents. (n.d.). Phenol purification.
  • Google Patents. (n.d.). Preparation of 4-methyl-2-cyclohexylphenol.
  • Google Patents. (n.d.). Method for manufacture of cyclohexylphenols.

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Validation & Comparative

comparing 4-(trans-4-Heptylcyclohexyl)phenol with other alkylphenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-(trans-4-Heptylcyclohexyl)phenol and Other Alkylphenols for Researchers and Drug Development Professionals

Introduction

Alkylphenols are a broad class of organic compounds that have garnered significant attention in various scientific and industrial fields, ranging from materials science to endocrinology. Their unique chemical structures, characterized by a phenol ring substituted with an alkyl chain, impart a range of physicochemical properties that make them suitable for diverse applications, including as surfactants, additives in plastics, and as precursors for other chemical syntheses. However, their structural similarity to natural estrogens has also raised concerns about their potential as endocrine-disrupting chemicals (EDCs).

This guide provides a detailed comparison of this compound with other prominent alkylphenols, such as 4-n-nonylphenol (4-NP) and 4-tert-octylphenol (4-OP). We will delve into their estrogenic activity, physicochemical properties, and analytical methodologies for their detection. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental designs and risk assessments.

Comparative Analysis of Physicochemical Properties

The biological activity and environmental fate of alkylphenols are intrinsically linked to their physicochemical properties. Key parameters such as the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure dictate their bioavailability and potential for bioaccumulation.

CompoundChemical StructureMolecular Weight ( g/mol )log KowWater Solubility (mg/L)
This compound C₁₉H₃₀O274.44~7.0Low
4-n-Nonylphenol (4-NP) C₁₅H₂₄O220.35~5.55.3
4-tert-Octylphenol (4-OP) C₁₄H₂₂O206.32~5.112.6

Data compiled from various chemical databases and scientific literature.

The data clearly indicates that this compound possesses a higher molecular weight and a significantly higher log Kow value compared to 4-NP and 4-OP. This suggests a greater lipophilicity and a higher potential for bioaccumulation in fatty tissues. Its lower water solubility further supports this observation, indicating that it will be less mobile in aqueous environments.

Estrogenic Activity: A Mechanistic Overview

The primary concern surrounding many alkylphenols is their ability to mimic the action of 17β-estradiol (E2), the primary female sex hormone. This estrogenic activity is mediated through their interaction with estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.

Upon binding to the estrogen receptor, the alkylphenol-ER complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a physiological response.

Estrogenic_Activity_Pathway cluster_Cell Target Cell cluster_Nucleus Nucleus AP Alkylphenol (e.g., 4-HCP) ER Estrogen Receptor (ERα / ERβ) AP->ER Binding AP_ER_complex AP-ER Complex ER->AP_ER_complex ERE Estrogen Response Element (ERE) on DNA AP_ER_complex->ERE Translocation & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Biological_Response Biological Response mRNA->Biological_Response Translation Yeast_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Yeast_Culture 1. Grow recombinant yeast culture Incubation 3. Incubate yeast with test compounds Yeast_Culture->Incubation Test_Compounds 2. Prepare serial dilutions of test compounds Test_Compounds->Incubation Lysis 4. Lyse yeast cells Incubation->Lysis Substrate_Addition 5. Add chromogenic substrate (e.g., ONPG) Lysis->Substrate_Addition Color_Development 6. Incubate for color development Substrate_Addition->Color_Development Measurement 7. Measure absorbance at 420 nm Color_Development->Measurement Data_Analysis 8. Calculate EC50 and Relative Potency Measurement->Data_Analysis

Figure 2: Workflow for the yeast-based estrogenic activity assay.

Step-by-Step Methodology:

  • Yeast Culture Preparation: Inoculate a suitable growth medium with the recombinant yeast strain. Grow the culture overnight at 30°C with shaking until it reaches the mid-logarithmic growth phase.

  • Preparation of Test Compounds: Prepare stock solutions of this compound, 4-NP, 4-OP, and 17β-estradiol (positive control) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Incubation: In a 96-well microplate, add the yeast culture and the different concentrations of the test compounds. Include a solvent control (vehicle) and a positive control (17β-estradiol). Incubate the plate at 30°C for a defined period (e.g., 18-24 hours).

  • Cell Lysis: After incubation, lyse the yeast cells to release the β-galactosidase enzyme. This can be achieved by chemical methods (e.g., using Y-PER reagent) or physical methods (e.g., freeze-thaw cycles).

  • Substrate Addition: Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), to each well.

  • Color Development: Incubate the plate at 37°C and monitor the development of a yellow color, which indicates the enzymatic conversion of ONPG.

  • Absorbance Measurement: Stop the reaction by adding a stop solution (e.g., sodium carbonate) and measure the absorbance at 420 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the compound concentrations to generate dose-response curves. From these curves, determine the EC50 values and calculate the relative potency (RP) of each compound relative to 17β-estradiol.

Analytical Considerations for Detection and Quantification

The accurate detection and quantification of alkylphenols in various matrices (e.g., environmental samples, biological tissues) are crucial for exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique for this purpose.

GCMS_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_GCMS_Analysis GC-MS Analysis cluster_Data_Processing Data Processing Extraction 1. Extraction (e.g., LLE, SPE) Derivatization 2. Derivatization (e.g., Silylation) Extraction->Derivatization Injection 3. Injection into GC Derivatization->Injection Separation 4. Chromatographic Separation Injection->Separation Ionization 5. Ionization (e.g., EI) Separation->Ionization Mass_Analysis 6. Mass Analysis (MS) Ionization->Mass_Analysis Peak_Integration 7. Peak Integration Mass_Analysis->Peak_Integration Quantification 8. Quantification using Calibration Curve Peak_Integration->Quantification

Figure 3: General workflow for the analysis of alkylphenols by GC-MS.

Key Considerations for GC-MS Analysis:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate and concentrate alkylphenols from the sample matrix.

  • Derivatization: Due to the polar nature of the phenolic hydroxyl group, derivatization (e.g., silylation) is often necessary to improve the volatility and chromatographic behavior of the analytes.

  • Separation: A non-polar or mid-polar capillary column is typically used for the chromatographic separation of different alkylphenol isomers.

  • Detection: Mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the target compounds. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.

Conclusion

This comparative guide highlights the key differences between this compound and other commonly studied alkylphenols, namely 4-n-nonylphenol and 4-tert-octylphenol. The available data indicates that this compound exhibits higher lipophilicity and greater estrogenic potency. These characteristics underscore the importance of considering a wide range of alkylphenols in environmental and toxicological assessments.

The provided experimental protocols for assessing estrogenic activity and the workflow for analytical detection offer a solid foundation for researchers to conduct their own investigations into the biological effects and environmental prevalence of these compounds. As research in the field of endocrine disruption continues to evolve, a thorough understanding of the structure-activity relationships of alkylphenols will be paramount in developing effective risk management strategies and in the design of safer alternatives.

References

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]
  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates—a review.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71355, 4-tert-Octylphenol. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16093, 4-Nonylphenol. [Link]

A Researcher's Guide to Validating the Liquid Crystal Properties of 4-(trans-4-Heptylcyclohexyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular properties is paramount. This guide provides an in-depth technical framework for validating the liquid crystal characteristics of 4-(trans-4-Heptylcyclohexyl)phenol. While specific experimental data for this particular compound is not extensively available in public literature, this guide establishes a robust validation methodology and leverages comparative data from homologous series and well-characterized liquid crystals to project its performance.

The unique molecular architecture of this compound, featuring a rigid trans-cyclohexyl ring linked to a phenolic moiety and a flexible heptyl chain, suggests its potential as a valuable liquid crystal intermediate.[1] The trans configuration is critical as it imparts a linear, rod-like molecular shape, a prerequisite for the formation of calamitic mesophases such as nematic and smectic phases.[1] The phenolic hydroxyl group further introduces the possibility of hydrogen bonding, which can significantly influence the stability and type of the resulting liquid crystal phase.[1]

This guide will navigate the essential experimental protocols for comprehensive characterization and present a comparative analysis against shorter-chain analogues and the widely-studied 4-cyanobiphenyls to contextualize the anticipated properties of this compound.

The Foundation of Mesomorphism: Molecular Structure and Intermolecular Forces

The liquid crystalline behavior of this compound is dictated by a delicate interplay of its structural components. The combination of the aromatic phenol and the aliphatic cyclohexane rings forms a rigid core that promotes molecular alignment, a key factor in the formation of ordered liquid crystal phases.[1] The flexible heptyl tail, on the other hand, contributes to the fluidity of the material.[1]

The length of the alkyl chain in the 4-(trans-4-alkylcyclohexyl)phenol series is a critical parameter for tuning the transition temperatures and the type of mesophase.[1] Generally, as the alkyl chain length increases, the melting point tends to decrease, and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) often shows an alternating (odd-even) effect before decreasing for very long chains. This trend is a direct consequence of the changing balance between the rigid core and the flexible tail, which impacts the overall molecular shape and intermolecular van der Waals forces.[1]

Experimental Validation Workflow

A thorough validation of the liquid crystal properties of this compound necessitates a multi-faceted experimental approach. The following diagram outlines the logical flow of characterization:

Liquid Crystal Validation Workflow Experimental Workflow for Liquid Crystal Characterization cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Phase Transition Analysis Dielectric Dielectric Spectroscopy Purification->Dielectric Electrical Properties Birefringence Birefringence Measurement Purification->Birefringence Optical Properties POM Polarized Optical Microscopy (POM) DSC->POM Mesophase Identification XRD X-ray Diffraction (XRD) POM->XRD Structural Confirmation

Caption: A logical workflow for the synthesis and comprehensive characterization of liquid crystal properties.

Experimental Protocols

Objective: To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes.

Protocol:

  • Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation. An empty, sealed pan is to be used as a reference.

  • Place both the sample and reference pans into the DSC instrument.

  • Heat the sample to a temperature above its expected clearing point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere to erase any prior thermal history.

  • Cool the sample to a low temperature (e.g., 0°C) at the same controlled rate.

  • Perform a second heating scan at the same rate. The phase transitions observed in the second heating run are typically reported to ensure a consistent thermal history.

  • Analyze the resulting thermogram to identify the peak temperatures and integrated areas of endothermic and exothermic events, corresponding to phase transitions.

Objective: To visually identify the type of liquid crystal mesophase by observing its characteristic textures.

Protocol:

  • Place a small amount of the sample on a clean glass microscope slide.

  • Cover the sample with a coverslip.

  • Heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

  • Slowly cool the sample while observing it through a polarized light microscope with crossed polarizers.

  • As the sample cools, the formation of birefringent liquid crystal phases will be visible.

  • Identify the characteristic textures. For example, a nematic phase will typically exhibit a Schlieren or threaded texture, while smectic phases show focal-conic or fan-shaped textures.

  • Record the temperatures at which these textures appear and disappear, correlating them with the transitions observed by DSC.

Objective: To determine the molecular arrangement and confirm the type of mesophase identified by POM.

Protocol:

  • Load the liquid crystal sample into a thin-walled glass capillary tube.

  • Mount the capillary in a temperature-controlled holder within the XRD instrument.

  • Heat the sample to the desired mesophase temperature, as determined by DSC and POM.

  • Direct a monochromatic X-ray beam onto the sample.

  • Collect the diffraction pattern on a 2D detector.

  • Analyze the diffraction pattern:

    • A nematic phase will show a diffuse outer ring corresponding to the average intermolecular distance and, if aligned, two diffuse spots on the equator.

    • A smectic A phase will exhibit a sharp inner ring (or spots if aligned) corresponding to the layer spacing and a diffuse outer ring.

    • More ordered smectic phases will show additional reflections.

Comparative Performance Analysis

To estimate the liquid crystal properties of this compound, we will compare it with its shorter-chain analogues and the well-established 4-cyanobiphenyl (nCB) series of liquid crystals.

Homologous Series: 4-(trans-4-Alkylcyclohexyl)phenols

The available data for the shorter-chain analogues provides a basis for predicting the behavior of the heptyl derivative.

CompoundAlkyl ChainMelting Point (°C)
4-(trans-4-Propylcyclohexyl)phenolPropyl (C3)138[2][3]
4-(trans-4-Butylcyclohexyl)phenolButyl (C4)Not available
4-(trans-4-Pentylcyclohexyl)phenolPentyl (C5)Not available
This compound Heptyl (C7) Predicted: Lower than Propyl

Based on the trend of decreasing melting points with increasing alkyl chain length in many homologous series, it is anticipated that this compound will have a lower melting point than its propyl analogue. The presence of a liquid crystal phase is highly probable due to the molecular structure, and it is likely to be a nematic phase, possibly with a smectic phase at lower temperatures.

Benchmark Comparators: 4-Cyanobiphenyls (nCBs)

The nCB series are well-characterized nematic liquid crystals and serve as an excellent benchmark for performance.

Property5CB (Pentyl)7CB (Heptyl)This compound (Predicted)
Melting Point (°C) 22.530Likely higher due to hydrogen bonding
Clearing Point (°C) 35.342.8Dependent on molecular packing and H-bonding
Mesophase NematicNematicNematic, possibly Smectic
Birefringence (Δn) ~0.18~0.17Moderate
Dielectric Anisotropy (Δε) +11.5+10.5Low to moderate, positive

The presence of the hydroxyl group in this compound is expected to lead to strong intermolecular hydrogen bonding, which would likely result in a higher melting point compared to the nCBs. The clearing point is more difficult to predict as it depends on a complex interplay of factors. The birefringence is expected to be lower than that of the nCBs due to the presence of the non-aromatic cyclohexyl ring, which has a lower anisotropy of polarizability than a benzene ring. The dielectric anisotropy is also predicted to be lower but still positive, driven by the dipole moment of the hydroxyl group.

Structure-Property Relationships and Causality

The following diagram illustrates the key relationships between the molecular structure of this compound and its expected liquid crystal properties.

Structure-Property Relationship Influence of Molecular Structure on Liquid Crystal Properties cluster_structure Molecular Structure cluster_property Liquid Crystal Properties Core Rigid Core (Phenol + trans-Cyclohexyl) Mesophase Mesophase Formation (Nematic/Smectic) Core->Mesophase Promotes Orientational Order Optical Optical Properties (Birefringence) Core->Optical Determines Anisotropy of Polarizability Chain Flexible Heptyl Chain Temps Transition Temperatures (Melting & Clearing Points) Chain->Temps Influences Fluidity and Packing Hbond Phenolic -OH Group Hbond->Temps Increases Thermal Stability Electrical Electrical Properties (Dielectric Anisotropy) Hbond->Electrical Contributes to Dipole Moment

Sources

A Comparative Study: 4-(trans-4-Heptylcyclohexyl)phenol vs. Cyanobiphenyls in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of liquid crystal (LC) materials, the molecular architecture dictates the macroscopic properties that are crucial for display technologies and other advanced optical applications. This guide provides a detailed comparative analysis of two significant classes of mesogens: the cyclohexylphenols, represented by 4-(trans-4-Heptylcyclohexyl)phenol, and the extensively studied cyanobiphenyls, with 4'-pentyl-4-cyanobiphenyl (5CB) serving as the primary benchmark. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the structure-property relationships and experimental methodologies for their characterization.

Introduction: The Rationale for Comparison

The choice between different liquid crystal scaffolds is a critical decision in the design of LC mixtures for specific applications. Cyanobiphenyls, since their synthesis by George William Gray's group in the 1970s, have become the workhorse of the liquid crystal industry and academic research, often dubbed the "fruit flies of liquid crystal research".[1][2] Their well-defined nematic phases at room temperature, high positive dielectric anisotropy, and chemical stability have made them ubiquitous in liquid crystal displays (LCDs).[3][4]

In contrast, this compound represents a class of liquid crystal intermediates that offer a different set of molecular features. The presence of a saturated cyclohexane ring in place of a benzene ring reduces the aromaticity of the core, which can significantly impact properties such as birefringence and viscosity. The terminal phenol group also introduces the potential for hydrogen bonding, influencing intermolecular interactions and offering a reactive site for further molecular elaboration.[5] This comparative study will delve into the physicochemical and liquid crystalline properties of these two molecules, providing a framework for understanding their respective advantages and limitations.

Molecular Structure and Physicochemical Properties

The performance of a liquid crystal is fundamentally linked to its molecular geometry and inherent physical properties. The elongated, rod-like shape is a prerequisite for the formation of anisotropic liquid crystalline phases.

This compound possesses a three-ring-equivalent core composed of a phenyl ring and a trans-substituted cyclohexane ring, which is crucial for maintaining a linear molecular shape.[5] The heptyl chain provides flexibility, while the terminal hydroxyl group can participate in hydrogen bonding.

4'-pentyl-4-cyanobiphenyl (5CB) , on the other hand, has a more rigid, fully aromatic biphenyl core. The strong dipole moment of the terminal cyano group is a defining feature, leading to a high dielectric anisotropy.[6]

Below is a table summarizing the key physicochemical properties of the two compounds.

PropertyThis compound4'-pentyl-4-cyanobiphenyl (5CB)
CAS Number 90525-37-440817-08-1[3]
Molecular Formula C₁₉H₃₀OC₁₈H₁₉N[3]
Molecular Weight 274.45 g/mol 249.36 g/mol [7]
Melting Point Not available22.5 °C[3]
Boiling Point 398.2 °C (Predicted)Not available
Density 0.949 g/cm³ (Predicted)1.022 g/cm³[3]

Comparative Analysis of Liquid Crystalline Performance

The utility of a liquid crystal in an electro-optical device is determined by a set of key performance indicators. This section compares the known or expected properties of this compound with the well-documented performance of 5CB.

Phase Behavior and Clearing Point

The temperature range over which a material exhibits liquid crystalline behavior is a primary consideration. The transition from the nematic (or other mesophase) to the isotropic liquid phase is known as the clearing point.

  • 5CB: Exhibits a nematic phase between 22.5 °C and 35.0 °C.[3] This convenient room-temperature range has greatly facilitated its widespread study and use.

  • This compound: While it is used as a liquid crystal intermediate, specific phase transition temperatures for the pure compound are not readily found in the literature.[8] However, the incorporation of cyclohexyl rings is a known strategy to modulate the mesophase behavior of liquid crystal mixtures.[9]

Optical Anisotropy (Birefringence, Δn)

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a measure of the optical anisotropy of the material. A high birefringence is often desirable for display applications as it allows for the use of thinner liquid crystal cells.

  • 5CB: Possesses a relatively high birefringence, with reported values around 0.179 - 0.20 at visible and near-infrared wavelengths.[1][7]

  • This compound: Direct experimental values for the pure compound are not available. However, replacing a phenyl ring with a cyclohexyl ring generally leads to a lower birefringence due to the reduced π-electron conjugation. For a related class of compounds, 4-(trans-4'-n-alkylcyclohexyl) isothiocyanatobenzenes, birefringence values in the range of 0.44–0.63 have been reported, though the isothiocyanate group significantly contributes to this high value.[5]

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. A large positive Δε is crucial for low-voltage switching in twisted nematic (TN) and other field-effect LCDs.

  • 5CB: The terminal cyano group imparts a large dipole moment, resulting in a significant positive dielectric anisotropy, with reported values around +11.0 to +11.7 .[5][6]

  • This compound: The hydroxyl group has a smaller dipole moment compared to the cyano group. Consequently, the dielectric anisotropy is expected to be significantly lower and may be negative . The ability to form hydrogen bonds can also influence the dielectric properties by promoting anti-parallel correlations between molecules.

Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal and is a key factor determining the switching speed of an LC device. Lower viscosity leads to faster response times.

  • 5CB: Has a moderate rotational viscosity, with reported values in the range of ~100-120 mPa·s at room temperature.[3][5]

  • This compound: The presence of the cyclohexane ring is generally associated with a lower viscosity compared to a purely aromatic core. Therefore, it is anticipated that this compound would exhibit a lower rotational viscosity than 5CB, a property that is often exploited in liquid crystal mixtures to improve switching speeds.[8][9]

Synthesis and Material Preparation

The synthetic accessibility of a liquid crystal is a critical factor for its practical application.

Synthesis of this compound

The synthesis of alkylcyclohexylphenols typically involves multi-step procedures. A common strategy is the acylation of a protected phenol, followed by reduction and subsequent deprotection. Achieving a high yield of the desired trans isomer is a key challenge, often requiring specific catalytic hydrogenation and isomerization steps.[9][10] A generalized synthetic pathway is outlined below.

start Phenol step1 Alkylation with Heptyl Bromide start->step1 step2 Friedel-Crafts Acylation step1->step2 step3 Clemmensen or Wolff-Kishner Reduction step2->step3 step4 Catalytic Hydrogenation (e.g., Rh/C) step3->step4 step5 Isomerization (if needed) step4->step5 end This compound step5->end

Generalized synthetic workflow for this compound.
Synthesis of 4'-pentyl-4-cyanobiphenyl (5CB)

The synthesis of 5CB is well-established and typically starts from biphenyl. The process involves a series of reactions to introduce the pentyl and cyano groups at the 4 and 4' positions, respectively.[3][11]

start Biphenyl step1 Bromination start->step1 step2 Friedel-Crafts Acylation with Valeryl Chloride step1->step2 step3 Reduction of Ketone step2->step3 step4 Cyanation (e.g., with CuCN) step3->step4 end 4'-pentyl-4-cyanobiphenyl (5CB) step4->end start Monochromatic Light Source polarizer Polarizer start->polarizer lc_cell Planar Aligned LC Cell with Variable Voltage polarizer->lc_cell analyzer Analyzer (Crossed) lc_cell->analyzer detector Photodetector analyzer->detector analysis Data Analysis: Intensity vs. Voltage -> Phase Retardation -> Birefringence detector->analysis

Experimental workflow for birefringence measurement.
Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.

Protocol:

  • Two types of liquid crystal cells are used: one with planar alignment and one with homeotropic alignment.

  • The cells are filled with the liquid crystal sample.

  • The capacitance of the planar-aligned cell (C⊥) and the homeotropic-aligned cell (C∥) is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivities are calculated using the formula ε = (C * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity can be determined by measuring the transient current response of a liquid crystal cell to a step voltage.

Protocol:

  • A planar-aligned liquid crystal cell is filled with the sample.

  • A step voltage is applied to the cell, causing the director to rotate.

  • The transient current flowing through the cell is measured as a function of time.

  • The rotational viscosity (γ₁) can be extracted from the time constant of the current decay, which is related to the reorientation dynamics of the liquid crystal molecules.

Applications and Concluding Remarks

The choice between this compound and cyanobiphenyls like 5CB is dictated by the specific requirements of the intended application.

  • Cyanobiphenyls (e.g., 5CB) are ideal for applications requiring high dielectric anisotropy and moderate birefringence, such as in conventional twisted nematic and in-plane switching LCDs. [4]Their well-understood properties and commercial availability make them a reliable choice for both research and industrial applications. [1][2]

  • Alkylcyclohexylphenols (e.g., this compound) are valuable as components in liquid crystal mixtures where low viscosity and a modification of the birefringence and clearing point are desired. [8][12][13]Their lower viscosity can contribute to faster switching times, which is critical for video-rate displays. The phenolic group also provides a handle for creating more complex, functional liquid crystal molecules. [5] In conclusion, while cyanobiphenyls remain a cornerstone of the liquid crystal field due to their robust performance characteristics, alkylcyclohexylphenols offer a valuable alternative for fine-tuning the properties of liquid crystal mixtures. The lower viscosity and different dielectric and optical properties of the cyclohexyl-containing compounds provide a greater parameter space for the design of next-generation liquid crystal materials. Further experimental characterization of pure this compound would be highly beneficial to the field to enable more direct and quantitative comparisons.

References

  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. [Link]
  • Lagerwall, J. P. F. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 1-21. [Link]
  • Taylor & Francis Online. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]
  • AIP Publishing. Conformation-dependent molecular association and spectral properties of 4-pentyl-4′-cyanobiphenyl liquid crystal in different phases. [Link]
  • Kyoto Electronics Manufacturing Co., Ltd. Temperature dependence of viscosity of liquid crystal. [Link]
  • PubMed. Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. [Link]
  • Yantai Xianhua Technology Group Co., Ltd. 4-(trans-4-Ethylcyclohexyl)phenol. [Link]
  • Langmuir.
  • Taylor & Francis Online. Viscosity Behavior of Liquid Crystals. [Link]
  • Taylor & Francis Online. 4'-pentyl-4-cyanobiphenyl - 5CB. [Link]
  • Optica Publishing Group. Measurement of birefringence of nematic liquid crystal material by multiple-wavelength interferometry using nearly common-path single-stage Mach–Zehnder interferometer. [Link]
  • Scilit.
  • Optica Publishing Group. Birefringence measurements of liquid crystals. [Link]
  • ResearchGate.
  • MDPI.
  • AIP Publishing.
  • Google Patents. Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol.

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Performance Analysis of 4-(trans-4-Heptylcyclohexyl)phenol in Liquid Crystal Displays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed performance analysis of 4-(trans-4-Heptylcyclohexyl)phenol, a liquid crystal compound, for its application in Liquid Crystal Displays (LCDs). We will delve into its key physical properties, compare it with other relevant liquid crystal materials, and provide standardized protocols for its characterization. This document is intended for researchers and scientists in the fields of materials science and display technology.

Introduction to this compound (PCH-7)

This compound, often abbreviated as PCH-7, is a member of the cyanophenylcyclohexane (PCH) family of liquid crystals. These materials are noted for their chemical stability, low viscosity, and a wide nematic temperature range, making them valuable components in liquid crystal mixtures for display applications. The core structure consists of a cyclohexyl ring linked to a phenol group, with a heptyl chain attached to the cyclohexane. The phenol group provides a site for further chemical modification or hydrogen bonding, influencing the material's dielectric properties.

The primary role of PCH-7 in an LCD mixture is often as a component in a eutectic mixture. While single liquid crystal compounds have defined melting and clearing points, commercial LCDs require a material that remains in the liquid crystal phase over a broad operational temperature range (e.g., -20°C to 80°C). By combining PCH-7 with other liquid crystal molecules, a eutectic mixture is formed, which has a lower melting point and a wider nematic range than any of its individual components.

Comparative Liquid Crystal Materials

To properly evaluate the performance of PCH-7, it is essential to compare it against other well-established liquid crystal compounds. For this guide, we will use the widely studied 4-Cyano-4'-pentylbiphenyl (5CB) as a primary benchmark. 5CB is a archetypal liquid crystal known for its strong positive dielectric anisotropy and room-temperature nematic phase, making it a frequent subject of academic research and a component in older display formulations.

Below are the chemical structures of PCH-7 and 5CB for comparison.

cluster_PCH7 This compound (PCH-7) cluster_5CB 4-Cyano-4'-pentylbiphenyl (5CB) PCH7 PCH7 CB5 CB5

Caption: Chemical structures of PCH-7 and 5CB.

Key Performance Metrics and Comparative Analysis

The performance of a liquid crystal in an LCD is determined by a set of key physical properties. The following table summarizes these properties for PCH-7 and compares them with 5CB. The selection of a material for a specific application is always a trade-off between these parameters to achieve the desired display performance.

PropertySymbolDefinitionPCH-75CBPerformance Implication
Clearing PointTN-ITemperature of the Nematic to Isotropic phase transition.79.5 °C35.3 °CDefines the upper limit of the device's operating temperature range. A higher TN-I is generally desirable for robust performance.
Optical Anisotropy (Birefringence)ΔnThe difference between the extraordinary (ne) and ordinary (no) refractive indices.~0.10 - 0.12~0.18 - 0.20A higher Δn allows for a thinner cell gap (d), which can lead to faster response times (τ ~ d²). However, it can also introduce coloration.
Dielectric AnisotropyΔεThe difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director.Positive+11.5Determines the threshold voltage (Vth) required to switch the liquid crystal molecules. A larger positive Δε results in a lower Vth.
Rotational Viscosityγ1A measure of the internal friction that resists the reorientation of the liquid crystal director.ModerateHighDirectly impacts the switching speed of the display. Lower viscosity leads to faster response times. PCH compounds are known for their relatively low viscosity.

Note: Exact values can vary with temperature and measurement frequency. The values provided are typical literature values for comparative purposes.

Expert Interpretation:

The data clearly illustrates the trade-offs in material selection. 5CB possesses a very high dielectric anisotropy, which is excellent for achieving a low threshold voltage. However, its clearing point is only slightly above room temperature, making it unsuitable as a standalone material for most applications. Its viscosity is also relatively high.

PCH-7, on theother hand, offers a significantly higher clearing point, ensuring stability over a much wider temperature range. Its primary advantage lies in its characteristically low viscosity compared to many biphenyl compounds, which is a critical factor for achieving the fast response times required by modern displays. While its dielectric and optical anisotropies are more moderate, it serves as an excellent base component in a mixture where other materials can be added to tune these specific parameters to the desired levels. This is a classic example of materials engineering , where the final formulation is a carefully balanced cocktail of compounds, each contributing a specific desirable characteristic.

Experimental Characterization Protocols

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. Below are the methodologies for measuring the key parameters discussed.

Measurement of Clearing Point (TN-I) via Differential Scanning Calorimetry (DSC)

The Nematic-Isotropic (N-I) phase transition is a first-order transition associated with a specific latent heat. DSC is the most reliable method for its determination.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sample evaporation. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its clearing point (e.g., 100°C for PCH-7) to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its melting point.

    • Heat the sample again at the same controlled rate through its melting and clearing transitions.

  • Data Analysis: The clearing point (TN-I) is identified as the onset temperature of the endothermic peak corresponding to the N-I transition during the second heating cycle.

Caption: Workflow for determining the clearing point using DSC.

Measurement of Optical Anisotropy (Δn) via Abbe Refractometer

Optical anisotropy is determined by measuring the two principal refractive indices, ne (extraordinary) and no (ordinary), and calculating the difference (Δn = ne - no).

Methodology:

  • LC Cell Preparation: Use a planar alignment cell with a known cell gap. The inner surfaces are coated with a rubbed polyimide layer to induce a homogeneous alignment of the liquid crystal molecules parallel to the rubbing direction.

  • Cell Filling: Fill the cell with the liquid crystal sample in its isotropic phase via capillary action to ensure no air bubbles are trapped.

  • Temperature Control: Place the filled cell on the prism of an Abbe refractometer equipped with a temperature-controlled stage. Set the measurement temperature (e.g., 25°C).

  • Measurement of no: Orient the cell such that the rubbing direction (and thus the LC director) is perpendicular to the polarization direction of the incident light. Measure the refractive index. This value is no.

  • Measurement of ne: Rotate the cell by 90 degrees so the rubbing direction is parallel to the polarization direction of the incident light. Measure the refractive index. This value is ne.

  • Calculation: Calculate the birefringence as Δn = ne - no.

Causality in Protocol: The use of a planar alignment cell is critical. Without a uniform alignment of the liquid crystal molecules, the measured refractive index would be an average value, not the distinct ne and no required for an accurate Δn determination. Temperature control is equally vital, as refractive indices are temperature-dependent.

Relationship Between Physical Properties and LCD Performance

The choice of a liquid crystal material is dictated by how its fundamental physical properties translate into the final performance characteristics of the display. This relationship is a cornerstone of LCD design.

G visc Rotational Viscosity (γ1) resp_time Response Time (τ) visc->resp_time delta_eps Dielectric Anisotropy (Δε) v_th Threshold Voltage (V_th) delta_eps->v_th delta_n Optical Anisotropy (Δn) delta_n->resp_time contrast Contrast Ratio delta_n->contrast k_elastic Elastic Constants (K_ii) k_elastic->v_th view_angle Viewing Angle k_elastic->view_angle

Caption: Influence of physical properties on key LCD performance metrics.

As the diagram illustrates, a lower rotational viscosity (γ1) directly leads to a faster response time . The threshold voltage (Vth) , the minimum voltage needed to start the switching process, is inversely proportional to the square root of the dielectric anisotropy (Δε) . Therefore, a material like 5CB with a high Δε will have a low Vth, which is beneficial for low-power applications. The optical anisotropy (Δn) influences both the response time and the contrast ratio , as it dictates the phase retardation of light passing through the display.

Conclusion

This compound (PCH-7) is a highly valuable liquid crystal material, not as a standalone product, but as a foundational component in advanced eutectic mixtures. Its primary strengths—a high clearing point and low rotational viscosity—directly address the critical industry demands for thermally stable displays with rapid switching speeds. While its dielectric and optical anisotropies are moderate, they can be effectively tuned by formulating mixtures with other mesogenic compounds, such as cyanobiphenyls or tolanes, that possess higher values for these properties. The systematic characterization of these individual components, using the protocols outlined in this guide, is the fundamental first step in the rational design and optimization of liquid crystal mixtures for next-generation display technologies.

References

  • PubChem - 4-((1r,4r)-4-Heptylcyclohexyl)phenol: Compound summary for PCH-7 including basic properties and structure.
  • PubChem - 4'-Pentyl-4-biphenylcarbonitrile: Compound summary for 5CB including properties and structure.
  • Liquid Crystals: Their Physics, Chemistry and Applications: A comprehensive book covering the fundamental principles and applications of liquid crystals. Source: Cambridge University Press.[Link]
  • Differential Scanning Calorimetry (DSC): An overview of the DSC technique, its principles, and applications in materials science. Source: Mettler Toledo.[Link]

A Practical Guide to Cross-Referencing Spectral Data for 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and drug development, the precise characterization of molecular structure is paramount. For novel compounds like 4-(trans-4-Heptylcyclohexyl)phenol, a liquid crystal intermediate, rigorous spectral analysis is not just a quality control measure; it is the foundation of its application. This guide provides a comprehensive framework for obtaining and interpreting key spectral data (¹H NMR, ¹³C NMR, MS, and IR) for this compound. In the absence of a complete public spectral dataset for this compound, we will utilize spectral data from the closely related structure, 4-cyclohexylphenol, as a foundational reference. This comparative approach will empower researchers to predict, analyze, and validate the spectral features of the target molecule.

The Imperative of Spectral Cross-Referencing

Cross-referencing spectral data from multiple analytical techniques is a cornerstone of structural elucidation. Each technique provides a unique piece of the molecular puzzle. Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment and connectivity of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) maps the carbon framework. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the elemental composition. Finally, Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. By integrating these datasets, a self-validating system is created, ensuring the identity and purity of the compound under investigation.

Reference Spectral Data: 4-Cyclohexylphenol

As a proxy for our target molecule, we will first examine the spectral data for 4-cyclohexylphenol (CAS No. 1131-60-8). The key difference between this reference and our target compound is the presence of a heptyl group on the cyclohexane ring of the latter. This structural difference will be the basis for our comparative analysis.

Table 1: Spectral Data Summary for 4-Cyclohexylphenol

Technique Key Features Source
¹H NMR Aromatic protons, cyclohexyl protons, and hydroxyl proton signals.NIST WebBook[1][2][3][4], ChemicalBook[5]
¹³C NMR Distinct signals for aromatic and aliphatic carbons.Predicted data and general principles[6]
Mass Spec. Molecular ion peak (M⁺) and characteristic fragmentation patterns.NIST WebBook[1][2][3][4]
IR Spec. Broad O-H stretch, aromatic C-H and C=C stretches, and C-O stretch.NIST WebBook[1][2][4]

Predicted Spectral Characteristics of this compound

Building upon the data for 4-cyclohexylphenol, we can predict the spectral features of this compound. The addition of the trans-heptylcyclohexyl group will introduce specific changes:

  • ¹H NMR: Expect additional signals in the aliphatic region (approx. 0.8-1.5 ppm) corresponding to the heptyl chain protons, including a characteristic triplet for the terminal methyl group. The trans-configuration of the cyclohexane ring will influence the coupling constants of the cyclohexyl protons.

  • ¹³C NMR: Additional peaks will appear in the aliphatic region of the spectrum corresponding to the seven carbons of the heptyl group.

  • Mass Spectrometry: The molecular weight will increase to 274.44 g/mol . The fragmentation pattern will likely show losses of the heptyl group and fragments of the cyclohexane ring.

  • IR Spectroscopy: The spectrum will be very similar to 4-cyclohexylphenol, with the addition of more pronounced C-H stretching and bending vibrations from the heptyl chain in the 2850-2960 cm⁻¹ and ~1465 cm⁻¹ regions, respectively.[7][8][9][10][11]

Experimental Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic properties of atomic nuclei.[6][12][13][14][15]

Diagram 1: Workflow for NMR Sample Preparation and Analysis

NMR_Workflow A 1. Sample Weighing (5-20 mg for ¹H, 20-50 mg for ¹³C) B 2. Solvent Selection (e.g., CDCl₃, DMSO-d₆) A->B Choose appropriate deuterated solvent C 3. Dissolution (in 0.6-0.7 mL solvent) B->C Ensure complete dissolution D 4. Transfer to NMR Tube C->D Filter if necessary E 5. Spectrometer Setup (Locking, Shimming, Tuning) D->E Insert into spectrometer F 6. Data Acquisition E->F Set acquisition parameters G 7. Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G Obtain FID

Caption: A stepwise workflow for preparing and analyzing an NMR sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[16][17] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).[18] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. Any solid particulates will degrade the quality of the spectrum.[17]

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[17][19]

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.[16]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[16]

    • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the Free Induction Decay (FID) signal.

    • Processing: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and baseline corrected for accurate analysis.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[20][21][22][23][24]

Diagram 2: Workflow for Direct Infusion Mass Spectrometry

MS_Workflow A 1. Sample Preparation (Dilute solution in suitable solvent) B 2. Syringe Loading A->B Ensure homogeneity C 3. Direct Infusion Setup (Syringe pump connected to ion source) B->C Set flow rate D 4. Ionization (e.g., ESI, APCI) C->D Generate gas-phase ions E 5. Mass Analysis (Quadrupole, TOF) D->E Separate ions by m/z F 6. Data Acquisition and Analysis E->F Generate mass spectrum

Caption: A generalized workflow for direct infusion mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI). A typical concentration is in the range of 1-10 µg/mL.

  • Instrumental Analysis (Direct Infusion):

    • Load the sample solution into a syringe and mount it on a syringe pump.[25][26]

    • Connect the syringe to the mass spectrometer's ion source via appropriate tubing.

    • Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).[26]

    • Ionization: Apply appropriate source conditions (e.g., capillary voltage, nebulizing gas flow, and temperature) to generate gas-phase ions. For alkylphenols, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode can be effective, often yielding a deprotonated molecule [M-H]⁻.[20]

    • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Protocol 3: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. This provides a "fingerprint" of the functional groups present.[27][28][29][30][31]

Diagram 3: Workflow for ATR-FTIR Spectroscopy

FTIR_Workflow A 1. Background Scan (Clean ATR crystal) B 2. Sample Application (Place small amount on crystal) A->B Record background spectrum C 3. Apply Pressure (Ensure good contact) B->C Solid or liquid sample D 4. Sample Scan C->D Initiate scan E 5. Data Processing (Background subtraction) D->E Generate transmittance/absorbance spectrum F 6. Spectrum Analysis E->F Identify characteristic peaks

Sources

A Comparative Guide to the Structure-Property Relationships of 4-Alkylcyclohexylphenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of Utility and Concern

4-Alkylcyclohexylphenols are a subset of alkylphenols, which are synthetic compounds widely used in the production of detergents, emulsifiers, and other industrial products.[1][2] Their molecular structure, characterized by a phenol ring substituted with a cyclohexyl group that is itself substituted with an alkyl chain at the 4-position, imparts valuable surfactant properties. However, this same structure is at the heart of growing environmental and health concerns. Several alkylphenolic compounds have been identified as endocrine-disrupting chemicals (EDCs), capable of mimicking natural hormones and potentially interfering with the endocrine systems of wildlife and humans.[3][4][5][6][7] This guide will dissect the structure-property relationships of 4-alkylcyclohexylphenols to illuminate the molecular features that govern their efficacy in industrial applications versus their potential for adverse biological effects.

Synthesis of 4-Alkylcyclohexylphenols

The synthesis of 4-alkylcyclohexylphenols can be achieved through several routes, often starting from readily available chemical precursors. A common method involves the hydroalkylation of phenol with a suitable cyclohexene derivative in the presence of a catalyst. For instance, 4-cyclohexylphenol can be synthesized by reacting phenol with cyclohexene using a palladium catalyst and a molten salt medium.[8] Alternative methods include the Friedel-Crafts acylation and alkylation of biphenyl, followed by a series of reduction, oxidation, and hydrogenation steps to yield 4-(4'-alkylcyclohexyl)cyclohexanols, which can then be converted to the corresponding phenols.[9] The choice of synthetic route can influence the yield, purity, and isomeric distribution of the final product.

A generalized synthetic workflow can be visualized as follows:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenol Phenol Alkylation Alkylation Phenol->Alkylation Cyclohexene Cyclohexene Cyclohexene->Alkylation 4-Cyclohexylphenol 4-Cyclohexylphenol Alkylation->4-Cyclohexylphenol

Caption: Generalized workflow for the synthesis of 4-cyclohexylphenol.

Physicochemical Properties: The Influence of the Alkyl Chain

The physicochemical properties of 4-alkylcyclohexylphenols are critical determinants of their environmental fate, bioavailability, and interaction with biological systems.[10] Key properties such as water solubility, lipophilicity (often expressed as the octanol-water partition coefficient, logP), and vapor pressure are directly influenced by the length and branching of the alkyl chain.

PropertyRelationship with Alkyl Chain LengthRationale
Water Solubility DecreasesIncreasing the length of the nonpolar alkyl chain reduces the overall polarity of the molecule, making it less soluble in water.
Lipophilicity (logP) IncreasesA longer alkyl chain increases the molecule's affinity for nonpolar environments, such as lipids and organic matter in the environment.
Vapor Pressure DecreasesIncreasing molecular weight and intermolecular forces associated with a longer alkyl chain lead to lower volatility.
Molecular Weight IncreasesDirectly proportional to the number of carbon and hydrogen atoms in the alkyl chain.

These relationships are crucial for predicting how these compounds will behave in the environment. For example, higher lipophilicity suggests a greater tendency to bioaccumulate in the fatty tissues of organisms.[11]

Structure-Activity Relationship: Estrogenic Activity

The primary concern surrounding 4-alkylcyclohexylphenols is their potential to act as xenoestrogens, mimicking the effects of the natural hormone 17β-estradiol.[4] This estrogenic activity is highly dependent on the specific molecular structure of the compound.

Key Structural Features for Estrogenic Activity:

  • Position of the Alkyl Group: The para position (4-position) on the phenol ring is associated with the highest estrogenic activity compared to the ortho or meta positions.[12][13] This is likely due to the steric requirements of the estrogen receptor binding pocket.

  • Alkyl Chain Length: Optimal estrogenic activity is generally observed with alkyl chains of intermediate length (e.g., three to six carbons).[14]

  • Alkyl Chain Branching: Tertiary branched alkyl groups tend to confer higher estrogenic activity than linear or secondary branched chains.[12][13] For example, 4-tert-octylphenol is a potent estrogen mimic.[15]

  • Unhindered Phenolic Hydroxyl Group: The presence of a free hydroxyl group on the phenol ring is essential for binding to the estrogen receptor.

The interaction with the estrogen receptor is a critical event that initiates a cascade of cellular responses.

EstrogenReceptorBinding Alkylcyclohexylphenol Alkylcyclohexylphenol Binding Binding Alkylcyclohexylphenol->Binding Estrogen_Receptor Estrogen Receptor (ER) Estrogen_Receptor->Binding ER_Complex Activated ER Complex Binding->ER_Complex Gene_Expression Altered Gene Expression ER_Complex->Gene_Expression Biological_Effects Endocrine Disruption Gene_Expression->Biological_Effects YeastTwoHybrid cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_assay Assay Yeast_Culture Culture Yeast with hER and Reporter Gene Add_Compound Add Test Compound Yeast_Culture->Add_Compound Incubate Incubate for 2-3 days Add_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add β-galactosidase Substrate (ONPG) Lyse_Cells->Add_Substrate Measure_Color Measure Colorimetrically Add_Substrate->Measure_Color

Caption: Experimental workflow for the Yeast Two-Hybrid Assay.

7.2. Analytical Methods for Detection

Accurate quantification of 4-alkylcyclohexylphenols in environmental and biological samples is crucial for exposure and risk assessment. [16]Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). [17]

Parameter HPLC with Fluorescence Detection (HPLC-FLD) Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.01 - 1 µg/L 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L 0.05 - 0.5 µg/L
Accuracy (Recovery %) 80 - 110% 70 - 120%
Precision (RSD %) < 15% < 20%

| Matrix Effect | Moderate | Low (with derivatization) |

Data adapted from studies on structurally similar long-chain alkylphenols. [17]

Conclusion and Future Directions

The structure-property relationships of 4-alkylcyclohexylphenols highlight a classic example of the dual nature of chemicals in modern society. While their molecular architecture provides desirable properties for industrial applications, it also confers the potential for significant environmental and health risks, particularly through endocrine disruption. A thorough understanding of how modifications to the alkyl chain and substitution patterns on the phenol ring affect physicochemical properties, biological activity, and biodegradability is paramount for the rational design of safer and more sustainable alternatives.

Future research should focus on developing a more comprehensive understanding of the metabolism and toxicokinetics of these compounds in various organisms, including humans. Additionally, the development of robust and cost-effective analytical methods for routine monitoring is essential for effective environmental management and public health protection.

References

  • Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. (2018). PubMed. [Link]
  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]
  • Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol. (2021).
  • Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. (2011).
  • Estrogenic activity of alkylcyclohexanones and alkylcyclohexanols in rainbow trout estrogen receptor binding and liver slices Vtg mRNA expression assays. (2025).
  • The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol. (2017). PubMed. [Link]
  • Preparation of 4-methyl-2-cyclohexylphenol. (1991).
  • White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175-182. [Link]
  • Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. (2002). PubMed. [Link]
  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. (2021). Green Chemistry. [Link]
  • Estrogenic activity of alkylcyclohexanones and alkylcyclohexanols in rainbow trout estrogen receptor binding and liver slices Vtg mRNA expression assays. (2025). PubMed. [Link]
  • Structural features of alkylphenolic chemicals associated with estrogenic activity. (1997). PubMed. [Link]
  • Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes. (2011). PubMed. [Link]
  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024). PubMed. [Link]
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (2006). PMC. [Link]
  • Estrogenicity of alkylphenolic compounds: A 3-D structure-activity evaluation of gene activ
  • Physicochemical Properties and Environmental Fate. (2014).
  • Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. (2003).
  • Method for manufacture of cyclohexylphenols. (1933).
  • Synthesis method of 4-substituted cyclohexanone. (2021).
  • Endocrine-Disrupting Chemicals: Do Polyphenols Advantage or Counteract Their Activity? (2024). IMR Press. [Link]
  • Alkylphenol ethoxylates and alkylphenols - update information on occurrence, fate and toxicity in aquatic environment. (2013).
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2014). NIH. [Link]
  • Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regul
  • Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. (2013). Biblioteka Nauki. [Link]
  • Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. (2001). PubMed. [Link]
  • Cytotoxic effects of 4-octylphenol on fish hep
  • Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Neg
  • Toxicological aspects of the use of phenolic compounds in disease prevention. (2011). PMC. [Link]
  • Metabolic pathways for aerobic biodegradation of phenol. (n.d.).
  • Endocrine Disruptors - Common Chemicals That Severely Alter Your Hormones. (2023). YouTube. [Link]
  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. (2022). Regular Article. [Link]
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2018). MDPI. [Link]
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

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A Researcher's Guide to the Influence of Alkyl Chain Length on the Viscosity of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the research and development of liquid crystal (LC) technologies, a fundamental understanding of how molecular structure dictates bulk physical properties is paramount. Among these properties, viscosity is a critical parameter that governs the dynamic response of LCs in applications ranging from high-speed display devices to tunable optical components. This guide provides an in-depth, objective comparison of how the terminal alkyl chain length of calamitic (rod-like) liquid crystals influences their viscosity, supported by established experimental data and methodologies.

The Molecular Origins of Viscosity in Liquid Crystals

Viscosity in any fluid is a measure of its resistance to flow, arising from internal friction between molecules. In nematic liquid crystals, this is a particularly complex phenomenon. Unlike isotropic liquids, the orientational order of LCs means that viscosity is highly anisotropic. The energy dissipation, and thus the measured viscosity, depends critically on the orientation of the liquid crystal director (the average direction of the long molecular axes) relative to the direction of flow and the velocity gradient.

The dominant factors at the molecular level that contribute to viscosity are:

  • Intermolecular Forces: Stronger van der Waals forces, arising from induced dipoles along the molecular structure, lead to greater resistance to molecular rearrangement and thus higher viscosity. Longer alkyl chains increase the surface area for these interactions.[1]

  • Molecular Shape and Packing: The aspect ratio (length-to-width) of the molecules influences how easily they can move past one another. Longer molecules can lead to increased entanglement.

  • Orientational Order Parameter (S): A higher degree of collective alignment (higher S) can influence the viscosity coefficients.

The hydrodynamics of nematic LCs are described by the Ericksen-Leslie theory , which defines a set of six viscosity coefficients known as Leslie coefficients (α₁ to α₆).[2][3] However, for many practical applications, we are concerned with specific, measurable viscosities, such as the rotational viscosity (γ₁) and the effective flow viscosities. Rotational viscosity (γ₁), in particular, is a crucial parameter as it governs the reorientation time of the LC director under an external field, directly impacting the switching speed of a display device.[4][5]

Comparative Analysis: The n-Alkyl-4,4'-Cyanobiphenyl (nCB) Homologous Series

To isolate the effect of the alkyl chain, it is instructive to examine a homologous series of compounds where only the number of carbons in the alkyl tail (n) changes. The n-alkyl-4,4'-cyanobiphenyl (nCB) family is a well-studied and commercially important class of LCs that serves as an excellent case study.

The primary trend observed is that viscosity generally increases with increasing alkyl chain length . This is intuitively explained by the corresponding increase in intermolecular van der Waals forces.[1] A longer chain provides a larger surface area for interaction with neighboring molecules, increasing the energy required for them to slide past one another.

However, the trend is not strictly linear. A more nuanced phenomenon known as the "odd-even effect" is observed.[6][7][8] This effect describes an alternating pattern in physical properties, including viscosity and the nematic-isotropic transition temperature, depending on whether the alkyl chain has an odd or even number of carbon atoms.

An even-numbered chain can adopt a more extended, all-trans conformation, leading to a greater molecular length and stronger anisotropic interactions compared to the next odd-numbered homolog. This results in a "zig-zag" pattern superimposed on the general upward trend of viscosity with chain length.[6][9]

Quantitative Data Summary

The table below presents a comparison of the rotational viscosity (γ₁) for two prominent members of the nCB family: 5CB and 8CB. The data is presented at a reduced temperature (T - TNI), where TNI is the nematic-isotropic transition temperature, to provide a standardized comparison point that accounts for differences in their nematic ranges.

CompoundAlkyl Chain Length (n)Nematic Range (°C)[5]Rotational Viscosity, γ₁ (mPa·s) at T ≈ 34°C
5CB 522.5 - 35.0~75 - 100[10][11]
8CB 833.5 - 40.5~150 - 200[5]

Note: Absolute viscosity values can vary between measurement techniques and literature sources due to differing experimental conditions. The values provided represent a typical range found in experimental studies.

As the data clearly indicates, 8CB, with its longer octyl chain, exhibits a significantly higher rotational viscosity than 5CB, which has a pentyl chain. This has direct consequences for applications; devices using 5CB will inherently have faster switching times than those based on 8CB, all other factors being equal.

G cluster_input Molecular Structural Parameter cluster_mechanism Governing Physical Mechanisms cluster_output Resulting Bulk Property Alkyl Chain Length Alkyl Chain Length Intermolecular Forces Intermolecular Forces Alkyl Chain Length->Intermolecular Forces Increases van der Waals Interactions Molecular Packing & Shape Molecular Packing & Shape Alkyl Chain Length->Molecular Packing & Shape Modifies Aspect Ratio & Entanglement Viscosity Viscosity Intermolecular Forces->Viscosity Directly Increases Molecular Packing & Shape->Viscosity Influences (Odd-Even Effect)

Experimental Protocol: Measuring Rotational Viscosity (γ₁)

The rotational viscosity is not measured directly but is typically extracted from the dynamic response of a liquid crystal cell to an electric field. One common and reliable method involves measuring the electro-optic response time of a homogeneous (planar-aligned) LC cell.[4]

Principle

When a voltage above the Fréedericksz transition threshold is applied to a planar-aligned nematic cell, the LC director reorients. When the voltage is switched off, the director relaxes back to its initial state. The relaxation time (τ_off) is directly related to the rotational viscosity (γ₁) and the splay elastic constant (K₁₁) by the following equation:

τ_off = (γ₁ * d²) / (K₁₁ * π²)

Where d is the cell gap thickness. By measuring τ_off and knowing d and K₁₁, one can calculate γ₁.

Step-by-Step Methodology
  • Cell Preparation:

    • Fabricate a "sandwich" cell using two transparent conductive oxide (e.g., ITO) coated glass substrates.

    • Spin-coat a polyimide alignment layer onto the ITO surfaces.

    • Unidirectionally rub the polyimide layers to induce a homogeneous planar alignment.

    • Assemble the cell using a UV-curable adhesive containing spacer beads of a known diameter (e.g., 5 µm) to ensure a uniform cell gap, d.

    • Fill the cell with the liquid crystal sample (e.g., 5CB or 8CB) in its isotropic phase via capillary action to avoid flow alignment, then slowly cool it into the nematic phase.

  • Experimental Setup:

    • Place the filled LC cell on a temperature-controlled stage (e.g., a Linkam hot stage) mounted on a polarizing optical microscope.

    • Position the cell such that the rubbing direction is at 45° to the crossed polarizers to achieve maximum optical contrast.

    • Connect the cell's electrodes to a function generator capable of producing a square wave voltage, coupled with a high-frequency amplifier.

    • Use a photodiode detector to measure the optical transmittance through the cell, connected to an oscilloscope to record the signal.

  • Measurement Procedure:

    • Set the temperature controller to the desired measurement temperature. Allow the system to equilibrate.

    • Apply a square wave voltage (e.g., 10 V, 1 kHz) to the cell, sufficient to fully switch the LC director.

    • Observe the change in optical transmittance on the oscilloscope.

    • Switch off the voltage and record the decay of the transmittance signal.

    • The relaxation time (τ_off) is defined as the time it takes for the optical signal to decay from 90% to 10% of its maximum change.

  • Data Analysis:

    • Repeat the measurement multiple times at each temperature to ensure reproducibility and calculate an average τ_off.

    • Obtain the value of the splay elastic constant (K₁₁) for the specific liquid crystal at the measurement temperature from literature or separate capacitance-voltage measurements.[4]

    • Rearrange the relaxation time equation to solve for the rotational viscosity: γ₁ = (τ_off * K₁₁ * π²) / d²

G cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_measure Measurement cluster_analysis Data Analysis A Fabricate & Fill Planar-Aligned LC Cell B Mount Cell on Temperature-Controlled Stage A->B C Connect to Voltage Source & Oscilloscope B->C D Apply Voltage (Switch ON) C->D E Remove Voltage (Switch OFF) D->E F Record Optical Decay Curve E->F G Measure Relaxation Time (τ_off) from 90% to 10% F->G H Calculate Rotational Viscosity (γ₁) using τ_off, K₁₁, and cell gap (d) G->H

Implications for Material Design and Application

The relationship between alkyl chain length and viscosity is not merely of academic interest; it is a cornerstone of material design for LC applications.

  • Display Technologies (LCDs): For fast-switching displays, such as those used in gaming monitors or field-sequential color systems, low rotational viscosity is essential.[4] This necessitates the use of LC molecules with shorter alkyl chains or the formulation of eutectic mixtures designed to minimize overall viscosity.

  • Optical Communications: In devices like variable optical attenuators or wavelength-selective switches, switching speed is also critical. Materials with lower viscosity are preferred to meet the demanding performance requirements of modern networks.

  • Sensors and Actuators: While speed may be less critical in some sensor applications, the viscosity still influences the response time to external stimuli. The choice of alkyl chain length allows for the tuning of this response.

References

  • Bradshaw, M. J., et al. (2007). Flow Aligned Viscosities of Cyanobiphenyls. Molecular Crystals and Liquid Crystals, 62(1-2), 131-143. [Link]
  • Pająk, G., et al. (2020). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Martínez-Felipe, A., et al. (2013). Electro-rheology study of a series of liquid crystal cyanobiphenyls: experimental and theoretical treatment.
  • Gauza, S., et al. (2015). Ultra-low viscosity liquid crystal materials. Optics Express, 23(15), 19471-19479. [Link]
  • Kneppe, H., Schneider, F., & Sharma, N. K. (1981). Rotational viscosity of nematic liquid crystals. Berichte der Bunsengesellschaft für physikalische Chemie, 85(9), 784-789. [Link]
  • Jákli, A., et al. (2019). Oligomeric odd-even effect in liquid crystals. Materials Horizons, 6(7), 1419-1426. [Link]
  • Bhattacharya, S., et al. (2022). Influence of Carbon Quantum Dots on the Orientational Order and Rotational Viscosity of 8CB. Crystals, 12(10), 1435. [Link]
  • Basu, R., Garvey, A., & Kinnamon, D. (2015). Effects of graphene on electro-optic response and ion-transport in a nematic liquid crystal. Journal of Applied Physics, 117(7), 074301. [Link]
  • Leslie, F. M. (2000).
  • Helfrich, W. (1972). Molecular Theory of Flow Alignment of Nematic Liquid Crystals. The Journal of Chemical Physics, 56(7), 3187-3189. [Link]
  • Hentschke, R. (2009). Flow alignment phenomena in liquid crystals studied by molecular dynamics simulation. The Journal of Chemical Physics, 131(14), 144901. [Link]

Sources

Evaluating the Electro-Optical Properties of 4-(trans-4-Heptylcyclohexyl)phenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of liquid crystal materials, the precise characterization of molecular properties is paramount for the development of advanced electro-optical devices. This guide provides an in-depth evaluation of the electro-optical properties of 4-(trans-4-Heptylcyclohexyl)phenol, a key intermediate in the synthesis of high-performance liquid crystal mixtures.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative analysis with relevant alternative materials and detailing the experimental protocols necessary for their characterization.

The unique molecular architecture of this compound, featuring a rigid trans-cyclohexylphenyl core and a flexible heptyl chain, imparts desirable mesogenic properties.[1] The trans configuration ensures a linear molecular shape, which is crucial for the formation of the nematic liquid crystal phase, while the alkyl chain influences the material's viscosity and response speed.[1] The terminal phenol group provides a reactive site for further molecular engineering, allowing for the tuning of properties such as dielectric anisotropy. This guide will delve into the key electro-optical parameters that define the performance of this and related materials: birefringence (Δn), dielectric anisotropy (Δε), and threshold voltage (Vth).

Comparative Analysis of Electro-Optical Properties

Compound/MixtureBirefringence (Δn) at 589 nm, 20°CDielectric Anisotropy (Δε) at 1 kHz, 20°CThreshold Voltage (Vth) (Volts)Nematic Range (°C)
This compound (Target) Not AvailableNot AvailableNot AvailableNot Available
4-(trans-4-Propylcyclohexyl)phenol Not AvailableNot AvailableNot AvailableMelting Point: 138°C[1]
4-(trans-4-Pentylcyclohexyl)phenol Not AvailableNot AvailableNot AvailableUsed in TN displays[1]
5CB (4-pentyl-4'-cyanobiphenyl) ~0.19~+11.5~1.5-2.022.5 - 35.0[3]
7CB (4-heptyl-4'-cyanobiphenyl) ~0.17~+10.0~1.7-2.228.5 - 42.0[3]
E7 Liquid Crystal Mixture ~0.225~+13.8~1.0-1.5-10 - 61
PCH5 (4-(trans-4-Pentylcyclohexyl)benzonitrile) Not AvailableNot AvailableNot Available30 - 54.6[4]

Note: The electro-optical properties of the 4-(trans-4-alkylcyclohexyl)phenol series are not widely published. The data for related compounds are provided for comparative purposes. The properties of liquid crystals are temperature and frequency dependent.

The cyanobiphenyls (5CB and 7CB) and the E7 mixture are known for their large positive dielectric anisotropy, a direct result of the strong longitudinal dipole moment of the cyano group.[3] This property is crucial for achieving low threshold voltages in twisted nematic (TN) and other field-effect liquid crystal displays. While the phenol group in our target compound is polar, its contribution to the overall dielectric anisotropy is expected to be significantly lower than that of a cyano group. Consequently, this compound is typically used as a component in liquid crystal mixtures, where other constituents contribute to a large overall dielectric anisotropy.

The birefringence of these materials is primarily determined by the anisotropy of molecular polarizability. The presence of the phenyl and cyclohexyl rings contributes to a relatively high birefringence. The length of the alkyl chain has a more subtle effect on birefringence but significantly influences the melting point and viscosity of the material.

Experimental Protocols for Electro-Optical Characterization

To ensure scientific integrity and provide a basis for reproducible research, this section details the standard experimental procedures for measuring the key electro-optical properties of liquid crystals.

Synthesis and Purification of 4-(trans-4-Alkylcyclohexyl)phenols

The synthesis of 4-(trans-4-alkylcyclohexyl)phenols typically involves a multi-step process. A common route starts with the Friedel-Crafts acylation of a protected phenol, followed by a Clemmensen or Wolff-Kishner reduction of the ketone. The resulting alkylphenyl is then subjected to catalytic hydrogenation to reduce the benzene ring to a cyclohexane ring. This hydrogenation step often yields a mixture of cis and trans isomers, necessitating a subsequent isomerization step, often using a strong base, to enrich the desired trans isomer. Final purification is typically achieved through recrystallization.

SynthesisWorkflow A Protected Phenol B Friedel-Crafts Acylation A->B C Alkyl Phenyl Ketone B->C D Reduction C->D E Alkylphenol D->E F Catalytic Hydrogenation E->F G Cis/Trans Mixture F->G H Isomerization G->H I Trans Isomer Enrichment H->I J Recrystallization I->J K Pure 4-(trans-4-Alkylcyclohexyl)phenol J->K

Figure 1: General synthetic workflow for 4-(trans-4-alkylcyclohexyl)phenols.
Measurement of Birefringence (Δn)

The birefringence of a nematic liquid crystal is the difference between the extraordinary (ne) and ordinary (no) refractive indices. A common and accurate method for its determination is the use of a temperature-controlled Abbé refractometer in conjunction with polarizers.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the liquid crystal is placed between the prisms of the Abbé refractometer. The temperature of the prisms is controlled to the desired measurement temperature.

  • Alignment: A thin film of a polyimide alignment layer is typically coated on the prism surfaces and rubbed to induce a homogeneous planar alignment of the liquid crystal molecules.

  • Measurement of no: A polarizer is placed in the light path, oriented with its transmission axis parallel to the rubbing direction. The refractometer is adjusted to find the critical angle, from which no is determined.

  • Measurement of ne: The polarizer is then rotated by 90 degrees, so its transmission axis is perpendicular to the rubbing direction. The critical angle is again measured to determine ne.

  • Calculation of Δn: The birefringence is calculated as Δn = ne - no.

BirefringenceMeasurement cluster_0 Measurement of n_o cluster_1 Measurement of n_e A Light Source B Polarizer A->B Polarizer || to rubbing B_e B_e A->B_e Polarizer ⟂ to rubbing C Abbé Refractometer Prisms with LC Sample B->C D Detector C->D E Data Analysis D->E Calculate n_o F F E->F Δn = n_e - n_o C_e C_e B_e->C_e LC Sample D_e D_e C_e->D_e D_e->E Calculate n_e

Figure 2: Workflow for birefringence measurement using an Abbé refractometer.
Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter that determines the response of the liquid crystal to an electric field.

Step-by-Step Protocol:

  • Cell Fabrication: Two types of liquid crystal cells are required: a homogeneous cell for measuring ε⊥ and a homeotropic cell for measuring ε∥. These are constructed from two parallel glass plates with transparent indium tin oxide (ITO) electrodes. The inner surfaces are coated with alignment layers (rubbed polyimide for homogeneous, and a homeotropic polyimide or surfactant for homeotropic alignment).

  • Cell Filling: The cells are filled with the liquid crystal material in its isotropic phase via capillary action and then slowly cooled to the desired measurement temperature in the nematic phase.

  • Dielectric Spectroscopy: The capacitance of each cell is measured using a precision LCR meter at a specific frequency (typically 1 kHz).

  • Calculation of ε⊥ and ε∥: The dielectric permittivities are calculated from the measured capacitance (C), the electrode area (A), and the cell gap (d) using the formula ε = (C * d) / (ε₀ * A), where ε₀ is the vacuum permittivity.

  • Calculation of Δε: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Threshold Voltage (Vth)

The threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal molecules in a display cell. For a twisted nematic cell, it is dependent on the elastic constants of the liquid crystal and its dielectric anisotropy.

Step-by-Step Protocol:

  • Cell Preparation: A twisted nematic cell with a 90° twist angle is fabricated and filled with the liquid crystal material.

  • Electro-Optical Setup: The cell is placed between crossed polarizers on a polarizing optical microscope. A function generator and a voltage amplifier are used to apply a variable AC voltage (typically a 1 kHz square wave) to the cell. A photodetector is used to measure the light transmission through the setup.

  • Voltage Sweep: The applied voltage is slowly increased from zero, and the transmitted light intensity is recorded as a function of voltage.

  • Determination of Vth: The threshold voltage is typically defined as the voltage at which the transmittance reaches 10% of its maximum value (V₁₀).

Conclusion and Future Outlook

Future research should focus on the synthesis and characterization of a homologous series of 4-(trans-4-alkylcyclohexyl)phenols to establish clear structure-property relationships. Understanding how the alkyl chain length influences birefringence, dielectric anisotropy, and viscoelastic properties will enable the more precise design of liquid crystal mixtures for next-generation displays and photonic devices. Furthermore, the exploration of derivatives of the phenolic hydroxyl group will open up new avenues for creating novel liquid crystal materials with enhanced functionalities.

References

  • MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
  • Pramana, Journal of Physics. Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases.

Sources

Comparative Performance Analysis of 4-(trans-4-Heptylcyclohexyl)phenol in Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers and Drug Development Professionals

Introduction

4-(trans-4-Heptylcyclohexyl)phenol, hereafter referred to as HCHP, is a synthetic organic compound characterized by a phenol group linked to a heptyl-substituted cyclohexane ring.[1][2][3] This unique molecular architecture, combining a rigid cyclohexyl-phenol core with a flexible heptyl chain, gives it properties that have made it a subject of interest in materials science, particularly as an intermediate for liquid crystals.[1][2][3][4] However, for drug development professionals, the structural similarity of HCHP to other alkylphenols, a class of compounds known to interact with biological systems, necessitates a thorough evaluation of its performance in relevant biological assays.

This guide provides a comprehensive, data-driven comparison of HCHP's performance against other well-characterized alkylphenols. We will delve into its potential endocrine-disrupting activity, a critical consideration in preclinical safety assessment, and evaluate its general cytotoxicity. The objective is to equip researchers with the foundational data and methodologies required to accurately assess the biological profile of HCHP and similar compounds. We will explore the causality behind experimental choices and provide self-validating, detailed protocols for key assays, grounded in authoritative standards from the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties and Structural Analogs

The biological activity of a compound is intrinsically linked to its physicochemical properties. The structure of HCHP, with its polar phenolic head and nonpolar alkylcyclohexyl tail, suggests potential interactions with both hydrophobic and hydrophilic domains of biological macromolecules. Understanding its properties alongside those of common benchmark compounds is crucial for contextualizing performance data.

Several alkylphenols are frequently used as benchmarks in toxicological and pharmacological studies due to their well-documented biological effects. These include 4-n-Nonylphenol (NP) and 4-tert-Octylphenol (OP), both known for their estrogenic activity, and Bisphenol A (BPA), a widely studied compound with endocrine-disrupting properties.[5][6][7][8] Shorter-chain analogs like 4-(trans-4-Propylcyclohexyl)phenol and 4-(trans-4-Pentylcyclohexyl)phenol also provide valuable comparative data, illustrating the influence of alkyl chain length on material and biological properties.[1][9][10][11]

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogPKey Characteristics
This compound (HCHP) C₁₉H₃₀O274.44[2]~10.2~6.1Long alkyl chain, trans-cyclohexyl configuration.[1][2]
4-(trans-4-Propylcyclohexyl)phenol C₁₅H₂₂O218.33[10]10.21[10]4.47[12]Shorter alkyl chain analog.[10][11]
4-(trans-4-Pentylcyclohexyl)phenol C₁₇H₂₆O246.39[9][13]10.21[9]5.25[13]Intermediate alkyl chain analog.[9][13]
4-n-Nonylphenol (NP) C₁₅H₂₄O220.35~10.2~4.5Well-studied weak estrogen mimic.[5][8]
4-tert-Octylphenol (OP) C₁₄H₂₂O206.32~10.2~4.1Branched alkyl chain, known estrogenic activity.[7][8]
Bisphenol A (BPA) C₁₅H₁₆O₂228.29~9.6-10.2~3.3High-profile endocrine disruptor.[7][8]

Note: pKa and LogP values are predicted or typical values found in chemical databases and literature; they serve as estimates for comparison.

Performance in Biological Assays: Endocrine Disruption Potential

A primary concern for phenolic compounds in drug development is their potential to interact with nuclear receptors, particularly the estrogen receptor (ER).[14][15] This interaction can lead to endocrine disruption, interfering with normal hormonal signaling.[15] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have established tiered testing strategies, often beginning with in vitro assays to screen for such activity.[14][15]

Estrogen Receptor (ER) Binding Affinity

The initial molecular event in estrogenic activity is the binding of a ligand to the estrogen receptor.[15][16] Competitive ligand binding assays are a fundamental tool for quantifying this interaction.[14][16] These assays measure the ability of a test compound, such as HCHP, to displace a radiolabeled ligand (e.g., [³H]17β-estradiol) from the ER.[16] The binding affinity is typically reported as an IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand) or a Ki (inhibition constant).

Studies have shown a clear structure-activity relationship for alkylphenols in ER binding. The affinity generally increases with the length of the alkyl chain.[5] For instance, nonylphenol (n=9) shows stronger interaction than shorter-chain phenols.[5] The phenolic hydroxyl group is critical for this binding; its removal or protection (e.g., in anisole) abolishes activity.[5] This suggests that HCHP, with its C7 alkyl chain and free hydroxyl group, has the structural requisites for ER interaction.

Table 2: Comparative Estrogen Receptor (ERα) Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. EstradiolIC₅₀ / Ki (µM)Supporting Evidence
17β-Estradiol 100% (Reference)~0.0004[8]Potent endogenous ligand.
4-n-Nonylphenol (NP) Low-Moderate0.05 - 65[8]Weaker than estradiol but clearly active.[8]
4-tert-Octylphenol (OP) Low-Moderate0.05 - 65[8]Similar potency range to nonylphenol.[7][8]
Bisphenol A (BPA) Low1 - 10Recognized weak estrogen agonist.[7]
This compound (HCHP) Predicted Low-ModerateNot AvailablePredicted based on structural similarity to NP and OP. The long alkyl chain and phenolic OH are key features for binding.[5]
Estrogen Receptor Transcriptional Activation

Binding to the ER is not sufficient to confirm estrogenic activity. The ligand-receptor complex must also initiate downstream signaling, typically by binding to DNA response elements and activating gene transcription.[17] Stably transfected transactivation (TA) assays are used to measure this functional outcome.[17] These assays employ cell lines containing a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.[17] An increase in reporter gene expression indicates an agonist effect.

The OECD Test Guideline 455 provides a standardized protocol for such assays.[17] Studies using these methods have confirmed that compounds like NP, OP, and BPA act as ER agonists, inducing gene expression.[6][7] Given the structural features of HCHP, it is hypothesized that it would also demonstrate agonist activity in a TA assay.

Performance in Cytotoxicity Screening

Beyond specific receptor interactions, general cytotoxicity is a fundamental parameter in the early-stage assessment of any compound intended for biological applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21] In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[19][20][21]

Phenolic compounds have been shown to exhibit a range of cytotoxic effects, with the 50% inhibition concentration (ID₅₀) for various phenols spanning from 0.1 to 10 mmol/L in some studies.[18] The cytotoxicity of HCHP would need to be determined across multiple human cell lines (e.g., liver cells like HepG2, which are crucial for metabolism studies) to understand its potential for causing cell death and to establish a safe concentration window for further in vitro experiments.[22]

Table 3: Comparative Cytotoxicity Profile (Hypothetical Data)

CompoundCell LineAssayIC₅₀ (µM)Interpretation
Doxorubicin (Positive Control) HepG2MTT~1-5High cytotoxicity
4-n-Nonylphenol (NP) HepG2MTT~25-100Moderate cytotoxicity
Bisphenol A (BPA) HepG2MTT>100Lower cytotoxicity
This compound (HCHP) HepG2MTTTo Be DeterminedPredicted to be in the moderate range based on its lipophilicity (LogP ~6.1)

Note: This table presents hypothetical data to illustrate how results would be presented. Actual values must be determined experimentally.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for the key assays discussed.

Experimental Workflow Overview

The logical flow for assessing a novel compound like HCHP involves a tiered approach, starting with fundamental binding assays and progressing to functional and cytotoxicity screens.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Assessment cluster_2 Tier 3: Safety Profile A Compound Procurement (HCHP, Analogs, Controls) B ER Competitive Binding Assay (OECD 493) A->B C Determine IC50 / Ki B->C D ER Transcriptional Activation Assay (OECD 455) C->D If Binding Affinity > Threshold F MTT Cytotoxicity Assay C->F E Determine EC50 / Agonist Activity D->E G Determine IC50 across cell lines E->G Correlate Activity with Cytotoxicity F->G

Caption: Tiered workflow for evaluating the biological performance of HCHP.

Protocol 1: Human Recombinant Estrogen Receptor (hrER) Binding Assay

This protocol is adapted from the OECD Test Guideline 493 .[16][23]

Objective: To determine the binding affinity of HCHP for the human estrogen receptor alpha (ERα) by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]E2).

Principle: A fixed concentration of hrER and [³H]E2 are incubated with increasing concentrations of the test compound (HCHP). The amount of radiolabel displaced from the receptor is proportional to the binding affinity of the test compound.[16]

Materials:

  • Human recombinant ERα

  • [³H]17β-estradiol

  • Test compounds: HCHP, reference standards (unlabeled E2, NP, OP, BPA)

  • Assay Buffer (e.g., Tris-HCl with additives)

  • Scintillation fluid and vials

  • Multi-well plates and filtration apparatus

Procedure:

  • Preparation: Prepare serial dilutions of HCHP and control compounds in the assay buffer.

  • Incubation: In each well, combine the hrER preparation, a fixed concentration of [³H]E2, and the varying concentrations of the test or control compound.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation: Separate the receptor-bound [³H]E2 from the free [³H]E2. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the larger receptor-ligand complexes.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [³H]E2 against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

    • Calculate the relative binding affinity (RBA) compared to 17β-estradiol.

Causality and Rationale: This assay directly measures the molecular initiating event of ER-mediated endocrine disruption—receptor binding.[14][15] Using a recombinant human receptor (as specified in OECD 493) ensures high specificity and relevance to human health assessment.[16][24][25]

Protocol 2: MTT Cytotoxicity Assay

This protocol is a generalized method based on established practices.[18][19][21]

Objective: To assess the cytotoxicity of HCHP by measuring its effect on the metabolic activity of cultured human cells.

Principle: Metabolically active cells reduce the tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[20][21]

Materials:

  • Human cell line (e.g., HepG2)

  • Complete culture medium (e.g., MEM with 10% FCS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Test compounds: HCHP and controls

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of HCHP or control compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for an additional 2-4 hours.[19]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Causality and Rationale: The MTT assay provides a robust and quantifiable measure of cell health.[20] It is an essential counterscreen for activity-based assays to ensure that observed effects (like a decrease in reporter gene signal) are due to specific receptor antagonism and not simply because the compound is killing the cells.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay & Readout A Seed cells in 96-well plate B Incubate 24h (Adhesion) A->B C Add serial dilutions of HCHP B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I I H->I Calculate % Viability & Determine IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide establishes a framework for evaluating the biological performance of this compound. Based on established structure-activity relationships for alkylphenols, HCHP is predicted to exhibit weak to moderate binding to the estrogen receptor.[5] Its potential for cytotoxicity is likely influenced by its lipophilic character and should be experimentally determined to establish a therapeutic or safe window.

For researchers in drug development, the key takeaway is that while HCHP's primary applications may be in materials science, its chemical structure warrants careful biological screening. The provided protocols, grounded in OECD guidelines, offer a clear path for generating the necessary data to perform a comprehensive risk assessment. Future work should focus on executing these benchmark studies to generate empirical data for HCHP, expanding the assays to include other nuclear receptors, and investigating its metabolic profile to identify any potentially more active metabolites.

References

  • U.S. EPA. In Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals.
  • Guerra, M. T., et al. Advancing Endocrine Disruptors via In Vitro Evaluation.
  • Zacharewski, T. In Vitro Models in Endocrine Disruptor Screening. ILAR Journal, Oxford Academic.
  • OECD. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity.
  • OECD. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity (Second Publication).
  • Soto, A. M., et al. In Vitro Endocrine Disruptor Screening. Environmental Toxicology and Risk Assessment.
  • Judson, R. S., et al. Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses.
  • OECD. Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay.
  • Benchchem. This compound. Benchchem.
  • Kasugai, S., et al. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research.
  • OECD. Test No. 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists.
  • Aydin, S., et al. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays.
  • OECD. OECD Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Guidelines for the Testing of Chemicals.
  • Rather, R. A., et al. MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research.
  • Abcam. MTT assay protocol. Abcam.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Vulcanchem. 4-(trans-4-Pentylcyclohexyl)phenol. Vulcanchem.
  • Okubo, T., et al. Structural requirements of para-alkylphenols to bind to estrogen receptor. PubMed.
  • In, M. K., et al.
  • ChemScene. 4-(trans-4-Pentylcyclohexyl)phenol. ChemScene.
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A Comparative Guide to 4-(trans-4-Heptylcyclohexyl)phenol Analogues: Probing Structure-Activity Relationships in Estrogen Receptor Modulation and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high specificity and efficacy is a continuous endeavor. The scaffold of 4-(trans-4-heptylcyclohexyl)phenol presents a compelling starting point for the design of new bioactive molecules. This guide provides an in-depth comparison of its analogues, delving into their synthesis, biological performance, and the nuanced relationship between their chemical structure and activity, with a particular focus on their potential as modulators of estrogen receptors (ERs) and as anticancer agents.

Introduction: The Versatile 4-(trans-4-Alkylcyclohexyl)phenol Scaffold

The this compound structure, characterized by a phenol head, a rigid cyclohexane core, and a lipophilic alkyl tail, has primarily been explored in the field of liquid crystals.[1] However, the inherent structural motifs of this scaffold—a phenolic ring crucial for hydrogen bonding and a bulky hydrophobic tail—are hallmarks of compounds that interact with biological targets, notably nuclear receptors like the estrogen receptor. Phenol derivatives, in general, exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2] This guide will explore how modifications to the alkyl chain of this compound can influence its biological activity, drawing parallels from studies on structurally related compounds to build a comprehensive understanding of its potential in drug discovery.

Synthesis of 4-(trans-4-Alkylcyclohexyl)phenol Analogues

The synthesis of 4-(trans-4-alkylcyclohexyl)phenols can be achieved through several established organic chemistry routes. A common and effective method is the Friedel-Crafts alkylation of phenol with an appropriate alkylcyclohexanol or alkylcyclohexyl halide in the presence of a Lewis acid catalyst.[2] Careful control of reaction conditions is crucial to favor the para-substituted product and the desired trans-isomer.

An alternative approach involves a Grignard reaction. For instance, a Grignard reagent prepared from a trans-4-alkylcyclohexyl halide can react with a protected p-hydroxybenzaldehyde, followed by deprotection and reduction of the resulting alcohol to yield the final product.[2]

Comparative Analysis of Biological Activity: A Focus on Estrogen Receptor Modulation

While direct comparative studies on a homologous series of 4-(trans-4-alkylcyclohexyl)phenols are not extensively documented in publicly available peer-reviewed literature, we can infer structure-activity relationships (SAR) from closely related compound classes.

The Influence of Alkyl Chain Length on Estrogenic Activity: Insights from Paraben Analogues

A study on the estrogenic activity of parabens, which also feature a p-hydroxyphenyl core with varying alkyl esters, provides a valuable model for understanding the potential impact of the alkyl chain length in 4-(trans-4-alkylcyclohexyl)phenols. In this study, the estrogenic activity was found to be dependent on the length of the alkyl chain.[3] Heptylparaben exhibited the most potent estrogenic activity, which decreased as the alkyl chain was either shortened or lengthened.[3] This suggests the existence of an optimal alkyl chain length for binding to and activating the estrogen receptor.

This phenomenon can be attributed to the nature of the ligand-binding pocket of the estrogen receptor, which is predominantly hydrophobic. The alkyl chain of the ligand fits into this pocket, and its length and conformation are critical for establishing favorable van der Waals interactions. An overly short or long chain may not achieve the optimal fit, leading to reduced binding affinity and, consequently, lower biological activity. Based on this, it is plausible to hypothesize that this compound may represent a potent member of its homologous series in terms of estrogenic activity.

Selectivity for Estrogen Receptor Subtypes: A Study of Fluoroalkyl Analogues

Further insights into the potential of 4-(trans-4-alkylcyclohexyl)phenol analogues as selective estrogen receptor modulators (SERMs) can be gleaned from a study on ten 4-(4-substituted cyclohexyl)phenols.[4][5] In this research, analogues with fluoroalkyl substituents at the 4-position of the cyclohexane ring were synthesized and evaluated for their activity on ERα and ERβ.[4][5]

The study revealed that these 4-(4-fluoroalkyl-cyclohexyl)phenols were all highly selective for ERβ over ERα, with a selectivity ratio of over 50-fold.[4][5] This is a significant finding, as ERβ-selective agonists are being investigated for their potential therapeutic benefits in a range of conditions, including menopausal symptoms and neurodegenerative diseases, with a potentially better safety profile compared to non-selective estrogens.[4]

Table 1: Comparison of ERβ Selectivity for 4-(4-Fluoroalkyl-cyclohexyl)phenol Analogues

Compound4-Substituent on Cyclohexyl RingERβ/ERα Selectivity
Analogue 1 -CH2F>50-fold
Analogue 2 -CHF2>50-fold
Analogue 3 -CF3>50-fold
Analogue 4 -CH2CF3>50-fold

Data synthesized from references[4][5]. The compounds were evaluated as ERβ agonists in a TR-FRET ligand displacement assay and for agonist/antagonist activity in cell-based functional assays.

This high selectivity for ERβ suggests that the 4-position of the cyclohexane ring is a critical determinant of receptor subtype specificity. It is therefore highly probable that varying the alkyl chain at this position in the 4-(trans-4-alkylcyclohexyl)phenol series will also modulate selectivity for ERα and ERβ.

Potential as Anticancer Agents

The potential of this compound analogues as anticancer agents stems from two main lines of reasoning. Firstly, as demonstrated by their structural similarity to known SERMs and the estrogenic activity of related compounds, they have the potential to modulate estrogen receptor signaling. In hormone-dependent breast cancers, which express ERα, compounds that can antagonize the receptor are valuable therapeutic agents. The development of ERα-selective antagonists from similar phenolic scaffolds has been reported.[6]

Secondly, a broader body of research indicates that various phenol derivatives can induce cytotoxicity in cancer cell lines through mechanisms that may be independent of estrogen receptor signaling.[7] The cytotoxic effects of phenolic compounds are often linked to their ability to generate reactive oxygen species (ROS) and induce apoptosis.

To evaluate the anticancer potential of this compound analogues, a primary step would be to assess their cytotoxic effects on a panel of cancer cell lines, including both estrogen receptor-positive (e.g., MCF-7) and -negative (e.g., MDA-MB-231) breast cancer cell lines, as well as cell lines from other cancer types.

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for key experiments are provided below.

Protocol 1: MCF-7 Cell Proliferation Assay for Estrogenic Activity

This assay is a widely accepted method for determining the estrogenic activity of a compound by measuring its effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.[8][9][10]

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Penicillin-streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • 17β-Estradiol (E2) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Hormone Deprivation: For at least 48 hours prior to the experiment, culture the cells in DMEM without phenol red, supplemented with 10% CS-FBS to remove any exogenous estrogens.[9]

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of the hormone-free medium.[9] Allow the cells to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (E2) in the hormone-free medium. The final DMSO concentration should not exceed 0.1%.[9] Replace the medium in the wells with 100 µL of the medium containing the test compounds or controls.

  • Incubation: Incubate the plates for 48-72 hours.[9][10]

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curves and determine the EC50 values (the concentration that elicits 50% of the maximal response).

Diagram of Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture MCF-7 Cell Culture deprivation Hormone Deprivation (48h in Phenol Red-Free Medium with CS-FBS) culture->deprivation seeding Cell Seeding (96-well plate) deprivation->seeding treatment Treat Cells (48-72h incubation) seeding->treatment compounds Prepare Compound Dilutions (Test Analogues & E2) compounds->treatment mtt_add Add MTT Solution (4h incubation) treatment->mtt_add solubilize Solubilize Formazan (add DMSO) mtt_add->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability read->calculate plot Plot Dose-Response Curves calculate->plot ec50 Determine EC50 Values plot->ec50

Caption: Workflow for MCF-7 Cell Proliferation Assay.

Protocol 2: Estrogen Receptor Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods to quantify the binding affinity of a compound to a specific receptor.[4]

Materials:

  • Recombinant human ERα and ERβ ligand-binding domains (LBDs)

  • Fluorescently labeled estrogen tracer

  • Terbium-conjugated anti-tag antibody (specific to the tag on the LBD)

  • Assay buffer

  • Test compounds

  • 384-well low-volume plates

Procedure:

  • Reagent Preparation: Prepare solutions of the ER LBD, fluorescent tracer, and antibody in the assay buffer at their optimal concentrations.

  • Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of the 384-well plate.

  • Reagent Addition: Add the ER LBD, followed by the fluorescent tracer and the antibody to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. The displacement of the fluorescent tracer by the test compound will result in a decrease in the FRET signal. Plot the concentration-response curves and determine the IC50 values (the concentration that inhibits 50% of the tracer binding).

Diagram of TR-FRET Principle:

G cluster_bound Bound State (High FRET) cluster_unbound Unbound State (Low FRET) ER_LBD ER LBD-Tb Tracer Fluorescent Tracer ER_LBD->Tracer Binding FRET FRET Signal Tracer->FRET Energy Transfer ER_LBD2 ER LBD-Tb Analogue Test Analogue ER_LBD2->Analogue Competitive Binding Tracer2 Fluorescent Tracer NoFRET No FRET

Caption: Principle of Competitive TR-FRET Binding Assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. By drawing on structure-activity relationship data from related phenolic compounds, we can hypothesize that the heptyl analogue may exhibit significant estrogenic activity, and that modifications to the alkyl chain will likely influence both potency and selectivity for ER subtypes. The high ERβ selectivity observed in closely related fluoroalkyl analogues suggests a promising avenue for the design of SERMs with potentially improved safety profiles.

Future research should focus on the systematic synthesis and biological evaluation of a homologous series of 4-(trans-4-alkylcyclohexyl)phenols. This would involve determining their EC50 values for ERα and ERβ activation in cell-based assays, as well as their IC50 values for binding to both receptor subtypes. Furthermore, comprehensive cytotoxicity screening against a panel of cancer cell lines is warranted to explore their potential as anticancer agents. The experimental protocols detailed in this guide provide a robust framework for conducting these essential investigations. Through such a systematic approach, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.
  • Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)cyclohexanemethanol: Synthesis and Evaluation. Request PDF. ResearchGate.
  • Payne, J., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 248(2-3), 51-64.
  • Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)cyclohexanemethanol: Synthesis and Evaluation. CoLab.
  • Proliferation protocol optimization using MCF7. Cell number of MCF7... ResearchGate.
  • Zajchowski, D. A., et al. (2005). Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses. Breast Cancer Research, 7(2), R254–R267.
  • IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate.
  • Okubo, T., et al. (2001). Comparative study on transcriptional activity of 17 parabens mediated by estrogen receptor α and β and androgen receptor. Food and Chemical Toxicology, 39(12), 1225-1232.
  • Le Dévédec, S., et al. (2012). Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity. PLoS ONE, 7(6), e38863.
  • Hu, J. Y., & Aizawa, T. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals.
  • Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Request PDF. ResearchGate.
  • IC50 (µmol/L) of tested compounds in different cell lines after 72 h incubation. ResearchGate.
  • Article. SciELO.
  • Hashimoto, Y., et al. (2007). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(12), 3323-3327.
  • Estrogenic activity of alkylcyclohexanones and alkylcyclohexanols in rainbow trout estrogen receptor binding and liver slices Vtg mRNA expression assays. Environmental Toxicology and Chemistry. Oxford Academic.
  • Evaluation of the anticancer activities with various ligand substituents in Co(ii/iii)-picolyl phenolate derivatives: synthesis, characterization, DFT, DNA cleavage, and molecular docking studies. Dalton Transactions. RSC Publishing.
  • Shen, O., et al. (2004). Comparative study of estrogenic potencies of estradiol, tamoxifen, bisphenol-A and resveratrol with two in vitro bioassays.
  • Inudo, M., et al. (2006). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. Toxicology Letters, 163(2), 161-174.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(trans-4-Heptylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 4-(trans-4-Heptylcyclohexyl)phenol is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for managing this compound's waste stream, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the substance's potential hazards. While this compound is primarily used as a liquid crystal intermediate, its molecular structure—a phenol derivative—dictates its classification as hazardous waste.[1][2] Phenolic compounds, as a class, are known for their potential environmental toxicity and health risks.[3][4]

The structure of this compound suggests it should be handled with the same precautions as other substituted phenols, which can be irritating, harmful if ingested, and ecotoxic.[5][6] Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous. Unwanted chemical stocks of solid phenol are classified as Hazardous Waste.[7]

Table 1: Hazard Profile Summary for Phenolic Waste

Hazard Aspect Description Rationale & Causality
Waste Classification Hazardous Waste Based on its phenolic structure, this compound falls under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8] It is presumed to be toxic and an environmental hazard.
Health Hazards Potential for skin and eye irritation. Harmful if swallowed. Phenols can cause skin irritation and are systemically toxic if ingested.[6][9] Prolonged exposure to phenols can lead to more severe health effects.[3]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. Phenolic compounds can persist in the environment and are known to be ecotoxic.[4][10] Improper disposal can contaminate soil and groundwater.[8]

| Reactivity | Combustible solid. Incompatible with strong oxidizing agents. | Phenols can react violently with strong oxidizers.[11] Waste must be segregated to prevent dangerous reactions in the accumulation drum. |

Regulatory Framework: Adherence to EPA and Institutional Protocols

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] For laboratories, this typically involves accumulating waste in designated Satellite Accumulation Areas (SAAs) .[12][13]

An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12] Many academic institutions operate under Subpart K of the RCRA regulations, which provides a slightly different set of standards tailored for academic laboratories, such as allowing for waste removal every twelve months instead of based on volume alone.[14][15]

Crucially, your institution's Environmental Health & Safety (EHS) department provides the definitive protocols for your specific location. This guide should be used to supplement, not replace, their directives.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Phase 1: Segregation at the Source

The principle of immediate segregation is critical to prevent accidental chemical reactions and to ensure waste is routed to the correct final disposal facility.

  • Step 1.1: Designate Waste Streams. At the point of generation (e.g., in your chemical fume hood), prepare separate, clearly marked collection vessels for the following:

    • Solid Waste: Unused or expired this compound powder, and solids heavily contaminated with the compound.

    • Liquid Waste: Solutions containing this compound. If mixed with halogenated solvents (e.g., chloroform), it must be segregated as halogenated waste.[7] If dissolved in non-halogenated solvents (e.g., alcohols), it is collected as non-halogenated waste.

    • Contaminated Labware (Solid Waste): Items with trace contamination, such as pipette tips, tubes, and gloves.[16] These should be collected in a dedicated, lined container separate from other hazardous waste.[17]

Phase 2: Containment and Labeling

Proper containment and labeling are mandated by law and are your primary means of communicating hazards.

  • Step 2.1: Select Appropriate Containers.

    • For liquids, use a chemically compatible, shatter-proof bottle with a secure, screw-top cap.[12]

    • For solids and contaminated labware, use a puncture-proof container with a lid, such as a dedicated pail lined with a clear plastic bag.[17] The container must be kept closed except when actively adding waste.[16]

  • Step 2.2: Affix a Hazardous Waste Label. Immediately label the container with the following information:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "this compound" and its CAS number: 90525-37-4 .

    • A complete list of all constituents by percentage, including all solvents.[12]

    • The date waste was first added and the name of the generating researcher/lab.

Phase 3: Accumulation in the Satellite Accumulation Area (SAA)
  • Step 3.1: Store Waste Securely. Place the properly labeled and sealed container in your lab's designated SAA.

  • Step 3.2: Ensure Chemical Compatibility. Store the waste container away from incompatible materials, particularly strong acids and bases.[12] Phenolic waste should not be stored near strong oxidizers.[11] Utilize secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks.

Phase 4: Arranging for Final Disposal
  • Step 4.1: Monitor Fill Level and Date. Do not overfill containers; a maximum of 90% full is a common guideline.[16] Be aware of your institution's time limits for accumulation in an SAA.[13]

  • Step 4.2: Request a Pickup. Once the container is full or the time limit is approaching, follow your institutional procedure to request a hazardous waste pickup from the EHS department.[13][16]

Managing Spills and Decontamination

Small spills of this compound should be managed immediately by trained personnel wearing appropriate PPE (gloves, safety goggles, lab coat).

  • Secure the Area: Alert others in the lab.

  • Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[11][18]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[19]

  • Decontaminate: Wipe the area with an appropriate solvent and then soap and water. Collect all cleaning materials as contaminated waste.

  • Label and Dispose: Seal and label the container as hazardous waste and place it in the SAA.

Under no circumstances should this chemical or its solutions be washed down the drain. [16][19]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) characterize 1. Characterize & Segregate (Solid, Liquid, Contaminated Labware) start->characterize spill Spill Occurs start->spill select_container 2. Select Compatible Container (HDPE Bottle, Solids Pail) characterize->select_container label_container 3. Affix Hazardous Waste Label (Full Chemical Name, Constituents, Date) select_container->label_container store_saa 4. Store in Satellite Accumulation Area (SAA) (Keep Closed, Segregate Incompatibles) label_container->store_saa request_pickup 5. Container Full or Time Limit Reached? Request EHS Pickup store_saa->request_pickup request_pickup->store_saa No end_process EHS Collects for Final Disposal (Incineration/Landfill) request_pickup->end_process Yes spill_protocol Follow Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol spill_protocol->label_container Collect as Waste

Caption: Disposal workflow for this compound waste.

By adhering to this structured approach, you ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with environmental regulations, protecting yourself, your colleagues, and the wider community.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • This compound. Crysdot LLC. [Link]
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol.
  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, Isopropylated, Phosphate (3:1).
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  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]
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Navigating the Safe Handling of 4-(trans-4-Heptylcyclohexyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Researchers Engaging with Substituted Phenols

For laboratory professionals in the fast-paced world of research and development, the safe and effective handling of specialized chemical compounds is paramount. 4-(trans-4-Heptylcyclohexyl)phenol, a compound with significant applications in materials science, particularly in the development of liquid crystals, requires a nuanced understanding of its properties to ensure a safe laboratory environment.[1] This guide provides in-depth, practical information on the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for this specific substituted phenol.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in readily available literature, its structural similarity to other phenols necessitates a cautious approach.[2] Phenols, as a class of compounds, are known to be corrosive and can be readily absorbed through the skin, potentially causing systemic toxicity affecting the central nervous system, liver, and kidneys.[3] Some sources indicate that this compound may be harmful if swallowed, and cause skin and eye irritation.[4] Therefore, all handling procedures should be designed to minimize direct contact and inhalation.

Hazard Identification and Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

This table is based on available safety data for this compound and related compounds. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.[4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes: dermal, ocular, and inhalation.

1. Hand Protection:

  • Rationale: The primary risk of exposure is through skin contact. Phenolic compounds can penetrate many standard glove materials.

  • Recommended Gloves: Wear appropriate protective gloves to prevent skin exposure.[5] For incidental contact, double-gloving with nitrile gloves is a common practice. For more extensive handling or in case of a spill, heavy-duty gloves made of butyl rubber or neoprene are recommended.[6][7]

  • Best Practices: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.[3][7] Wash hands thoroughly with soap and water after removing gloves.[2]

2. Eye and Face Protection:

  • Rationale: This compound can cause serious eye irritation.[4]

  • Recommended Protection: Chemical safety goggles are mandatory.[5] When there is a potential for splashing, a face shield worn over safety goggles is required to provide full facial protection.[6][8]

  • Emergency Preparedness: Ensure that an eyewash station is readily accessible and unobstructed within the immediate work area.[3][6]

3. Skin and Body Protection:

  • Rationale: To prevent accidental skin contact from spills or splashes.

  • Recommended Attire: A buttoned lab coat, long pants, and closed-toe shoes are the minimum requirements.[2][6] For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[6][8]

  • Contamination Protocol: Immediately remove any clothing that becomes contaminated.[2][5]

4. Respiratory Protection:

  • Rationale: While the compound is a solid at room temperature, dust or vapors may be generated, especially if heated, which can cause respiratory irritation.

  • Recommended Measures: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any airborne particles or vapors.[3][6][9] If a fume hood is not available or if there is a risk of generating significant dust, a respirator with an appropriate filter (e.g., a P100 filter for particulates) may be necessary, based on a formal risk assessment.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_decon Decontaminate Glassware handle_transfer->clean_decon Proceed to Cleanup clean_waste Segregate Waste clean_decon->clean_waste clean_dispose Dispose of Waste via EHS clean_waste->clean_dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Detailed Experimental Protocol

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
  • Assemble and Inspect PPE: Put on all required PPE as detailed above. Check for any defects.
  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly.[6] Clear the workspace of any unnecessary items.

2. Handling:

  • Weighing: If working with the solid form, weigh the required amount inside the fume hood to contain any dust.
  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • Transfers: Use appropriate tools, such as a pipette or a funnel, for transferring solutions to minimize the risk of spills.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[5][9]
  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal:

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected as hazardous waste.[6][7]
  • Containerization: Use a designated, sealed, and clearly labeled container for the waste.[10]
  • Final Disposal: Do not dispose of this chemical down the drain.[2][9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[2][7]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Cole-Parmer.
  • Yale Environmental Health & Safety.
  • UC Berkeley Environment, Health & Safety. Phenol Hazard Controls Fact Sheet. [Link]
  • Cefic. for the SAFE USE of PHENOL. [Link]
  • Princeton University Environmental Health and Safety. Phenol. [Link]
  • The University of Queensland. Working Safely with Phenol Guideline. [Link]
  • Carl ROTH.
  • Chemistry For Everyone. How Do You Dispose Of Phenol Safely? [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.